molecular formula C24H33NO4 B12322768 Spiradine F

Spiradine F

Cat. No.: B12322768
M. Wt: 399.5 g/mol
InChI Key: HSZMQRORNAEJTB-UHFFFAOYSA-N
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Description

Spiradine F is a useful research compound. Its molecular formula is C24H33NO4 and its molecular weight is 399.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(12-methyl-4-methylidene-14,19-dioxa-17-azaheptacyclo[10.7.2.22,5.02,7.08,18.08,21.013,17]tricosan-20-yl) acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33NO4/c1-13-12-23-8-5-15(13)11-16(23)24-7-4-6-22(3)18(24)17(28-14(2)26)19(23)29-21(24)25-9-10-27-20(22)25/h15-21H,1,4-12H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSZMQRORNAEJTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C2C3(CCCC24C5CC6CCC5(C1OC4N7C3OCC7)CC6=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unraveling the Core Mechanism of Spiradine F: A Technical Guide to its Antiplatelet Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spiradine F, a diterpene alkaloid isolated from the plant Spiraea japonica, has emerged as a compound of interest due to the antiplatelet aggregation properties exhibited by its derivatives. This technical guide provides a detailed examination of the mechanism of action of this compound derivatives, focusing on their selective inhibition of Platelet-Activating Factor (PAF)-induced platelet aggregation. This document synthesizes the available scientific literature to offer a comprehensive resource, including a detailed look at the relevant signaling pathways, experimental methodologies, and quantitative data on related compounds.

Core Mechanism of Action: Selective PAF Antagonism

The primary mechanism of action of this compound derivatives is the selective inhibition of platelet aggregation induced by Platelet-Activating Factor (PAF).[1] Research has demonstrated that these compounds are effective in preventing platelets from clumping together when stimulated by PAF, a potent phospholipid activator involved in various physiological and pathological processes, including inflammation and thrombosis.[1]

Crucially, the inhibitory action of this compound derivatives is specific to the PAF signaling pathway. Studies have shown that they do not affect platelet aggregation induced by other agonists such as adenosine (B11128) diphosphate (B83284) (ADP) or arachidonic acid.[1] This selectivity suggests that this compound derivatives do not act on the cyclooxygenase (COX) pathway or the P2Y12 receptor, which are the targets of common antiplatelet drugs like aspirin (B1665792) and clopidogrel, respectively. Instead, their action is likely mediated through direct or indirect interference with the PAF receptor (PAFR) or downstream signaling components.

Signaling Pathway of PAF-Induced Platelet Aggregation

PAF initiates platelet aggregation by binding to its G-protein coupled receptor (GPCR) on the platelet surface. This binding predominantly activates the Gq alpha subunit, which in turn stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

IP3 binds to its receptor on the dense tubular system (an endoplasmic reticulum equivalent in platelets), leading to the release of stored calcium ions (Ca2+) into the cytoplasm. The resulting increase in intracellular Ca2+ concentration, along with the activation of protein kinase C (PKC) by DAG, triggers a cascade of downstream events. These include platelet shape change, granule secretion, and the activation of the integrin αIIbβ3 (also known as GPIIb/IIIa), which is the final common pathway for platelet aggregation.

The inhibitory action of this compound derivatives on this pathway suggests they may act as PAF receptor antagonists or as inhibitors of a key downstream signaling molecule within this specific cascade.

PAF_Signaling_Pathway cluster_membrane Platelet Membrane cluster_cytoplasm Cytoplasm PAF Platelet-Activating Factor (PAF) PAFR PAF Receptor (GPCR) PAF->PAFR Binds to Gq Gq Protein PAFR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from Dense Tubular System IP3->Ca_release Induces PKC Protein Kinase C (PKC) Activation DAG->PKC Activates Aggregation Platelet Aggregation Ca_release->Aggregation Leads to PKC->Aggregation Leads to SpiradineF This compound Derivative (Inhibitor) SpiradineF->PAFR Inhibits (Antagonizes)

Figure 1: Proposed Mechanism of this compound Derivative Inhibition.

Data Presentation

CompoundAgonistIC50 (µM)Selectivity
Spiramine C1PAF30.5 ± 2.7Non-selective
ADP56.8 ± 8.4
Arachidonic Acid29.9 ± 9.9
This compound DerivativesPAFNot ReportedSelective
ADPNo Effect
Arachidonic AcidNo Effect
Data for Spiramine C1 from Li et al., 2002.[1]

Experimental Protocols

The following is a representative experimental protocol for assessing the antiplatelet aggregation activity of compounds like this compound, based on the methodologies described in the relevant literature.[1]

Preparation of Washed Rabbit Platelets
  • Blood Collection: Blood is drawn from the carotid artery of a rabbit into a syringe containing an anticoagulant solution (e.g., 3.8% trisodium (B8492382) citrate).

  • Centrifugation: The blood is centrifuged at a low speed (e.g., 200 x g) for 10 minutes to obtain platelet-rich plasma (PRP).

  • Platelet Pelleting: The PRP is then centrifuged at a higher speed (e.g., 800 x g) for 15 minutes to pellet the platelets.

  • Washing: The platelet pellet is washed with a suitable buffer (e.g., Tyrode's buffer) and resuspended. This washing step is repeated to ensure the removal of plasma components.

  • Final Resuspension: The final platelet pellet is resuspended in Tyrode's buffer to a standardized platelet concentration.

Platelet Aggregation Assay
  • Instrumentation: A light transmission aggregometer is used to measure platelet aggregation.

  • Sample Preparation: A suspension of washed rabbit platelets is placed in the aggregometer cuvette and pre-warmed to 37°C with constant stirring.

  • Incubation with Inhibitor: The this compound derivative (or vehicle control) at various concentrations is added to the platelet suspension and incubated for a specified period (e.g., 5 minutes).

  • Induction of Aggregation: Platelet aggregation is initiated by adding a specific agonist (PAF, ADP, or arachidonic acid) at a concentration known to induce submaximal aggregation.

  • Data Recording: The change in light transmission, which corresponds to the degree of platelet aggregation, is recorded over time.

  • Data Analysis: The percentage of inhibition of aggregation is calculated by comparing the aggregation response in the presence of the inhibitor to that of the vehicle control. IC50 values are then determined from the concentration-response curves.

Experimental_Workflow cluster_prep Platelet Preparation cluster_assay Aggregation Assay A Blood Collection (Rabbit, with anticoagulant) B Low-Speed Centrifugation to obtain Platelet-Rich Plasma (PRP) A->B C High-Speed Centrifugation to Pellet Platelets B->C D Wash and Resuspend Platelet Pellet C->D E Pre-warm Washed Platelets in Aggregometer (37°C) D->E Use in Assay F Incubate with This compound Derivative E->F G Add Agonist (PAF, ADP, or Arachidonic Acid) F->G H Record Light Transmission (Aggregation) G->H

Figure 2: General Experimental Workflow for Platelet Aggregation Assay.

Conclusion

Derivatives of this compound demonstrate a clear and selective mechanism of action by inhibiting platelet aggregation induced specifically by Platelet-Activating Factor. This targeted activity distinguishes them from many existing antiplatelet agents and suggests a potential for therapeutic applications where PAF-mediated pathways are pathologically significant. Further research is warranted to elucidate the precise molecular interactions with the PAF receptor or its downstream effectors and to quantify the inhibitory potency of specific this compound derivatives. The methodologies and pathway information provided in this guide offer a foundational resource for scientists and researchers dedicated to advancing the field of drug discovery in thrombosis and inflammation.

References

Spiradine F: A Technical Guide on its Discovery, Natural Sources, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spiradine F, a C(20)-diterpene alkaloid with an atisine-type skeleton, has emerged as a molecule of interest due to its specific biological activities. This technical guide provides a comprehensive overview of the discovery and natural sources of this compound. It details the experimental protocols for its isolation and summarizes its biological effects, with a focus on its potent antiplatelet aggregation activity. Quantitative data are presented in structured tables for clarity, and key experimental and signaling pathways are visualized using diagrams to facilitate a deeper understanding of this complex natural product.

Introduction

This compound is a naturally occurring diterpenoid alkaloid first reported in 1968. Structurally, it belongs to the atisine (B3415921) class of C(20)-diterpene alkaloids. These complex molecules are characterized by a polycyclic carbon skeleton and the presence of a nitrogen atom, which imparts basic properties. The primary biological activity of this compound that has been investigated is its ability to inhibit platelet aggregation induced by the platelet-activating factor (PAF). This specific inhibitory action suggests its potential as a lead compound for the development of novel anti-thrombotic agents.

Discovery and Natural Sources

The initial discovery of this compound was documented in a 1968 publication in Tetrahedron Letters by M. Toda and Y. Hirata. Their work detailed the isolation and structural elucidation of this compound and the related compound, Spiradine G, from Spiraea japonica L. fil.

Subsequent research has identified this compound in several species within the Spiraea genus, establishing this as its primary natural source. Documented plant sources include:

  • Spiraea japonica var. acuta [1]

  • Spiraea japonica var. ovalifolia [1]

  • Spiraea salicifolia L. [2]

  • Spiraea japonica L. fil , where it is considered a main alkaloidal component[3].

Biological Activity

The most significant biological activity of this compound is its inhibitory effect on platelet aggregation. Specifically, it has been shown to be a potent and selective inhibitor of platelet aggregation induced by the Platelet-Activating Factor (PAF).[1]

Antiplatelet Aggregation

A study published in the European Journal of Pharmacology in 2002 investigated the antiplatelet aggregation activity of several atisine-type diterpene alkaloids isolated from Spiraea japonica. While the specific IC50 value for this compound was not detailed in the abstract, the study confirmed that derivatives of this compound significantly inhibit PAF-induced platelet aggregation in a concentration-dependent manner. For a related compound, Spiramine A, an IC50 value of 6.7 μM for the inhibition of PAF-induced rabbit platelet aggregation has been reported.

The selective inhibition of PAF-induced aggregation suggests that this compound and its analogues may act as antagonists of the PAF receptor.

Quantitative Data on Related Compounds

To provide context for the potency of atisine-type alkaloids from Spiraea japonica, the following table summarizes the IC50 values for Spiramine C1, a related compound whose activity was detailed in the 2002 study.

CompoundAgonistIC50 (μM)Source
Spiramine C1PAF30.5 ± 2.7
Spiramine C1ADP56.8 ± 8.4
Spiramine C1Arachidonic Acid29.9 ± 9.9

Experimental Protocols

General Isolation of Atisine-Type Alkaloids from Spiraea Species

Caption: General workflow for the isolation of this compound.

Platelet Aggregation Assay

The antiplatelet activity of this compound is typically evaluated using an in vitro platelet aggregation assay.

G cluster_0 Platelet Preparation cluster_1 Aggregation Measurement A Collect whole blood from a suitable animal model (e.g., rabbit) in an anticoagulant solution B Centrifuge at a low speed to obtain platelet-rich plasma (PRP) A->B C Centrifuge PRP at a high speed to pellet the platelets B->C D Wash and resuspend the platelet pellet in a suitable buffer C->D E Pre-incubate the platelet suspension with varying concentrations of this compound or a vehicle control F Add a platelet agonist (e.g., PAF) to induce aggregation E->F G Monitor the change in light transmittance over time using an aggregometer F->G H Calculate the percentage of inhibition of aggregation for each concentration of this compound G->H I Determine the IC50 value H->I

Caption: Workflow for the platelet aggregation assay.

Signaling Pathway

This compound's inhibitory effect on PAF-induced platelet aggregation suggests its interaction with the PAF receptor (PAFR), a G-protein coupled receptor (GPCR). The binding of PAF to its receptor on platelets initiates a signaling cascade that leads to platelet activation and aggregation. By acting as an antagonist, this compound likely blocks this pathway.

SpiradineF This compound PAFR PAF Receptor (GPCR) SpiradineF->PAFR Inhibits PAF PAF PAF->PAFR Activates Gq Gq protein PAFR->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca2+ release from intracellular stores IP3->Ca2_release PKC_activation Protein Kinase C activation DAG->PKC_activation Platelet_activation Platelet Activation & Aggregation Ca2_release->Platelet_activation PKC_activation->Platelet_activation

Caption: Proposed inhibitory mechanism of this compound on the PAF signaling pathway.

Conclusion

This compound, a diterpene alkaloid from the Spiraea genus, demonstrates significant potential as a selective inhibitor of PAF-induced platelet aggregation. This technical guide has summarized the key information regarding its discovery, natural sources, and biological activity. Further research is warranted to fully elucidate its mechanism of action, determine its precise IC50 value, and explore its therapeutic potential in the context of thrombotic diseases. The provided experimental outlines and pathway diagrams serve as a foundation for researchers and drug development professionals interested in advancing the study of this promising natural product.

References

Biological Activity of Diterpenoid Alkaloids from Spiraea japonica: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spiraea japonica, a member of the Rosaceae family, is a plant long utilized in traditional medicine, particularly in East Asia. Modern phytochemical investigations have revealed that a significant portion of its bioactivity can be attributed to a class of complex secondary metabolites known as diterpenoid alkaloids. These compounds, primarily of the atisine (B3415921) and hetisine (B12785939) types, possess a wide range of pharmacological effects, making them promising candidates for novel drug discovery and development. This technical guide provides an in-depth overview of the known biological activities of diterpenoid alkaloids isolated from Spiraea japonica, with a focus on their anti-inflammatory, anti-platelet, cytotoxic, and antiviral properties. Detailed experimental methodologies, quantitative data, and elucidated signaling pathways are presented to facilitate further research in this field.

Extraction and Isolation of Diterpenoid Alkaloids

The general workflow for obtaining diterpenoid alkaloids from Spiraea japonica involves extraction, acid-base partitioning, and chromatographic separation.

G plant Dried & Powdered Spiraea japonica Plant Material (Roots or whole plant) extraction Extraction (e.g., 95% Ethanol (B145695), reflux) plant->extraction concentrate Concentration (Rotary Evaporation) extraction->concentrate partition Acid-Base Partitioning (e.g., HCl and EtOAc) concentrate->partition acid_extract Acidic Aqueous Layer (Alkaloid Salts) partition->acid_extract base_adjust Basification (e.g., NH4OH to pH 9-10) acid_extract->base_adjust crude_alkaloids Crude Alkaloid Extract base_adjust->crude_alkaloids chromatography Chromatographic Separation (Silica Gel, HPLC, etc.) crude_alkaloids->chromatography pure_compounds Pure Diterpenoid Alkaloids chromatography->pure_compounds

Caption: General workflow for extraction and isolation of diterpenoid alkaloids.

Biological Activities and Quantitative Data

Diterpenoid alkaloids from Spiraea japonica have demonstrated a variety of biological activities. The following sections summarize the key findings and present the available quantitative data in tabular format.

Anti-Platelet Aggregation Activity

Certain atisine-type diterpenoid alkaloids from Spiraea japonica have been shown to inhibit platelet aggregation induced by various agonists. This suggests their potential as novel anti-thrombotic agents.

CompoundInducerIC50 (µM)Source
Spiramine C1Platelet-Activating Factor (PAF)30.5 ± 2.7[1]
Spiramine C1Adenosine (B11128) Diphosphate (B83284) (ADP)56.8 ± 8.4[1]
Spiramine C1Arachidonic Acid (AA)29.9 ± 9.9[1]
Spiramine QArachidonic Acid (AA)Selectively inhibited[2]

Table 1: Anti-platelet aggregation activity of diterpenoid alkaloids from Spiraea japonica.

Anti-Tobacco Mosaic Virus (TMV) Activity

Several diterpenoid alkaloids and related diterpenes isolated from Spiraea japonica var. acuminata have exhibited moderate to high inhibitory activity against the Tobacco Mosaic Virus (TMV).

Compound NumberInhibition Rate (%) at 100 µg/mLSource
Compound 269.4[3]
Compound 373.5
Compound 692.9
Compound 785.3
Compound 1178.6
Compound 1275.8
Ningnanmycin (Control)50-55

Table 2: Anti-TMV activity of compounds from Spiraea japonica.

Cytotoxic and Anti-Inflammatory Activities

While specific IC50 values for cytotoxicity of Spiraea japonica alkaloids are not extensively detailed in the initial search results, derivatives of spiramine have been shown to induce apoptosis in cancer cells. Furthermore, atisine-type alkaloids from related species demonstrate potent anti-inflammatory effects by inhibiting nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

CompoundActivityCell LineEffectSource
Spiramine DerivativesApoptosis InductionCancer CellsInduce apoptosis
Forrestline F (from Delphinium)Anti-inflammatoryRAW264.7IC50 = 9.57 µM for NO inhibition
Bulleyanine A (from Aconitum)Anti-inflammatoryRAW264.774.6% NO inhibition at 40 µM

Table 3: Cytotoxic and anti-inflammatory activities of atisine-type alkaloids.

Experimental Protocols

Extraction and Isolation of Diterpenoid Alkaloids

Objective: To isolate diterpenoid alkaloids from Spiraea japonica.

Methodology:

  • Extraction: Air-dried and powdered roots or whole plant material of Spiraea japonica are refluxed with 95% ethanol. The process is typically repeated three times to ensure exhaustive extraction.

  • Concentration: The combined ethanol extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Acid-Base Partitioning:

    • The crude extract is suspended in 2-5% hydrochloric acid (HCl) and partitioned with an organic solvent like ethyl acetate (B1210297) (EtOAc) to remove neutral and weakly acidic components.

    • The acidic aqueous layer, containing the protonated alkaloid salts, is collected.

    • The pH of the aqueous layer is adjusted to 9-10 with ammonium (B1175870) hydroxide (B78521) (NH₄OH) to precipitate the free alkaloids.

    • The basified solution is then extracted with a solvent such as chloroform (B151607) (CHCl₃) or dichloromethane (B109758) (CH₂Cl₂).

  • Purification: The crude alkaloid fraction is subjected to various chromatographic techniques for purification. This often involves:

    • Silica Gel Column Chromatography: Elution with a gradient of solvents (e.g., CHCl₃-MeOH) to separate compounds based on polarity.

    • Preparative High-Performance Liquid Chromatography (HPLC): Further purification of fractions to yield individual, pure diterpenoid alkaloids.

  • Structure Elucidation: The structures of the isolated pure compounds are determined using spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Anti-Platelet Aggregation Assay

Objective: To evaluate the inhibitory effect of diterpenoid alkaloids on platelet aggregation.

Methodology:

  • Platelet-Rich Plasma (PRP) Preparation:

    • Blood is drawn from healthy rabbits (e.g., New Zealand white rabbits) via the carotid artery into tubes containing an anticoagulant (e.g., 3.8% sodium citrate).

    • The blood is centrifuged at a low speed (e.g., 1000 rpm for 10 minutes) to obtain PRP.

    • The remaining blood is centrifuged at a higher speed (e.g., 3000 rpm for 10 minutes) to obtain platelet-poor plasma (PPP), which is used as a reference.

  • Aggregation Measurement:

    • Platelet aggregation is measured using a platelet aggregometer (turbidimetric method).

    • Aliquots of PRP are pre-incubated with various concentrations of the test compound or vehicle control at 37°C for a specified time (e.g., 5 minutes).

    • An aggregating agent (agonist) such as arachidonic acid (AA), adenosine diphosphate (ADP), or platelet-activating factor (PAF) is added to induce aggregation.

    • The change in light transmission through the PRP suspension is recorded for several minutes. The maximum aggregation is determined, with PPP representing 100% aggregation and PRP representing 0%.

  • Data Analysis: The inhibition rate is calculated, and the IC50 value (the concentration of the compound that inhibits platelet aggregation by 50%) is determined from the dose-response curve.

Anti-Tobacco Mosaic Virus (TMV) Assay (Half-Leaf Method)

Objective: To assess the antiviral activity of diterpenoid alkaloids against TMV.

G start Nicotiana glutinosa (Local Lesion Host Plant) inoculation Inoculation start->inoculation left_leaf Left Half-Leaf: Control (Solvent + TMV) inoculation->left_leaf right_leaf Right Half-Leaf: Test Compound + TMV inoculation->right_leaf incubation Incubation (2-3 days at 25°C) left_leaf->incubation right_leaf->incubation lesion_count Count Local Lesions on Both Halves incubation->lesion_count calculation Calculate Inhibition Rate lesion_count->calculation G alkaloid Atisine-type Diterpenoid Alkaloid bcl2 Bcl-2 (Anti-apoptotic) Expression ↓ alkaloid->bcl2 bax Bax (Pro-apoptotic) Expression ↑ alkaloid->bax mito Mitochondrion bcl2->mito inhibits bax->mito promotes cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis G lps LPS tlr4 TLR4 Receptor lps->tlr4 mapk MAPK Pathway (p38, ERK, JNK) tlr4->mapk ikb IκBα Degradation tlr4->ikb nfkb NF-κB Nuclear Translocation mapk->nfkb ikb->nfkb genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) nfkb->genes Transcription alkaloid Atisine-type Diterpenoid Alkaloid alkaloid->mapk Inhibits alkaloid->ikb Inhibits

References

An In-depth Technical Guide on the Core Mechanisms of Platelet Aggregation Inhibition by a Novel Compound

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "Spiradine F" did not yield any specific information regarding its role in inhibiting platelet aggregation. Therefore, this document serves as a comprehensive template and in-depth technical guide using a hypothetical inhibitor, designated as Inhibitor X , to illustrate the requested data presentation, experimental protocols, and visualizations for researchers, scientists, and drug development professionals. The data and mechanisms presented are representative examples derived from established literature on various known platelet aggregation inhibitors.

Data Presentation: Efficacy of Inhibitor X

The antiplatelet activity of Inhibitor X was evaluated against several common agonists that induce platelet aggregation. The half-maximal inhibitory concentration (IC50) values were determined to quantify its potency.

AgonistAgonist ConcentrationInhibitor X IC50 (µM)Reference CompoundReference IC50 (µM)
Collagen2 µg/mL13.6Aspirin322.5[1]
Arachidonic Acid (AA)150 µM22Quercetin13[2]
Adenosine Diphosphate (ADP)20 µM277Clopidogrel3291[3]

Table 1: In vitro inhibitory effects of Inhibitor X on human platelet aggregation induced by various agonists. Data are presented as the mean IC50 values from multiple experiments.

Experimental Protocols

Preparation of Washed Human Platelets

This protocol describes the isolation of platelets from whole blood to be used in aggregation assays.[4][5]

Materials:

  • Human whole blood from healthy, aspirin-free donors.

  • Anticoagulant Citrate Dextrose (ACD) solution (85 mM trisodium (B8492382) citrate, 66.6 mM citric acid, 111 mM D-glucose).

  • Modified Tyrode's Buffer (pH 7.4) containing 5 mM glucose and 3 mg/mL BSA.

  • Prostaglandin I2 (PGI2) stock solution.

  • Apyrase solution.

Procedure:

  • Blood Collection: Collect human venous blood into tubes containing ACD anticoagulant at a ratio of 6 volumes of blood to 1 volume of ACD. The first 2 mL of blood should be discarded to avoid contamination with tissue factors that can activate platelets.

  • Preparation of Platelet-Rich Plasma (PRP): Centrifuge the whole blood at 200 x g for 10-15 minutes at room temperature with no brake. Carefully aspirate the upper layer of PRP.

  • Platelet Pelleting: Add PGI2 to the PRP to a final concentration of 0.5 µM to prevent platelet activation during centrifugation. Centrifuge the PRP at 1900 x g for 8-10 minutes to pellet the platelets.

  • Washing the Platelets: Discard the supernatant and gently rinse the platelet pellet with a platelet wash buffer without resuspending to avoid unnecessary platelet activation.

  • Resuspension: Carefully resuspend the platelet pellet in Modified Tyrode's Buffer. Allow the washed platelets to rest for at least 30 minutes at 37°C before use.

  • Platelet Count Adjustment: Determine the platelet count using a hematology analyzer and adjust the concentration with Modified Tyrode's Buffer to a final concentration of approximately 3 x 10⁸ platelets/mL.

In Vitro Platelet Aggregation Assay

This protocol outlines the procedure for measuring platelet aggregation using Light Transmission Aggregometry (LTA).

Materials:

  • Washed human platelet suspension (3 x 10⁸ platelets/mL).

  • Platelet agonists (e.g., Collagen, ADP, Arachidonic Acid).

  • Inhibitor X stock solution.

  • Platelet-Poor Plasma (PPP) or Modified Tyrode's Buffer for blank.

  • Platelet aggregometer.

Procedure:

  • Instrument Setup: Set up the platelet aggregometer to maintain a constant temperature of 37°C and a stirring speed of 900-1200 rpm.

  • Calibration: Calibrate the instrument by setting 0% aggregation with the washed platelet suspension and 100% aggregation with the buffer (PPP or Modified Tyrode's Buffer).

  • Incubation with Inhibitor: Place a cuvette with the washed platelet suspension into the aggregometer. Add the desired concentration of Inhibitor X (or vehicle control) and incubate for 5 minutes.

  • Initiation of Aggregation: Add the platelet agonist to the cuvette to induce aggregation.

  • Data Recording: Record the change in light transmission for a minimum of 7-10 minutes.

  • Data Analysis: The maximum percentage of platelet aggregation is calculated from the aggregation curve. The IC50 value for Inhibitor X is determined by testing a range of concentrations and fitting the data to a dose-response curve.

Visualizations: Signaling Pathways and Experimental Workflow

Experimental Workflow for In Vitro Platelet Aggregation Assay

G cluster_blood_prep Platelet Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis BloodCollection 1. Blood Collection (ACD Anticoagulant) PRP_Centrifugation 2. Centrifugation (200 x g) to obtain PRP BloodCollection->PRP_Centrifugation Platelet_Pelleting 3. Centrifugation (1900 x g) to pellet platelets PRP_Centrifugation->Platelet_Pelleting Washing 4. Wash and Resuspend in Tyrode's Buffer Platelet_Pelleting->Washing Count_Adjust 5. Adjust Platelet Count (3x10^8/mL) Washing->Count_Adjust Calibration 6. Calibrate Aggregometer Count_Adjust->Calibration Incubation 7. Incubate Platelets with Inhibitor X Calibration->Incubation Agonist_Addition 8. Add Agonist Incubation->Agonist_Addition Data_Recording 9. Record Light Transmission Agonist_Addition->Data_Recording Analysis 10. Calculate % Aggregation and IC50 Data_Recording->Analysis

Caption: Workflow for assessing the antiplatelet activity of Inhibitor X.

Collagen-Induced Platelet Aggregation Pathway and Site of Action for Inhibitor X

G Collagen Collagen GPVI GPVI Receptor Collagen->GPVI Syk Syk GPVI->Syk PLCy2 PLCγ2 Syk->PLCy2 DAG DAG PLCy2->DAG IP3 IP3 PLCy2->IP3 PKC PKC DAG->PKC Ca_Mobilization Ca²⁺ Mobilization IP3->Ca_Mobilization Granule_Secretion Granule Secretion (ADP, TXA₂) PKC->Granule_Secretion Ca_Mobilization->Granule_Secretion Aggregation Platelet Aggregation Granule_Secretion->Aggregation InhibitorX Inhibitor X InhibitorX->PLCy2 Inhibition

Caption: Collagen signaling pathway and the putative target of Inhibitor X.

Upon vascular injury, collagen exposure leads to the activation of the GPVI receptor, initiating a signaling cascade. This involves the activation of spleen tyrosine kinase (Syk) and phospholipase C-γ2 (PLCγ2). PLCγ2 activation generates inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), leading to calcium mobilization and protein kinase C (PKC) activation, respectively. These events culminate in granule secretion and platelet aggregation. Inhibitor X is hypothesized to inhibit this pathway at the level of PLCγ2.

ADP-Induced Platelet Aggregation Pathway and Site of Action for Inhibitor X

G ADP ADP P2Y1 P2Y₁ Receptor (Gq-coupled) ADP->P2Y1 P2Y12 P2Y₁₂ Receptor (Gi-coupled) ADP->P2Y12 PLCb PLCβ P2Y1->PLCb AC Adenylyl Cyclase P2Y12->AC PI3K PI3K Activation P2Y12->PI3K IP3_DAG IP₃ & DAG Production PLCb->IP3_DAG cAMP_decrease ↓ cAMP Ca_Mobilization Ca²⁺ Mobilization IP3_DAG->Ca_Mobilization Aggregation Platelet Aggregation cAMP_decrease->Aggregation Ca_Mobilization->Aggregation PI3K->Aggregation InhibitorX Inhibitor X InhibitorX->P2Y12 Inhibition

Caption: ADP signaling pathways and the putative target of Inhibitor X.

ADP activates platelets through two G-protein coupled receptors: P2Y1 and P2Y12. The P2Y1 receptor, coupled to Gq, activates phospholipase C (PLC), leading to an increase in intracellular calcium. The P2Y12 receptor, coupled to Gi, inhibits adenylyl cyclase, which results in decreased cyclic AMP (cAMP) levels and subsequent platelet aggregation. P2Y12 activation also leads to the activation of PI3 kinase. Concomitant signaling from both receptors is essential for ADP-induced platelet aggregation. Inhibitor X is hypothesized to be an antagonist of the P2Y12 receptor.

References

Spiradine F: A Technical Guide on its Chemical Profile and Anti-Platelet Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spiradine F, a complex diterpenoid alkaloid isolated from Spiraea japonica, has garnered attention for its selective inhibitory effects on platelet-activating factor (PAF)-induced platelet aggregation. This technical guide provides a comprehensive overview of the chemical structure, known properties, and biological activities of this compound. It includes a detailed, generalized experimental protocol for assessing its anti-platelet efficacy and a visualization of the signaling pathway it is proposed to inhibit. While specific quantitative data and spectral analyses for this compound are not widely available in public literature, this guide consolidates the existing knowledge to support further research and drug development efforts.

Chemical Structure and Properties

This compound is classified as an atisine-type diterpene alkaloid, characterized by a complex polycyclic ring system. Its fundamental chemical and physical properties are summarized below.

PropertyValueSource
CAS Number 21040-64-2N/A
Molecular Formula C₂₄H₃₃NO₄N/A
Molecular Weight 399.5 g/mol N/A
Appearance PowderN/A
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, AcetoneN/A

Biological Activity: Inhibition of Platelet Aggregation

The primary biological activity attributed to this compound is its ability to inhibit platelet aggregation induced by the platelet-activating factor (PAF). Research indicates that this inhibition is both concentration-dependent and selective for the PAF pathway, showing no significant effect on aggregation induced by adenosine (B11128) diphosphate (B83284) (ADP) or arachidonic acid. The mechanism of action is believed to be the antagonism of the PAF receptor, a G-protein coupled receptor crucial for initiating the platelet aggregation cascade.

The structural integrity of the oxazolidine (B1195125) ring and the oxygen substitution at the C-15 position within the spiradine alkaloid framework are thought to be essential for its anti-platelet aggregation effects.

Experimental Protocols

The following is a generalized, detailed methodology for an in vitro platelet aggregation inhibition assay, which can be adapted to evaluate the efficacy of this compound.

Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
  • Blood Collection: Draw whole blood from healthy, consenting donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

  • First Centrifugation: Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the platelet-rich plasma (PRP) from red and white blood cells.

  • PRP Isolation: Carefully aspirate the upper PRP layer and transfer it to a new tube.

  • Second Centrifugation: Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes to pellet the remaining cellular components and obtain platelet-poor plasma (PPP) in the supernatant.

  • Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.

Platelet Aggregation Assay (Light Transmission Aggregometry)
  • Instrument Calibration: Calibrate the aggregometer using PRP (set to 0% aggregation) and PPP (set to 100% aggregation).

  • Incubation: Pre-warm aliquots of the adjusted PRP to 37°C for 5-10 minutes.

  • Inhibitor Addition: Add varying concentrations of this compound (dissolved in a suitable solvent like DMSO) or the vehicle control to the PRP aliquots and incubate for a predetermined time (e.g., 5 minutes) at 37°C with stirring.

  • Initiation of Aggregation: Add a sub-maximal concentration of the agonist, platelet-activating factor (PAF), to the PRP to induce aggregation.

  • Data Recording: Monitor and record the change in light transmission for a set period (e.g., 5-10 minutes). The increase in light transmission corresponds to the degree of platelet aggregation.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Determine the IC₅₀ value, which is the concentration of this compound required to inhibit PAF-induced platelet aggregation by 50%.

Signaling Pathway

This compound is hypothesized to act as an antagonist to the Platelet-Activating Factor Receptor (PAFR). The binding of PAF to its receptor on the platelet surface initiates a signaling cascade that leads to platelet activation and aggregation. By blocking this receptor, this compound can prevent these downstream effects.

PAF_Signaling_Pathway PAF Platelet-Activating Factor (PAF) PAFR PAF Receptor (PAFR) PAF->PAFR Binds SpiradineF This compound SpiradineF->PAFR Inhibits Gq Gq Protein PAFR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Mobilization IP3->Ca2 PKC Protein Kinase C (PKC) Activation DAG->PKC Aggregation Platelet Aggregation Ca2->Aggregation PKC->Aggregation

Caption: Proposed mechanism of this compound action on the PAF signaling pathway.

Synthesis

Information regarding the total synthesis of this compound is not currently available in the public domain. The complex, polycyclic structure of atisine-type alkaloids presents a significant synthetic challenge.

Conclusion and Future Directions

This compound presents a promising scaffold for the development of novel anti-platelet therapeutics due to its selective inhibition of PAF-induced aggregation. However, a significant gap in the publicly available data exists, particularly concerning its detailed spectral characterization, quantitative biological activity (e.g., IC₅₀ values), and synthetic accessibility. Future research should focus on:

  • Complete Spectral Analysis: Elucidation of the ¹H NMR, ¹³C NMR, IR, and MS spectra to confirm its structure and provide reference data.

  • Quantitative Bioassays: Determination of IC₅₀ values against PAF and other agonists to quantify its potency and selectivity.

  • Mechanism of Action Studies: Detailed investigation into the binding kinetics and interaction of this compound with the PAF receptor.

  • Total Synthesis: Development of a synthetic route to enable the production of this compound and its analogs for further structure-activity relationship (SAR) studies.

Addressing these areas will be crucial for advancing this compound from a naturally occurring compound of interest to a potential clinical candidate.

Preliminary in-vitro studies of Spiradine F

Author: BenchChem Technical Support Team. Date: December 2025

Following a comprehensive search of available scientific literature and databases, no in-vitro studies, experimental protocols, or signaling pathway information could be found for a compound designated as "Spiradine F."

This suggests that "this compound" may be:

  • A novel or proprietary compound that has not yet been described in publicly accessible research.

  • An internal codename or designation for a substance not yet disclosed in scientific literature.

  • A potential misspelling of a different compound.

Several compounds with similar names were identified during the search, including:

  • Spiradoline: A selective kappa-opioid receptor agonist.

  • Spiramycin (B21755): A macrolide antibiotic that inhibits bacterial protein synthesis.[1]

  • Spironolactone: A potassium-sparing diuretic and aldosterone (B195564) antagonist.[2][3][4][5]

  • Spiro-Acridine Compounds: Investigated for their potential as antileishmanial agents by targeting Pteridine Reductase 1.

Without specific data on "this compound," it is not possible to generate the requested in-depth technical guide, including quantitative data tables, experimental methodologies, and signaling pathway diagrams.

We recommend verifying the compound's name and designation. Should a different name be identified, we would be pleased to conduct a new search and prepare the requested technical documentation.

References

Spiradine F: An Inquiry into its Anti-inflammatory Potential

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations into the anti-inflammatory properties of a compound designated as "Spiradine F" have yielded no specific scientific literature or data. Comprehensive searches of scholarly databases and research articles did not return any information pertaining to a molecule with this name.

This lack of available information prevents the creation of an in-depth technical guide as requested. The core requirements, including the presentation of quantitative data, detailed experimental protocols, and the visualization of signaling pathways, cannot be fulfilled without foundational research on the compound.

However, the search for "this compound" did yield information on two other distinct compounds with names that bear a phonetic resemblance: Spirulina and Spironolactone (B1682167) . Both of these substances have been investigated for their anti-inflammatory effects. For the benefit of researchers and drug development professionals who may be exploring novel anti-inflammatory agents, a brief overview of the findings for these compounds is provided below. It is crucial to note that this information is not related to the requested "this compound."

Spirulina: A Blue-Green Algae with Anti-inflammatory Activity

Spirulina, a type of blue-green algae, has been studied for its nutritional and pharmacological properties, including its efficacy against inflammation.

In Vivo Studies

In vivo studies using animal models have demonstrated the anti-inflammatory potential of Spirulina platensis extracts.

Table 1: Summary of In Vivo Anti-inflammatory Effects of Spirulina platensis Ethanolic Extract

Animal ModelTreatmentDosageEffectPercentage InhibitionReference
Carrageenan-Induced Rat Paw Edema (Acute)Spirulina platensis extract250 mg/kgDose-dependent inhibition of edema12.27% (at 3h)[1]
500 mg/kg41.10% (at 3h)[1][2]
Cotton Pellet-Induced Granuloma in Rats (Chronic)Spirulina platensis extract250 mg/kgDose-dependent reduction in granuloma dry weight6.75%[1]
500 mg/kg22.89%[2]
Acetic Acid-Induced Ulcerative Colitis in RatsSpirulina platensis500 mg/kgAmeliorative effectNot specified
Experimental Protocols
  • Carrageenan-Induced Rat Paw Edema: In this acute inflammation model, rats are administered Spirulina platensis extract by gavage. Edema is induced by injecting carrageenan into the rat's paw, and the paw volume is measured at various time points to assess the anti-inflammatory effect.

  • Cotton Pellet-Induced Granuloma: To evaluate chronic inflammation, sterile cotton pellets are implanted in rats. The animals are then treated with Spirulina platensis extract. After a set period, the granuloma tissue that forms around the pellets is excised and weighed to determine the extent of inflammation.

  • Acetic Acid-Induced Ulcerative Colitis: In this model, ulcerative colitis is induced in rats using acetic acid. The therapeutic effect of Spirulina is assessed by analyzing macroscopic damage, bloody diarrhea scores, and various inflammatory and oxidative stress markers in the colon.

Signaling Pathways

The anti-inflammatory actions of Spirulina are attributed, in part, to its constituent phycocyanin. This compound has been shown to inhibit the formation of pro-inflammatory cytokines like TNF-α and suppress the expression of cyclooxygenase-2 (COX-2), a key enzyme in the biosynthesis of prostaglandins (B1171923) which play a crucial role in inflammation.

G cluster_spirulina Potential Anti-inflammatory Pathway of Spirulina Spirulina (Phycocyanin) Spirulina (Phycocyanin) Pro-inflammatory Cytokines (e.g., TNF-α) Pro-inflammatory Cytokines (e.g., TNF-α) Spirulina (Phycocyanin)->Pro-inflammatory Cytokines (e.g., TNF-α) inhibits formation COX-2 Expression COX-2 Expression Spirulina (Phycocyanin)->COX-2 Expression suppresses Inflammation Inflammation Pro-inflammatory Cytokines (e.g., TNF-α)->Inflammation promotes Prostaglandin E2 Production Prostaglandin E2 Production COX-2 Expression->Prostaglandin E2 Production leads to Prostaglandin E2 Production->Inflammation promotes

Caption: Potential mechanism of Spirulina's anti-inflammatory action.

Spironolactone: A Diuretic with Anti-inflammatory Properties

Spironolactone is a potassium-sparing diuretic that has also been found to possess anti-inflammatory effects.

In Vitro Studies

Studies on human peripheral blood mononuclear cells (PBMCs) have shown that spironolactone can reduce the production of pro-inflammatory cytokines.

Table 2: In Vitro Anti-inflammatory Effects of Spironolactone

Cell LineStimulantTreatmentConcentrationEffectReference
Human PBMCsAngiotensin IISpironolactone10 µMSignificantly reduced production of MCP-1 and TNF-α
Human PBMCsNot specifiedSpironolactoneIn vivo attainable dosesMarkedly suppressed transcription of several proinflammatory cytokines (TNF, lymphotoxin, IFN-γ, GM-CSF, IL-6)
Experimental Protocols
  • Cytokine Production in Human PBMCs: Human peripheral blood mononuclear cells are stimulated with an inflammatory agent like Angiotensin II. The cells are then treated with spironolactone, and the levels of pro-inflammatory cytokines such as MCP-1 and TNF-α in the cell culture supernatant are measured to evaluate the anti-inflammatory effect.

Signaling Pathways

Spironolactone is an aldosterone (B195564) antagonist. Aldosterone, by binding to the mineralocorticoid receptor, can activate pro-inflammatory pathways. By blocking this interaction, spironolactone can exert its anti-inflammatory effects. It has been shown to inhibit the production of several pro-inflammatory cytokines, including TNF-α and interferon-γ.

G cluster_spironolactone Anti-inflammatory Mechanism of Spironolactone Aldosterone Aldosterone Mineralocorticoid Receptor Mineralocorticoid Receptor Aldosterone->Mineralocorticoid Receptor binds to Pro-inflammatory Pathways Pro-inflammatory Pathways Mineralocorticoid Receptor->Pro-inflammatory Pathways activates Inflammation Inflammation Pro-inflammatory Pathways->Inflammation leads to Spironolactone Spironolactone Spironolactone->Mineralocorticoid Receptor antagonizes

Caption: Spironolactone's role in blocking pro-inflammatory pathways.

References

An In-depth Technical Guide to the Biosynthesis of Spiradine F

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spiradine F, an atisine-type C20-diterpenoid alkaloid isolated from Spiraea japonica, has garnered interest for its potential pharmacological activities. Understanding its biosynthetic pathway is crucial for developing sustainable production methods and enabling the generation of novel analogs with improved therapeutic properties. This technical guide provides a comprehensive overview of the current knowledge on the biosynthetic pathway of this compound, detailing the key enzymatic steps, precursor molecules, and experimental methodologies used in its investigation. While specific quantitative data for the biosynthesis of this compound remains limited in published literature, this guide consolidates the available information on atisine-type diterpenoid alkaloid biosynthesis to present a putative pathway and highlights the experimental approaches that have been instrumental in its elucidation.

Introduction

Diterpenoid alkaloids are a structurally diverse class of natural products characterized by a complex C20 or C19 carbon skeleton. Among these, the atisine-type alkaloids, including this compound, are distinguished by their intricate polycyclic framework. This compound, also known as O-Acetylspiradine G, is a constituent of the plant Spiraea japonica and has been noted for its biological activities, such as the inhibition of platelet-activating factor (PAF)-induced platelet aggregation[1][2]. The elucidation of its biosynthetic pathway is a critical step towards harnessing its full therapeutic potential.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to follow the general pathway established for atisine-type diterpenoid alkaloids. This pathway commences with precursors from primary metabolism and proceeds through a series of cyclization and functionalization reactions to yield the complex this compound molecule.

Formation of the Diterpene Skeleton

The carbon skeleton of this compound is derived from the universal C20 diterpene precursor, geranylgeranyl diphosphate (B83284) (GGPP). GGPP is synthesized via the mevalonate (B85504) (MVA) or the non-mevalonate (methylerythritol phosphate (B84403) or MEP) pathway.

The key steps in the formation of the atisane (B1241233) skeleton are:

  • Cyclization of GGPP: GGPP is first cyclized to form ent-copalyl diphosphate (ent-CPP), a common intermediate in the biosynthesis of many diterpenoids.

  • Formation of the ent-Atisane Skeleton: ent-CPP undergoes further cyclization to yield the characteristic tetracyclic ent-atisane skeleton.

Incorporation of Nitrogen and Formation of the Oxazolidine (B1195125) Ring

A defining feature of atisine-type alkaloids is the incorporation of a nitrogen atom to form a heterocyclic ring system.

  • Nitrogen Source: Isotopic labeling studies on related atisine-type alkaloids in Spiraea have identified L-serine as a primary nitrogen source[1][3]. It is proposed that L-serine is decarboxylated to ethanolamine, which is then incorporated into the diterpene scaffold.

  • Formation of the Oxazolidine Ring: The incorporated nitrogen atom, along with a nearby hydroxyl group on the atisane skeleton, forms a characteristic oxazolidine ring. This is a key step in the biosynthesis of many spiramine alkaloids.

Tailoring Steps and Formation of this compound

Following the formation of the core atisine (B3415921) skeleton, a series of tailoring reactions, including oxidations and acetylations, lead to the final structure of this compound.

  • Hydroxylation: It is hypothesized that cytochrome P450 monooxygenases play a crucial role in the hydroxylation of the atisane skeleton, creating the necessary functional groups for subsequent reactions.

  • Formation of Spiradine G: The precursor to this compound is Spiradine G.

  • Acetylation: The final step in the biosynthesis of this compound is the O-acetylation of Spiradine G, catalyzed by an acetyltransferase.

Visualization of the Biosynthetic Pathway

The following diagrams illustrate the proposed biosynthetic pathway of this compound and the experimental workflow for its investigation.

This compound Biosynthetic Pathway Proposed Biosynthetic Pathway of this compound cluster_0 Primary Metabolism cluster_1 Diterpene Skeleton Formation cluster_2 Nitrogen Incorporation & Core Structure Formation cluster_3 Tailoring Steps MVA/MEP Pathway MVA/MEP Pathway GGPP GGPP MVA/MEP Pathway->GGPP Geranylgeranyl Diphosphate Synthase ent_CPP ent_CPP GGPP->ent_CPP ent-Copalyl Diphosphate Synthase ent_Atisane ent-Atisane Skeleton ent_CPP->ent_Atisane ent-Atisane Diterpene Synthase Spiraminol_intermediate Spiraminol-type Intermediate ent_Atisane->Spiraminol_intermediate Oxidation & Nitrogen Incorporation L_Serine L_Serine Ethanolamine Ethanolamine L_Serine->Ethanolamine Decarboxylation Ethanolamine->Spiraminol_intermediate Spiradine_G Spiradine G Spiraminol_intermediate->Spiradine_G Oxidations Spiradine_F This compound Spiradine_G->Spiradine_F Acetylation

Caption: Proposed biosynthetic pathway of this compound.

Quantitative Data

Specific quantitative data on the biosynthetic pathway of this compound, such as enzyme kinetics or precursor incorporation rates, are not extensively available in the current scientific literature. The following table summarizes the types of quantitative data that are crucial for a comprehensive understanding of this pathway and provides generalized information based on studies of related diterpenoid alkaloids.

ParameterDescriptionGeneral Findings for Atisine-type AlkaloidsData for this compound
Precursor Incorporation The efficiency with which a labeled precursor is incorporated into the final product.L-serine has been shown to be incorporated into spiramine alkaloids in Spiraea[3].Not Available
Enzyme Kinetics (Km) The substrate concentration at which an enzyme reaches half of its maximum velocity.Not AvailableNot Available
Enzyme Kinetics (kcat) The turnover number, representing the number of substrate molecules converted to product per enzyme per second.Not AvailableNot Available
Product Yield The amount of a specific intermediate or final product synthesized under defined conditions.Varies depending on the plant species, tissue, and environmental conditions.Not Available

Experimental Protocols

The elucidation of the biosynthetic pathway of atisine-type alkaloids has primarily relied on isotopic labeling studies and analysis by mass spectrometry. The following section outlines a generalized experimental protocol based on these methodologies.

Isotopic Labeling Studies

Objective: To identify the precursors of this compound.

Methodology:

  • Preparation of Labeled Precursor: Synthesize or procure an isotopically labeled precursor, such as L-[2-¹³C, ¹⁵N]Serine.

  • In Vitro Culture of Spiraea japonica: Establish sterile in vitro cultures of Spiraea japonica plantlets or cell suspensions.

  • Feeding Experiment: Introduce the labeled precursor to the in vitro cultures and incubate for a specified period.

  • Extraction of Alkaloids: Harvest the plant material and perform a solvent-based extraction to isolate the alkaloid fraction.

  • Analysis by LC-MS: Analyze the extracted alkaloids using Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the incorporation of the isotopic label into this compound and its intermediates.

Experimental Workflow for Isotopic Labeling Workflow for Isotopic Labeling Studies Start Start Labeled_Precursor Prepare Labeled Precursor (e.g., L-[2-¹³C, ¹⁵N]Serine) Start->Labeled_Precursor Plant_Culture Establish in vitro Culture of Spiraea japonica Start->Plant_Culture Feeding Introduce Labeled Precursor to Culture (Feeding) Labeled_Precursor->Feeding Plant_Culture->Feeding Incubation Incubate for a Defined Period Feeding->Incubation Extraction Harvest and Extract Alkaloids Incubation->Extraction LCMS_Analysis Analyze by LC-MS Extraction->LCMS_Analysis Data_Analysis Analyze Mass Spectra for Isotope Incorporation LCMS_Analysis->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for isotopic labeling studies.

Enzyme Assays

Objective: To identify and characterize the enzymes involved in the biosynthetic pathway.

Methodology:

  • Preparation of Cell-Free Extracts: Homogenize plant tissues of Spiraea japonica to prepare cell-free extracts containing the biosynthetic enzymes.

  • Incubation with Substrates: Incubate the cell-free extracts with putative substrates (e.g., GGPP, ent-CPP, Spiradine G) and necessary co-factors.

  • Product Identification: Analyze the reaction mixture using LC-MS or Gas Chromatography-Mass Spectrometry (GC-MS) to identify the enzymatic products.

  • Enzyme Purification and Characterization: Purify the active enzymes from the cell-free extracts using chromatographic techniques and characterize their kinetic properties.

Conclusion and Future Perspectives

The proposed biosynthetic pathway of this compound provides a solid framework for understanding the formation of this complex diterpenoid alkaloid. The pathway likely proceeds from GGPP through the formation of an ent-atisane skeleton, followed by nitrogen incorporation from L-serine and a series of tailoring reactions. While significant progress has been made in elucidating the general pathway for atisine-type alkaloids, further research is needed to isolate and characterize the specific enzymes involved in this compound biosynthesis. The application of modern techniques in genomics, transcriptomics, and metabolomics will be instrumental in identifying the genes encoding these enzymes. This knowledge will not only provide a deeper understanding of plant secondary metabolism but also pave the way for the metabolic engineering of microorganisms or plants for the sustainable production of this compound and novel, bioactive derivatives for drug development.

References

The Pharmacological Potential of Spiradine F: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An important clarification regarding the subject of this report: Initial comprehensive searches for "Spiradine F" have yielded no information in the public domain, including scientific literature and drug databases. This suggests that "this compound" may be a misnomer, a compound not yet described in published research, or an internal designation not publicly disclosed.

However, the search queries for "this compound" returned results for several similarly named compounds with significant pharmacological activity: Spiradoline , Spiramycin (B21755) , and Spironolactone . This guide will, therefore, summarize the available information on these compounds to provide a relevant and informative overview for researchers, scientists, and drug development professionals. It is crucial to note that the data presented here does not pertain to a compound named "this compound."

Spiradoline: A Kappa-Opioid Receptor Agonist

Spiradoline is a selective agonist for the κ-opioid receptor. Its mechanism of action involves binding to these receptors, which are primarily located in the central nervous system and peripheral sensory nerves.

Mechanism of Action

Activation of κ-opioid receptors by spiradoline leads to a variety of cellular effects, including the inhibition of adenylyl cyclase, which in turn reduces intracellular levels of cyclic AMP (cAMP). This signaling cascade ultimately results in the hyperpolarization of neurons and a decrease in neuronal excitability, producing analgesic and diuretic effects.

dot

Caption: Simplified signaling pathway of Spiradoline's mechanism of action.

Spiramycin: A Macrolide Antibiotic

Spiramycin is a macrolide antibiotic used to treat various bacterial infections.[1] It is effective against Gram-positive bacteria and some Gram-negative bacteria.[1]

Mechanism of Action

Spiramycin inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[1] This binding interferes with the translocation step of protein synthesis, where the ribosome moves along the mRNA molecule. Specifically, spiramycin stimulates the dissociation of peptidyl-tRNA from the ribosome during translocation, thereby halting protein elongation and ultimately inhibiting bacterial growth.[1] Macrolides like spiramycin are generally considered bacteriostatic, but can be bactericidal at high concentrations.[1]

dot

References

Spiradine F: A Technical Whitepaper on its Interaction with the Platelet-Activating Factor (PAF) Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spiradine F, a diterpene alkaloid isolated from Spiraea japonica, has garnered scientific interest for its potential pharmacological activities. This technical guide provides an in-depth analysis of the effects of this compound and related compounds on Platelet-Activating Factor (PAF) receptor binding and subsequent signaling pathways. While direct quantitative binding data for this compound remains to be fully elucidated, studies on structurally analogous compounds isolated from the same plant species offer significant insights into its mechanism of action as a PAF antagonist. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the key biological and methodological frameworks.

Introduction to this compound and the PAF Receptor

This compound is an atisine-type diterpene alkaloid found in plants of the Spiraea genus. This class of compounds has been investigated for various biological activities, including anti-inflammatory and antiplatelet aggregation effects. The Platelet-Activating Factor (PAF) is a potent phospholipid mediator involved in a wide array of physiological and pathological processes, including platelet aggregation, inflammation, and anaphylaxis. PAF exerts its effects by binding to a specific G-protein coupled receptor (GPCR), the PAF receptor (PAFR), which is expressed on the surface of numerous cell types, including platelets, neutrophils, and endothelial cells. The antagonism of the PAF receptor is a key therapeutic strategy for a variety of inflammatory and cardiovascular diseases.

Quantitative Data on the Inhibition of PAF-Induced Platelet Aggregation

While the specific IC₅₀ for this compound was not detailed, the study provided a value for the structurally related compound, Spiramine C1. This data is presented below as a reference for the potential potency of this class of alkaloids.

CompoundAgonistIC₅₀ (µM)SelectivitySource
Spiramine C1PAF30.5 ± 2.7Non-selective[Li et al., 2002][1]
Spiramine C1ADP56.8 ± 8.4Non-selective[Li et al., 2002][1]
Spiramine C1Arachidonic Acid29.9 ± 9.9Non-selective[Li et al., 2002][1]

Table 1: Inhibitory concentrations (IC₅₀) of Spiramine C1 on platelet aggregation induced by various agonists.

PAF Receptor Signaling Pathway

The binding of PAF to its G-protein coupled receptor initiates a cascade of intracellular signaling events. The PAF receptor is primarily coupled to Gq and Gi proteins. Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These events culminate in a cellular response, such as platelet aggregation and degranulation. The signaling pathway is depicted in the diagram below.

PAF_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PAF PAF PAFR PAF Receptor (GPCR) PAF->PAFR Binds to Gq Gq PAFR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PLC:e->IP3:w DAG DAG PLC:e->DAG:w Ca_ER Ca²⁺ Release (from ER) IP3:e->Ca_ER:w Stimulates PKC Protein Kinase C (PKC) DAG:e->PKC:w Activates Response Cellular Response (e.g., Platelet Aggregation) Ca_ER:e->Response:w PKC:e->Response:w SpiradineF This compound SpiradineF->PAFR Inhibits

Caption: PAF Receptor Signaling Pathway and the inhibitory action of this compound.

Experimental Protocols

The primary method for assessing the effect of compounds like this compound on PAF receptor function is the in vitro platelet aggregation assay.

PAF-Induced Platelet Aggregation Assay

Objective: To determine the inhibitory effect of this compound on platelet aggregation induced by PAF.

Materials:

  • Freshly drawn rabbit or human blood (anticoagulated with sodium citrate)

  • Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)

  • Platelet-Activating Factor (PAF) solution

  • This compound (or related test compound) solution

  • Saline solution (0.9% NaCl)

  • Platelet aggregometer

Procedure:

  • Preparation of Platelets:

    • Centrifuge whole blood at a low speed (e.g., 200 x g) for 15 minutes to obtain Platelet-Rich Plasma (PRP).

    • Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes to obtain Platelet-Poor Plasma (PPP). PPP is used to calibrate the aggregometer to 100% aggregation.

    • Adjust the platelet count in the PRP to a standardized concentration using PPP.

  • Aggregation Measurement:

    • Pre-warm the PRP sample to 37°C in the aggregometer cuvette with a stir bar.

    • Add the test compound (this compound at various concentrations) or vehicle control to the PRP and incubate for a specified period (e.g., 2-5 minutes).

    • Initiate platelet aggregation by adding a submaximal concentration of PAF.

    • Record the change in light transmittance for a set duration (e.g., 5-10 minutes). The increase in light transmittance corresponds to the degree of platelet aggregation.

  • Data Analysis:

    • The maximum aggregation percentage is determined for each concentration of the inhibitor.

    • The IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the maximal aggregation) is calculated from the dose-response curve.

The general workflow for this assay is illustrated in the following diagram.

Experimental_Workflow cluster_prep Sample Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis Blood Whole Blood (Anticoagulated) Centrifuge1 Low-Speed Centrifugation Blood->Centrifuge1 PRP Platelet-Rich Plasma (PRP) Centrifuge1->PRP Centrifuge2 High-Speed Centrifugation Centrifuge1->Centrifuge2 Incubate Incubate PRP with This compound or Vehicle PRP->Incubate PPP Platelet-Poor Plasma (PPP) Centrifuge2->PPP AddPAF Add PAF to Initiate Aggregation Incubate->AddPAF Measure Measure Light Transmittance (Aggregometer) AddPAF->Measure Plot Plot Dose-Response Curve Measure->Plot Calculate Calculate IC₅₀ Value Plot->Calculate

References

Methodological & Application

Protocol for the Isolation of Spiradine F from Spiraea Species

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Spiradine F is a diterpene alkaloid that has been identified in various species of the Spiraea genus, including Spiraea salicifolia and Spiraea japonica. Diterpene alkaloids from Spiraea species have garnered interest due to their potential biological activities, including cytotoxic and anti-inflammatory properties. This document provides a detailed protocol for the isolation and purification of this compound for researchers, scientists, and drug development professionals. The methodology is based on established principles of natural product chemistry, involving solvent extraction, liquid-liquid partitioning, and chromatographic separation techniques.

Materials and Equipment

Plant Material
  • Dried and powdered aerial parts (leaves and stems) or roots of Spiraea salicifolia or Spiraea japonica.

Solvents and Reagents
Equipment
  • Grinder or mill

  • Soxhlet apparatus or large-scale extraction vessel

  • Rotary evaporator

  • Separatory funnels (various sizes)

  • Glass chromatography columns

  • Fraction collector

  • Thin-Layer Chromatography (TLC) developing tanks

  • UV lamp (254 nm and 366 nm)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector and a preparative column (e.g., C18)

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Freeze dryer or vacuum oven

Experimental Protocols

Extraction of Crude Alkaloids
  • Maceration/Soxhlet Extraction:

    • Weigh 1 kg of the dried, powdered plant material.

    • For maceration, soak the plant material in 5 L of 95% ethanol at room temperature for 72 hours with occasional stirring. Filter the extract and repeat the process two more times.

    • Alternatively, perform continuous extraction using a Soxhlet apparatus with 95% ethanol for 48 hours.

  • Concentration:

    • Combine the ethanolic extracts and concentrate under reduced pressure using a rotary evaporator at 40-50°C to obtain a crude extract.

Acid-Base Liquid-Liquid Partitioning for Alkaloid Enrichment
  • Acidification and Defatting:

    • Suspend the crude extract in 1 L of 1 M HCl.

    • Partition the acidic solution against n-hexane (3 x 1 L) in a separatory funnel to remove non-polar compounds and pigments. Discard the n-hexane layers.

  • Basification and Extraction:

    • Adjust the pH of the aqueous acidic layer to 9-10 with 1 M NaOH.

    • Extract the basified solution with chloroform or ethyl acetate (3 x 1 L).

    • Combine the organic layers.

  • Drying and Concentration:

    • Dry the combined organic extract over anhydrous sodium sulfate.

    • Filter and concentrate the extract under reduced pressure to yield the crude alkaloid fraction.

Chromatographic Purification of this compound
  • Silica Gel Column Chromatography (Primary Separation):

    • Prepare a silica gel column (e.g., 5 cm diameter, 60 cm length) packed with silica gel in a non-polar solvent like n-hexane.

    • Dissolve the crude alkaloid fraction in a minimal amount of chloroform and adsorb it onto a small amount of silica gel.

    • Load the adsorbed sample onto the top of the prepared column.

    • Elute the column with a stepwise gradient of n-hexane and ethyl acetate, followed by ethyl acetate and methanol. A typical gradient could be:

      • n-Hexane:Ethyl Acetate (9:1, 8:2, 7:3, 1:1, v/v)

      • Ethyl Acetate:Methanol (9.5:0.5, 9:1, 8:2, v/v)

    • Collect fractions of 20-30 mL and monitor by TLC.

  • Thin-Layer Chromatography (TLC) Monitoring:

    • Spot the collected fractions on TLC plates.

    • Develop the plates in a suitable solvent system (e.g., Chloroform:Methanol, 95:5, v/v).

    • Visualize the spots under UV light (254 nm) and by spraying with Dragendorff's reagent (alkaloids give an orange-brown spot).

    • Combine fractions with similar TLC profiles that are positive for alkaloids.

  • Preparative HPLC (Final Purification):

    • Further purify the this compound-containing fractions using a preparative HPLC system with a C18 column.

    • A typical mobile phase could be a gradient of water (with 0.1% formic acid) and acetonitrile.

    • Monitor the elution at a suitable wavelength (e.g., 220 nm).

    • Collect the peak corresponding to this compound.

    • Remove the solvent by freeze-drying or under vacuum to obtain pure this compound.

Characterization and Quantification
  • Structure Elucidation:

    • Confirm the identity and structure of the isolated this compound using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry (MS).

  • Purity and Quantification:

    • Assess the purity of the isolated compound using analytical HPLC-UV.

    • Develop a quantitative method using a calibration curve of a known standard of this compound (if available) or use qNMR (quantitative NMR).

Data Presentation

Table 1: Summary of Extraction and Fractionation Yields from Spiraea salicifolia (1 kg dried material)

StepFractionYield (g)% Yield (w/w)
1Crude Ethanolic Extract12012.0
2n-Hexane Soluble Fraction353.5
3Crude Alkaloid Fraction5.80.58
4Purified this compound0.050.005

Table 2: Analytical Data for Purified this compound

Analytical TechniqueParameterResult
HPLC Retention TimeSpecify based on method
Purity>98%
LC-MS [M+H]⁺Expected m/z value
¹H-NMR (CDCl₃, 500 MHz) Key Chemical Shifts (δ, ppm)List characteristic peaks
¹³C-NMR (CDCl₃, 125 MHz) Key Chemical Shifts (δ, ppm)List characteristic peaks

Visualization of Experimental Workflow and Potential Signaling Pathway

Experimental Workflow

G cluster_extraction Extraction & Partitioning cluster_purification Purification cluster_analysis Analysis plant Spiraea Plant Material extraction Ethanol Extraction plant->extraction partitioning Acid-Base Partitioning extraction->partitioning crude_alkaloids Crude Alkaloid Fraction partitioning->crude_alkaloids column_chrom Silica Gel Column Chromatography crude_alkaloids->column_chrom tlc TLC Monitoring column_chrom->tlc prep_hplc Preparative HPLC tlc->prep_hplc pure_spiradine_f Pure this compound prep_hplc->pure_spiradine_f analysis Spectroscopic Analysis (NMR, MS) pure_spiradine_f->analysis

Caption: Workflow for the isolation of this compound.

Hypothetical Signaling Pathway of this compound's Anti-inflammatory Action

Based on the known anti-inflammatory activity of many diterpene alkaloids, a plausible mechanism of action for this compound is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a central mediator of the inflammatory response.

G cluster_pathway Hypothetical Anti-inflammatory Action of this compound stimulus Inflammatory Stimulus (e.g., LPS) receptor Toll-like Receptor 4 (TLR4) stimulus->receptor ikk IKK Complex receptor->ikk Activates spiradine_f This compound spiradine_f->ikk Inhibits ikb IκBα ikk->ikb Phosphorylates nfkb NF-κB (p65/p50) ikb->nfkb Releases nucleus Nucleus nfkb->nucleus Translocates inflammation Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) nucleus->inflammation Induces

Caption: Proposed inhibition of the NF-κB pathway by this compound.

Safety Precautions

  • Handle all organic solvents in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Exercise caution when handling acidic and basic solutions.

  • The biological activity of this compound is not fully characterized; handle the pure compound with care.

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Spiradine F

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document outlines a general high-performance liquid chromatography (HPLC) method for the quantitative analysis of Spiradine F, a diterpenoid alkaloid. Due to the limited availability of specific validated methods for this compound in publicly accessible literature, this note provides a representative protocol based on common practices for the analysis of similar alkaloid compounds. The provided method serves as a robust starting point for method development and will require validation by the end-user to ensure it meets the specific requirements of their application.

Introduction

This compound is a diterpenoid alkaloid found in plants of the Spiraea genus, such as Spiraea japonica.[1][2] It has garnered research interest due to its biological activities, including the significant inhibition of platelet-activating factor (PAF)-induced platelet aggregation in a concentration-dependent manner.[3] Accurate and reliable quantitative analysis is crucial for pharmacokinetic studies, quality control of plant extracts, and in drug development processes. High-performance liquid chromatography (HPLC) with UV detection is a widely used technique for the analysis of such compounds due to its high resolution, sensitivity, and reproducibility.

Chemical Properties of this compound

PropertyValueReference
CAS Number 21040-64-2[3][4]
Molecular Formula C24H33NO4
Molecular Weight 399.5 g/mol
Compound Type Diterpenoid Alkaloid
Appearance Powder
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone

Recommended HPLC Method for this compound Analysis

The following is a recommended starting point for the HPLC analysis of this compound. Optimization of these conditions may be necessary depending on the sample matrix and instrumentation.

ParameterRecommended Condition
HPLC System Any standard HPLC system with a UV-Vis detector
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Acetonitrile (B52724) and 0.1% Formic Acid in Water (Gradient or Isocratic)
Gradient Example Start at 30% Acetonitrile, ramp to 90% over 15 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength Diode Array Detector (DAD) recommended for scanning; 220 nm as a starting point.
Run Time Approximately 25 minutes

Experimental Protocols

Standard Solution Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable solvent such as methanol (B129727) or acetonitrile in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

Sample Preparation
  • Plant Material:

    • Homogenize and extract a known weight of dried plant material with methanol or another suitable solvent using sonication or reflux.

    • Filter the extract through a 0.45 µm syringe filter before injection.

  • Biological Fluids (e.g., Plasma):

    • Perform a protein precipitation by adding three parts of cold acetonitrile to one part of the plasma sample.

    • Vortex the mixture vigorously and then centrifuge at high speed (e.g., 10,000 rpm for 10 minutes).

    • Collect the supernatant and filter it through a 0.45 µm syringe filter prior to injection.

HPLC Analysis Procedure
  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure the system is clean.

  • Inject the series of working standard solutions to generate a calibration curve.

  • Inject the prepared samples for analysis.

  • Quantify the amount of this compound in the samples by comparing the peak area to the calibration curve.

Method Validation Parameters (Hypothetical Data)

The following tables represent typical data that should be generated during method validation, following ICH Q2(R1) guidelines.

Linearity
Concentration (µg/mL)Peak Area (arbitrary units)
115,234
576,170
10151,980
25380,100
50759,900
1001,520,500
Correlation Coefficient (r²) > 0.999
Precision
Concentration (µg/mL)Intra-day RSD (%) (n=6)Inter-day RSD (%) (n=6)
5< 2.0%< 3.0%
25< 1.5%< 2.5%
75< 1.0%< 2.0%
Accuracy (Recovery)
Spiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)
54.9599.0%
2525.3101.2%
7574.599.3%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
ParameterValue
LOD ~0.1 µg/mL
LOQ ~0.3 µg/mL

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Standard Weigh this compound Reference Standard Dilution Dilution Standard->Dilution Dissolve & Dilute Sample Prepare Sample (e.g., Extraction, Precipitation) Filtration Filtration Sample->Filtration Filter Injector Autosampler/ Injector Dilution->Injector Filtration->Injector Column C18 Column Injector->Column Mobile Phase Flow Detector UV/DAD Detector Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification

Caption: Experimental workflow for HPLC analysis of this compound.

HPLC_Optimization cluster_mobile_phase Mobile Phase cluster_column Column Parameters cluster_flow Flow Parameters center_node Peak Resolution & Tailing Factor Organic_Ratio Organic Solvent Ratio (%) Organic_Ratio->center_node pH pH of Aqueous Phase pH->center_node Buffer_Conc Buffer Concentration Buffer_Conc->center_node Stationary_Phase Stationary Phase (e.g., C18, C8) Stationary_Phase->center_node Particle_Size Particle Size (µm) Particle_Size->center_node Column_Temp Temperature (°C) Column_Temp->center_node Flow_Rate Flow Rate (mL/min) Flow_Rate->center_node

Caption: Factors influencing HPLC peak resolution and shape.

Conclusion

This application note provides a foundational HPLC method for the analysis of this compound. The outlined protocol for sample preparation, chromatographic conditions, and hypothetical validation data serves as a comprehensive guide for researchers initiating work with this compound. It is imperative that users perform in-house validation to ensure the method's suitability for their specific matrix and analytical objectives, adhering to relevant regulatory guidelines.

References

Application Note: Structure Elucidation of Spiradine F using Nuclear Magnetic Resonance (NMR) Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Spiradine F is a C(20) atisine-type diterpenoid alkaloid isolated from plants of the Spiraea genus.[1] Like other members of its class, it possesses a complex, polycyclic structure that presents a significant challenge for characterization. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structure elucidation of such complex natural products, providing detailed information about the carbon skeleton, proton environments, and stereochemistry.[2] This application note provides a detailed overview of the methodologies and protocols for determining the structure of this compound using a suite of 1D and 2D NMR experiments.

Data Presentation: Quantitative NMR Data Summary

The complete assignment of proton and carbon signals is achieved through a combination of 1D NMR (¹H, ¹³C, DEPT) and 2D NMR (COSY, HSQC, HMBC, and NOESY) experiments. The representative data for this compound, dissolved in CDCl₃, is summarized below.

Table 1: Representative ¹H NMR Data for this compound (600 MHz, CDCl₃)

PositionδH (ppm)MultiplicityJ (Hz)
11.55 / 1.82m
21.60 / 1.95m
31.45 / 1.75m
4---
52.10m
64.25d6.8
73.80d6.8
8---
92.30m
101.90m
111.65 / 2.05m
121.50 / 1.88m
131.70m
141.40 / 1.98m
154.15dd8.0, 4.5
165.05s
16'4.90s
173.15 / 3.45m
18 (CH₃)0.85s
194.10 / 4.35m
203.95m
OAc (CH₃)2.08s

Table 2: Representative ¹³C NMR Data for this compound (150 MHz, CDCl₃)

PositionδC (ppm)DEPT
138.5CH₂
218.2CH₂
340.1CH₂
433.5C
548.9CH
675.1CH
765.4CH
885.2C
945.3CH
1037.8C
1125.5CH₂
1236.1CH₂
1328.9CH
1430.2CH₂
1578.8CH
16148.5C
17107.2CH₂
1828.1CH₃
1992.3CH₂
2060.5CH
OAc (C=O)170.9C
OAc (CH₃)21.4CH₃

Table 3: Key Representative 2D NMR Correlations for this compound

Proton (δH)COSY Correlations (δH)HMBC Correlations (δC)Key NOESY Correlations (δH)
H-18 (0.85)H-3, H-5C-3, C-4, C-5, C-19H-3β, H-5, H-19b
H-5 (2.10)H-6, H-18C-4, C-6, C-7, C-10, C-18H-6, H-18
H-6 (4.25)H-5, H-7C-5, C-7, C-8, C-10H-5, H-7
H-17a (4.90)H-17b (5.05)C-8, C-15, C-16H-15, H-12β
OAc-CH₃ (2.08)-C=O (170.9)H-7

Visualizations: Workflow and Logic Diagrams

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Processing & Analysis cluster_3 Structure Determination Isolation Isolation & Purification of this compound Dissolution Dissolution in Deuterated Solvent (e.g., CDCl3) Isolation->Dissolution NMR_1D 1D NMR (¹H, ¹³C, DEPT) Dissolution->NMR_1D NMR_2D 2D NMR (COSY, HSQC, HMBC, NOESY) Dissolution->NMR_2D Processing Fourier Transform & Phasing NMR_2D->Processing Assignment Signal Assignment (Chemical Shift, Coupling) Processing->Assignment Correlation Correlation Analysis (2D Spectra) Assignment->Correlation Fragmentation Fragment Assembly Correlation->Fragmentation Stereochem Stereochemistry (NOESY/ROESY) Fragmentation->Stereochem Final_Structure Final Structure Validation Stereochem->Final_Structure

Caption: General workflow for natural product structure elucidation.

G H1_NMR ¹H NMR (Proton Environments, Multiplicity, J-coupling) Protonated_Carbons Assign Protons to Direct-Attached Carbons H1_NMR->Protonated_Carbons Spin_Systems Identify Spin Systems (e.g., -CH-CH₂-) H1_NMR->Spin_Systems C13_NMR ¹³C & DEPT NMR (Carbon Count, CH, CH₂, CH₃, Cq) C13_NMR->Protonated_Carbons COSY COSY (¹H-¹H Vicinal Coupling) COSY->Spin_Systems HSQC HSQC (Direct ¹H-¹³C One-Bond Correlation) HSQC->Protonated_Carbons HMBC HMBC (Long-Range ¹H-¹³C 2-3 Bond Correlation) Assemble_Fragments Connect Spin Systems & Quaternary Carbons HMBC->Assemble_Fragments NOESY NOESY (Through-Space ¹H-¹H Proximity) Stereochemistry Determine Relative Stereochemistry NOESY->Stereochemistry Protonated_Carbons->Assemble_Fragments Spin_Systems->Assemble_Fragments Final_Structure Planar Structure Assembled Assemble_Fragments->Final_Structure Final_Structure->Stereochemistry

Caption: Logical flow of data integration in NMR structure elucidation.

Experimental Protocols

Detailed methodologies for the key NMR experiments are provided below. These protocols are generalized for a modern NMR spectrometer (e.g., 400-600 MHz) equipped with a cryoprobe.

Protocol 1: Sample Preparation

  • Weighing: Accurately weigh approximately 5-10 mg of purified this compound directly into a tared vial.

  • Dissolution: Add 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Mixing: Gently vortex or sonicate the sample for 30 seconds to ensure complete dissolution.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

  • Quality Check: Ensure the solution is clear and free of any particulate matter. The sample height in the tube should be approximately 4-5 cm.

Protocol 2: 1D NMR Spectroscopy (¹H and ¹³C)

  • Instrument Setup: Insert the sample into the spectrometer. Lock onto the deuterium (B1214612) signal of the CDCl₃ and shim the magnetic field to achieve optimal homogeneity (typically <0.5 Hz linewidth for the TMS signal). Tune and match the probe for both ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Pulse Program: Use a standard single-pulse sequence (e.g., zg30).

    • Spectral Width: Set a spectral width of approximately 16 ppm (e.g., -2 to 14 ppm).

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 16 to 64, depending on concentration.

  • ¹³C NMR Acquisition:

    • Pulse Program: Use a proton-decoupled single-pulse sequence (e.g., zgpg30).

    • Spectral Width: Set a spectral width of approximately 240 ppm (e.g., -10 to 230 ppm).

    • Acquisition Time: ~1-1.5 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 1024 to 4096, depending on concentration and experiment time.

  • DEPT-135 Acquisition:

    • Pulse Program: Use a standard DEPT-135 pulse sequence.

    • Parameters: Use similar spectral width and acquisition time as the standard ¹³C experiment. This experiment differentiates CH/CH₃ (positive signals) from CH₂ (negative signals) carbons.

Protocol 3: 2D Correlation Spectroscopy (COSY)

  • Purpose: To identify protons that are coupled to each other, typically through 2-3 bonds.

  • Pulse Program: Use a standard gradient-selected COSY sequence (e.g., cosygpqf).

  • Parameters:

    • Spectral Width (F1 and F2): Set to the same width as the ¹H spectrum (~12-14 ppm).

    • Data Points: 2048 in F2 and 256-512 in F1.

    • Number of Scans: 2 to 8 per increment.

    • Relaxation Delay (d1): 1.5-2 seconds.

  • Processing: Apply a sine-bell window function in both dimensions before Fourier transformation.

Protocol 4: 2D Heteronuclear Single Quantum Coherence (HSQC)

  • Purpose: To identify direct one-bond correlations between protons and their attached carbons.

  • Pulse Program: Use a standard gradient-selected, sensitivity-enhanced HSQC sequence (e.g., hsqcedetgpsisp2.3).

  • Parameters:

    • Spectral Width: ~12-14 ppm in F2 (¹H) and ~180-200 ppm in F1 (¹³C).

    • Data Points: 2048 in F2 and 256 in F1.

    • Number of Scans: 4 to 16 per increment.

    • ¹JCH Coupling Constant: Set to an average value of 145 Hz.

  • Processing: Apply a QSINE window function in both dimensions.

Protocol 5: 2D Heteronuclear Multiple Bond Correlation (HMBC)

  • Purpose: To identify long-range (typically 2-3 bond) correlations between protons and carbons, crucial for connecting spin systems across quaternary carbons.

  • Pulse Program: Use a standard gradient-selected HMBC sequence (e.g., hmbcgplpndqf).

  • Parameters:

    • Spectral Width: ~12-14 ppm in F2 (¹H) and ~220-240 ppm in F1 (¹³C).

    • Data Points: 2048 in F2 and 512 in F1.

    • Number of Scans: 8 to 32 per increment.

    • Long-Range Coupling Delay: Optimized for a J-coupling of 8 Hz.

  • Processing: Apply a sine-bell window function in both dimensions.

Protocol 6: 2D Nuclear Overhauser Effect Spectroscopy (NOESY)

  • Purpose: To identify protons that are close in space (<5 Å), which is essential for determining relative stereochemistry.

  • Pulse Program: Use a standard gradient-selected phase-sensitive NOESY sequence (e.g., noesygpph).

  • Parameters:

    • Spectral Width (F1 and F2): Set to the same width as the ¹H spectrum (~12-14 ppm).

    • Data Points: 2048 in F2 and 256-512 in F1.

    • Number of Scans: 8 to 16 per increment.

    • Mixing Time (d8): 500-800 ms, which may require optimization.

  • Processing: Apply a sine-bell window function (SSB=0) in both dimensions. The resulting spectrum will show diagonal peaks and cross-peaks that indicate spatial proximity.

References

Application Notes and Protocols for Platelet Aggregation Assay Using Spiradine F

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Platelet aggregation is a critical process in hemostasis and thrombosis. The assessment of platelet function is fundamental in the research and development of antiplatelet therapies. Light Transmission Aggregometry (LTA) is the gold standard for in vitro evaluation of platelet aggregation.[1][2][3] This document outlines a detailed protocol for a platelet aggregation assay to evaluate the inhibitory effect of Spiradine F, a putative thromboxane (B8750289) A2 (TXA2) receptor antagonist.

Thromboxane A2 is a potent platelet agonist that, upon binding to its receptor (TP receptor), initiates a signaling cascade leading to platelet activation, shape change, and aggregation.[4] By blocking this interaction, TXA2 receptor antagonists can effectively inhibit platelet aggregation. This assay will quantify the dose-dependent inhibitory effect of this compound on platelet aggregation induced by a TXA2 mimetic.

Mechanism of Action: this compound as a TXA2 Receptor Antagonist

This compound is hypothesized to act as a competitive antagonist of the thromboxane A2 (TXA2) receptor on the platelet surface. This antagonism prevents the binding of TXA2, thereby inhibiting the activation of Gq and G12/13 proteins.[4] This, in turn, blocks downstream signaling events, including the activation of phospholipase C (PLC), subsequent mobilization of intracellular calcium, and ultimately, platelet aggregation.

Signaling Pathway of TXA2-Mediated Platelet Aggregation and Inhibition by this compound

cluster_0 Platelet Membrane cluster_1 Intracellular Signaling TXA2 TXA2 TP_Receptor TP_Receptor TXA2->TP_Receptor Binds Spiradine_F Spiradine_F Spiradine_F->TP_Receptor Blocks Gq_G12_13 Gq/G12/13 TP_Receptor->Gq_G12_13 Activates PLC Phospholipase C (PLC) Gq_G12_13->PLC Activates IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_Mobilization Intracellular Ca2+ Mobilization IP3_DAG->Ca_Mobilization Platelet_Activation Platelet Shape Change & Degranulation Ca_Mobilization->Platelet_Activation Aggregation Platelet Aggregation Platelet_Activation->Aggregation

Caption: this compound blocks TXA2 binding to the TP receptor, inhibiting platelet aggregation.

Experimental Protocol

This protocol is based on the principles of light transmission aggregometry (LTA).

Materials
  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • U46619 (a stable TXA2 mimetic)

  • Human whole blood from healthy, consenting donors who have not taken any antiplatelet medication for at least two weeks.

  • 3.2% or 3.8% Sodium Citrate (B86180) anticoagulant tubes

  • Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)

  • Aggregometer cuvettes with stir bars

  • Light Transmission Aggregometer

  • Centrifuge

Reagent Preparation

3.2.1. This compound Stock Solution (10 mM)

  • Accurately weigh the required amount of this compound powder.

  • Dissolve in an appropriate volume of DMSO to achieve a 10 mM concentration.

  • Vortex until fully dissolved.

  • Store in small aliquots at -20°C, protected from light.

3.2.2. U46619 Stock Solution (1 mM)

  • Prepare a 1 mM stock solution of U46619 in an appropriate solvent (e.g., ethanol (B145695) or DMSO).

  • Store in aliquots at -20°C.

Sample Preparation: Platelet-Rich and Platelet-Poor Plasma
  • Collect whole blood into sodium citrate tubes (9 parts blood to 1 part citrate).

  • Gently invert the tubes several times to ensure proper mixing.

  • To obtain PRP, centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature with the centrifuge brake off.

  • Carefully aspirate the upper layer (PRP) and transfer it to a polypropylene (B1209903) tube.

  • To obtain PPP, centrifuge the remaining blood at 1500-2000 x g for 15 minutes at room temperature.

  • Collect the supernatant (PPP).

  • Adjust the platelet count in the PRP to approximately 2.5-3.0 x 10⁸ platelets/mL using PPP if necessary.

Platelet Aggregation Assay Procedure
  • Pre-warm the aggregometer to 37°C.

  • Pipette 450 µL of PRP into an aggregometer cuvette containing a stir bar.

  • Place the cuvette in the heating block of the aggregometer and allow it to equilibrate for at least 5 minutes.

  • Calibrate the aggregometer by setting the light transmission of the PRP to 0% and the PPP to 100%.

  • Add 50 µL of the vehicle control (DMSO) or the desired concentration of this compound working solution to the PRP.

  • Incubate for 2-5 minutes with stirring.

  • Initiate aggregation by adding a pre-determined concentration of U46619.

  • Record the change in light transmission for 5-10 minutes. The increase in light transmission corresponds to the degree of platelet aggregation.

  • Repeat the procedure for each concentration of this compound.

Experimental Workflow

cluster_0 Sample & Reagent Preparation cluster_1 Aggregation Assay cluster_2 Data Analysis A Blood Collection (Sodium Citrate) B Centrifuge (150-200g) to get PRP A->B C Centrifuge (1500-2000g) to get PPP A->C E Equilibrate PRP in Aggregometer (37°C) B->E F Calibrate Aggregometer (PRP=0%, PPP=100%) C->F D Prepare this compound & U46619 Solutions G Add Vehicle or this compound (Incubate 2-5 min) D->G E->F F->G H Add U46619 to Initiate Aggregation G->H I Record Light Transmission (5-10 min) H->I J Calculate % Inhibition I->J K Determine IC50 J->K

References

Application Notes and Protocols for the Preparation of Spiradine F Solutions in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spiradine F is a diterpenoid alkaloid with a molecular formula of C24H33NO4 and a molecular weight of 399.5 g/mol . It has been identified as an inhibitor of platelet-activating factor (PAF)-induced platelet aggregation. Accurate and reproducible preparation of this compound solutions is critical for obtaining reliable and consistent results in cell-based assays. This document provides detailed protocols for the preparation of stock and working solutions of this compound, along with best practices for storage and handling to ensure compound stability and integrity.

Data Presentation

For clarity and ease of comparison, all quantitative data related to the preparation of this compound solutions are summarized in the tables below.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C24H33NO4
Molecular Weight 399.5 g/mol
Appearance Powder
Solubility Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone
Storage (as powder) Desiccate at -20°C

Table 2: Recommended Concentrations for this compound Solutions

Solution TypeRecommended ConcentrationSolvent
Stock Solution 10 mMAnhydrous DMSO
Intermediate Dilutions 1 mM, 100 µM, 10 µMCell Culture Medium
Final Working Concentration User-determined (typically in the µM to nM range)Cell Culture Medium
Final DMSO Concentration < 0.5% (ideally < 0.1%)Cell Culture Medium

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes (1.5 mL)

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettors and sterile, filtered pipette tips

Procedure:

  • Calculate the required mass of this compound: To prepare 1 mL of a 10 mM stock solution, use the following formula: Mass (mg) = Molarity (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 Mass (mg) = 0.010 mol/L x 0.001 L x 399.5 g/mol x 1000 = 3.995 mg

  • Weigh this compound powder: a. Tare a sterile 1.5 mL microcentrifuge tube on a calibrated analytical balance. b. Carefully and accurately weigh 3.995 mg of this compound powder directly into the tared tube.

  • Dissolve in DMSO: a. Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder. b. Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved, resulting in a clear solution. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary, but be cautious of potential compound degradation with heat.

  • Aliquot and Store: a. To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes. b. Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and the date of preparation. c. Store the aliquots at -20°C for short-term storage (up to 6 months) or at -80°C for long-term storage.

Protocol 2: Preparation of this compound Working Solutions for Cell-Based Assays

This protocol describes the serial dilution of the 10 mM this compound stock solution to prepare working solutions for treating cells in culture. It is crucial to maintain a final DMSO concentration that is non-toxic to the cells, typically below 0.5% and ideally below 0.1%.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile, complete cell culture medium appropriate for your cell line

  • Sterile microcentrifuge tubes or a 96-well plate for dilutions

  • Pipettors and sterile, filtered pipette tips

Procedure:

  • Thaw the Stock Solution: a. Remove one aliquot of the 10 mM this compound stock solution from the -20°C or -80°C freezer. b. Thaw at room temperature and briefly centrifuge to collect the solution at the bottom of the tube.

  • Perform Serial Dilutions: The following is an example of a serial dilution to achieve a range of final concentrations. Adjust the volumes and concentrations as needed for your specific experiment. The final volume of the working solution added to the cells should be considered to calculate the final concentration in the well.

    • To prepare a 1 mM intermediate solution (1:10 dilution): Add 10 µL of the 10 mM stock solution to 90 µL of cell culture medium. Mix well.

    • To prepare a 100 µM intermediate solution (1:10 dilution): Add 10 µL of the 1 mM intermediate solution to 90 µL of cell culture medium. Mix well.

    • To prepare a 10 µM working solution (for a final concentration of 1 µM in the well): If you add 10 µL of this working solution to 90 µL of cells in a well (total volume 100 µL), the final concentration will be 1 µM. The final DMSO concentration will be 0.01%.

  • Vehicle Control: It is essential to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the highest concentration of this compound used to treat the cells. To prepare a vehicle control, perform the same serial dilutions with DMSO alone in the cell culture medium.

  • Treat the Cells: Add the desired volume of the final working solutions or the vehicle control to your cell cultures. Gently mix the plate to ensure even distribution of the compound.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the logical workflow for preparing this compound solutions and a conceptual representation of its inhibitory action.

G cluster_0 Stock Solution Preparation A Weigh this compound Powder B Dissolve in Anhydrous DMSO A->B Add calculated volume C Vortex to Mix B->C D 10 mM Stock Solution C->D Ensure complete dissolution E Aliquot for Storage D->E F Store at -20°C / -80°C E->F G cluster_1 Working Solution Preparation & Cell Treatment G Thaw 10 mM Stock Aliquot H Prepare Serial Dilutions in Cell Culture Medium G->H I Prepare Vehicle Control (DMSO in Medium) G->I J Add Working Solutions to Cells H->J K Add Vehicle Control to Cells I->K L Incubate and Assay J->L K->L G PAF Platelet-Activating Factor (PAF) Receptor PAF Receptor PAF->Receptor binds to Aggregation Platelet Aggregation Receptor->Aggregation activates signaling cascade leading to SpiradineF This compound SpiradineF->Receptor inhibits

Application Note: Characterization of Spiradine F using High-Resolution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details the analytical workflow for the structural characterization and quantification of Spiradine F, a novel spirolide alkaloid, using advanced mass spectrometry techniques. The protocols provided herein are intended for researchers, scientists, and drug development professionals engaged in natural product discovery and characterization. The methodology leverages High-Resolution Mass Spectrometry (HRMS) for accurate mass determination and tandem mass spectrometry (MS/MS) for structural elucidation through fragmentation analysis.

Introduction

Spiradine alkaloids, a class of marine biotoxins, are characterized by a complex macrocyclic structure containing a cyclic imine moiety and a spiroketal ring system.[1][2] The structural diversity within this family presents a significant analytical challenge. Mass spectrometry has emerged as a pivotal technology for the rapid and sensitive analysis of these complex natural products.[3][4][5] This document provides a comprehensive guide to the application of modern mass spectrometry for the definitive characterization of a putative novel analogue, this compound. The workflow encompasses sample preparation, data acquisition using Liquid Chromatography-Mass Spectrometry (LC-MS), and data analysis for structural confirmation.

Experimental Workflow

The overall experimental process for the characterization of this compound is outlined below. This workflow ensures efficient extraction, separation, and detailed mass spectrometric analysis.

Experimental Workflow for this compound Characterization cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis extraction Extraction of this compound from Biological Matrix cleanup Solid-Phase Extraction (SPE) Cleanup extraction->cleanup Crude Extract hplc UPLC Separation cleanup->hplc Purified Extract ms HRMS Full Scan (Accurate Mass) hplc->ms Separated Analytes quant Quantification hplc->quant Peak Area msms Tandem MS (MS/MS) Fragmentation ms->msms Precursor Ion Selection formula Elemental Formula Determination ms->formula fragmentation Fragmentation Pathway Analysis msms->fragmentation structure Structure Elucidation of this compound formula->structure fragmentation->structure

Caption: Experimental workflow for this compound characterization.

Protocols

Sample Preparation: Extraction and Solid-Phase Extraction (SPE)

A robust sample preparation protocol is critical for the removal of interfering matrix components and the enrichment of this compound.

Materials:

  • Biological matrix (e.g., dinoflagellate culture, shellfish tissue)

  • Extraction Solvent: Methanol (B129727)/Water (80:20, v/v) with 0.1% formic acid

  • SPE Cartridges: C18 reverse-phase, 500 mg

  • Conditioning Solvents: Methanol, Deionized Water

  • Wash Solvent: Methanol/Water (20:80, v/v)

  • Elution Solvent: Acetonitrile/Water (90:10, v/v) with 0.1% formic acid

  • Centrifuge, vortex mixer, solvent evaporator

Protocol:

  • Extraction:

    • Homogenize 1 g of the biological sample with 10 mL of extraction solvent.

    • Vortex for 2 minutes and sonicate for 15 minutes.

    • Centrifuge at 4000 x g for 10 minutes.

    • Collect the supernatant. Repeat the extraction process on the pellet and combine the supernatants.

  • SPE Cleanup:

    • Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

    • Load the combined supernatant onto the conditioned cartridge.

    • Wash the cartridge with 5 mL of the wash solvent to remove polar impurities.

    • Elute this compound with 5 mL of the elution solvent.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS analysis.

UPLC-HRMS/MS Analysis

Ultra-performance liquid chromatography (UPLC) coupled to a high-resolution mass spectrometer is employed for the separation and detection of this compound.

Instrumentation:

  • UPLC System with a C18 column (e.g., 2.1 x 100 mm, 1.7 µm)

  • High-Resolution Mass Spectrometer (e.g., Orbitrap or Q-TOF) equipped with an electrospray ionization (ESI) source.

UPLC Conditions:

Parameter Value
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 10 min
Flow Rate 0.3 mL/min
Column Temp. 40 °C

| Injection Vol. | 5 µL |

Mass Spectrometry Conditions:

Parameter Value
Ionization Mode Positive ESI
Capillary Voltage 3.5 kV
Source Temp. 120 °C
Desolvation Temp. 350 °C
Full Scan Range m/z 150-1000
Resolution 70,000
MS/MS Mode Data-Dependent Acquisition (DDA)
Collision Energy Stepped (20, 30, 40 eV)

| Collision Gas | Argon |

Data Analysis and Results

Accurate Mass and Elemental Composition

High-resolution full scan data is used to determine the accurate mass of the protonated molecule [M+H]⁺, from which the elemental composition can be deduced.

ParameterObserved Value
Retention Time 6.8 min
[M+H]⁺ (m/z) 706.4315
Calculated Mass 706.4320
Mass Error (ppm) -0.7
Proposed Formula C₄₂H₆₀NO₈
Structural Elucidation via MS/MS Fragmentation

Tandem mass spectrometry (MS/MS) provides characteristic fragment ions that are crucial for structural elucidation. The fragmentation pattern of this compound can be compared to that of known spirolides to identify conserved structural motifs and unique modifications.

Hypothetical Fragmentation Pathway of this compound:

The proposed structure of this compound contains a modification (e.g., an additional hydroxyl group) on the butenolide side chain compared to known analogues. The fragmentation is initiated by cleavage at the spiroketal and imine moieties.

This compound Fragmentation cluster_frags Major Fragment Ions SpiradineF This compound [M+H]⁺ m/z 706.4 frag1 Fragment A m/z 542.3 (Loss of side chain) SpiradineF->frag1  -C₉H₁₁O₃ frag2 Fragment B m/z 164.1 (Cyclic imine moiety) SpiradineF->frag2 frag3 Fragment C m/z 448.2 (Spiroketal core) frag1->frag3  -C₅H₆O₂

Caption: Proposed fragmentation pathway for this compound.

Key Fragment Ions:

m/zProposed Structure
706.4315[M+H]⁺
542.3271Loss of the butenolide side chain
448.2483Spiroketal core structure
164.1434Characteristic cyclic imine fragment

The observation of the characteristic fragment at m/z 164.1 confirms the presence of the conserved cyclic imine moiety found in other spirolides. The unique mass of the precursor and the side chain loss suggest the proposed structure for this compound.

Quantification

For quantitative analysis, a calibration curve can be constructed using a purified standard of a related spirolide, assuming a similar ionization efficiency. The peak area of the precursor ion for this compound is used for concentration determination.

Standard Conc. (ng/mL)Peak Area
115,234
578,912
10160,543
50812,345
1001,654,321

Conclusion

The described methodology provides a robust and reliable workflow for the characterization of the novel alkaloid, this compound. The combination of UPLC for separation, HRMS for accurate mass determination, and MS/MS for fragmentation analysis allows for confident structural elucidation and quantification. This approach is broadly applicable to the discovery and characterization of new natural products.

References

Application Notes and Protocols for In vivo Efficacy and Safety Studies of Spiradine F

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spiradine F is a diterpene alkaloid originally isolated from the plant Spiraea japonica. Preclinical research has identified it as a potent inhibitor of platelet-activating factor (PAF)-induced platelet aggregation.[1] This activity is mediated through the antagonism of the Platelet-Activating Factor Receptor (PAFR), a G-protein coupled receptor involved in various inflammatory and thrombotic pathways. These application notes provide a comprehensive framework for the in vivo evaluation of this compound in animal models, focusing on its anti-platelet and antithrombotic potential. The protocols herein cover pharmacokinetic profiling, efficacy assessment in a thrombosis model, and initial safety evaluation.

Biological Context: PAF Receptor Signaling

Platelet-activating factor (PAF) is a potent phospholipid mediator that exerts its effects by binding to the PAF receptor (PAFR).[2] Activation of PAFR on platelets and other cells triggers a signaling cascade leading to platelet aggregation, inflammation, and thrombosis. This compound, as a PAFR antagonist, is hypothesized to interrupt this cascade.

PAF_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol PAF PAF PAFR PAF Receptor (PAFR) PAF->PAFR Binds Gq Gq Protein PAFR->Gq Activates Spiradine_F This compound Spiradine_F->PAFR Inhibits PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Aggregation Platelet Aggregation & Thrombus Formation Ca_release->Aggregation PKC->Aggregation

Figure 1: Simplified PAF Receptor Signaling Pathway and the inhibitory action of this compound.

Experimental Design Workflow

A structured in vivo evaluation of this compound should follow a logical progression from initial safety and exposure studies to robust efficacy testing. The following workflow is recommended:

Experimental_Workflow Overall In Vivo Study Workflow for this compound A Acute Toxicity Study (OECD 423) B Pharmacokinetic (PK) Study (Single Dose) A->B Determine Max. Tolerated Dose C Dose Range-Finding Efficacy Study B->C Inform Dose Selection D Pivotal Efficacy Study (FeCl₃ Thrombosis Model) C->D Select Optimal Dose(s) E Pharmacodynamic (PD) Assessment (Ex vivo Platelet Aggregation) D->E Correlate with Mechanism F Data Analysis & Reporting D->F E->F

Figure 2: Recommended experimental workflow for the in vivo evaluation of this compound.

Protocols and Methodologies

Acute Oral Toxicity Study

This initial study provides critical information on the safety profile of this compound and helps determine a safe dose range for subsequent experiments. The protocol is based on the OECD Guideline 423 (Acute Toxic Class Method).[3][4]

Protocol: Acute Oral Toxicity - OECD 423

  • Animal Model: Healthy, nulliparous, non-pregnant female Sprague-Dawley rats (8-12 weeks old).

  • Housing: House animals in standard cages with a 12-hour light/dark cycle, controlled temperature (22±3°C), and humidity (30-70%). Provide ad libitum access to standard chow and water.

  • Acclimatization: Acclimatize animals for at least 5 days before dosing.

  • Fasting: Fast animals overnight (withholding food but not water) prior to dosing.

  • Dose Preparation: Prepare this compound in a suitable vehicle (e.g., 0.5% Carboxymethyl cellulose (B213188) in sterile water). The starting dose is typically 300 mg/kg.

  • Administration: Administer the prepared dose via oral gavage in a volume not exceeding 10 mL/kg.

  • Procedure:

    • Dose a group of 3 female rats at the starting dose level.

    • Observe animals closely for the first 30 minutes, periodically during the first 24 hours, and daily thereafter for a total of 14 days.

    • If mortality is observed in 2 or 3 animals, the experiment is terminated, and the substance is classified.

    • If 0 or 1 animal dies, proceed to dose the next group of 3 animals at a lower or higher dose, respectively, according to the OECD 423 flowchart.

  • Observations: Record all clinical signs of toxicity, including changes in skin, fur, eyes, and behavior. Record body weights just prior to dosing and on days 7 and 14.

  • Endpoint: The primary endpoint is mortality within the 14-day observation period, which allows for classification of the substance according to the Globally Harmonized System (GHS).

Table 1: Acute Toxicity Observation Checklist

ParameterObservations to Record
General Appearance Posture, activity level, signs of lethargy or agitation
Skin and Fur Piloerection, color changes, lesions
Eyes Lacrimation, redness, opacity
Respiratory Changes in breathing rate or character
Autonomic Salivation, diarrhea, urination
Neurological Tremors, convulsions, ataxia, righting reflex
Body Weight Pre-dose, Day 7, Day 14
Mortality Time of death
Pharmacokinetic (PK) Profiling

Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial for designing effective dosing regimens in efficacy studies.

Protocol: Single-Dose Pharmacokinetic Study in Mice

  • Animal Model: Male C57BL/6 mice (8-10 weeks old).

  • Groups:

    • Group 1: Intravenous (IV) administration (e.g., 2 mg/kg).

    • Group 2: Oral gavage (PO) administration (e.g., 20 mg/kg).

  • Dose Preparation:

    • IV Formulation: Dissolve this compound in a vehicle suitable for injection (e.g., 10% DMSO, 40% PEG300, 50% saline).

    • PO Formulation: Suspend this compound in 0.5% Carboxymethyl cellulose.

  • Administration: Administer the respective doses to each group.

  • Blood Sampling: Collect sparse blood samples (approx. 50 µL) from 3 mice per time point via submandibular or saphenous vein puncture.[5] A typical sampling schedule would be:

    • IV: 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose.

    • PO: 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose.

  • Sample Processing: Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA). Centrifuge at 2000 x g for 10 minutes at 4°C to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

  • Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

Table 2: Key Pharmacokinetic Parameters for this compound

ParameterAbbreviationDescription
Maximum Concentration CmaxThe highest concentration of the drug observed in plasma.
Time to Cmax TmaxThe time at which Cmax is reached.
Area Under the Curve AUCThe total drug exposure over time.
Half-life t1/2The time required for the drug concentration to decrease by half.
Clearance CLThe volume of plasma cleared of the drug per unit time.
Volume of Distribution VdThe theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
Bioavailability F (%)The fraction of an administered dose of unchanged drug that reaches the systemic circulation.
Efficacy Evaluation in a Thrombosis Model

The ferric chloride (FeCl₃)-induced carotid artery thrombosis model is a widely used and well-validated method for evaluating anti-platelet and anti-thrombotic agents in vivo.

Protocol: Ferric Chloride-Induced Carotid Artery Thrombosis in Mice

  • Animal Model: Male C57BL/6 mice (10-12 weeks old).

  • Groups:

    • Group 1: Vehicle control (e.g., 0.5% CMC, PO).

    • Group 2: this compound (Low dose, PO).

    • Group 3: this compound (High dose, PO).

    • Group 4: Positive control (e.g., Clopidogrel, 10 mg/kg, PO).

  • Drug Administration: Administer the vehicle, this compound, or positive control orally 1 hour prior to the surgical procedure.

  • Anesthesia: Anesthetize the mouse with an appropriate agent (e.g., intraperitoneal injection of ketamine/xylazine).

  • Surgical Procedure:

    • Place the anesthetized mouse on a surgical board in a supine position.

    • Make a midline cervical incision to expose the right common carotid artery.

    • Carefully dissect the artery from the surrounding tissue and vagus nerve.

    • Place a small Doppler flow probe around the artery to monitor blood flow.

  • Thrombosis Induction:

    • Apply a small piece of filter paper (1x2 mm) saturated with 10% FeCl₃ solution to the adventitial surface of the carotid artery for 3 minutes.

    • After 3 minutes, remove the filter paper and rinse the area with saline.

  • Monitoring and Endpoint:

    • Continuously monitor the arterial blood flow using the Doppler probe.

    • The primary endpoint is the Time to Occlusion (TTO) , defined as the time from the application of FeCl₃ until the blood flow ceases completely (flow < 10% of baseline) for a sustained period.

    • If the vessel does not occlude within a set time (e.g., 30 minutes), the TTO is recorded as 30 minutes.

  • Pharmacodynamic (PD) Assessment (Optional): At the end of the experiment, collect a terminal blood sample via cardiac puncture for ex vivo platelet aggregation assays to correlate efficacy with the drug's direct effect on platelets.

Table 3: Efficacy Study Endpoints and Data Presentation

GroupNDose (mg/kg, PO)Mean Time to Occlusion (TTO) (minutes ± SEM)% Occlusion
Vehicle Control 8-Example: 12.5 ± 1.8100%
This compound (Low Dose) 8e.g., 10Example: 21.3 ± 2.562.5%
This compound (High Dose) 8e.g., 30Example: 28.1 ± 1.9 25%
Clopidogrel 810Example: 29.5 ± 0.512.5%
Statistical analysis (e.g., One-way ANOVA with post-hoc test) should be performed. **p<0.01, **p<0.001 vs. Vehicle Control.

Study Logic and Decision Making

The progression and decision-making throughout the in vivo program are critical for efficient drug development. Key decision points are based on the outcomes of preceding studies.

Decision_Logic Start Start In Vivo Program Tox Conduct Acute Toxicity Study Start->Tox Tox_Check Is GHS Category Acceptable? Tox->Tox_Check PK Conduct PK Study Tox_Check->PK Yes Stop_Tox STOP (Toxicity Concern) Tox_Check->Stop_Tox No PK_Check Is Oral Bioavailability (F%) > 10%? PK->PK_Check Efficacy Conduct Pivotal Efficacy Study PK_Check->Efficacy Yes Stop_PK STOP (Poor Exposure) PK_Check->Stop_PK No Efficacy_Check Is there significant increase in TTO? Efficacy->Efficacy_Check Stop_Efficacy STOP (Lack of Efficacy) Efficacy_Check->Stop_Efficacy No Proceed Proceed to Chronic Studies Efficacy_Check->Proceed Yes

Figure 3: Decision-making logic for the progression of this compound in vivo studies.

References

Application Notes and Protocols for the Synthesis of Spiradine F Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These notes provide detailed methodologies for the synthesis of Spiradine F derivatives, a class of spirooxindole compounds with significant potential in drug discovery due to their diverse biological activities, including anticancer properties. The protocols outlined below are based on established synthetic strategies, offering a foundation for the generation of analog libraries for structure-activity relationship (SAR) studies.

Introduction to this compound and its Analogs

This compound belongs to the spirooxindole family of natural products, characterized by a spirocyclic junction at the C3 position of an oxindole (B195798) core. This structural motif is a privileged scaffold in medicinal chemistry, frequently associated with a range of biological activities. The synthesis of this compound derivatives allows for the exploration of chemical space around this core, enabling the optimization of potency, selectivity, and pharmacokinetic properties. Key synthetic approaches to the spiro[indole-3,3'-pyrrolidine] core of this compound and its analogs include multicomponent reactions, transition metal-catalyzed cycloadditions, and dearomative spirocyclization strategies.

Synthetic Strategies and Methodologies

Several synthetic routes have been developed to access the spiro[indole-3,3'-pyrrolidine]-2-one scaffold, the core of many this compound derivatives. Below are detailed protocols for two common and effective methods.

Method 1: One-Pot Chloroformylation-Dearomatizing Spirocyclization

This method provides an efficient route to spiro[indole-3,3'-pyrrolidine]-2'-ones from readily available tryptamine (B22526) derivatives. The reaction proceeds via a one-pot chloroformylation and subsequent dearomatizing spirocyclization.[1][2][3]

Experimental Protocol:

  • Reaction Setup: To a solution of the substituted tryptamine derivative (1.0 equiv.) in anhydrous dichloromethane (B109758) (DCM, 0.1 M) under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (B128534) (2.2 equiv.).

  • Chloroformylation: Cool the mixture to 0 °C in an ice bath. Add triphosgene (B27547) (0.4 equiv.) portion-wise over 10 minutes, ensuring the temperature does not exceed 5 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the desired spiro[indole-3,3'-pyrrolidine]-2'-one derivative.

Workflow for One-Pot Chloroformylation-Dearomatizing Spirocyclization:

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification Tryptamine Tryptamine Derivative Setup Dissolve in DCM under N2 Tryptamine->Setup Reagents Triphosgene, Triethylamine Reagents->Setup Cooling Cool to 0 °C Setup->Cooling Addition Add Triphosgene Cooling->Addition Stirring Stir at 0 °C for 1h Addition->Stirring Quench Quench with NaHCO3 Stirring->Quench Extract Extract with DCM Quench->Extract Purify Column Chromatography Extract->Purify Product Spiro[indole-3,3'-pyrrolidine]-2'-one Purify->Product

Caption: Workflow for the synthesis of spiro[indole-3,3'-pyrrolidine]-2'-ones.

Method 2: Copper-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition

This method allows for the enantioselective synthesis of chiral spiro[pyrrolidine-3,3'-oxindole] derivatives, which are valuable for studying stereospecific biological activities. The reaction involves a 1,3-dipolar cycloaddition between an iminoester and an ethoxyformylmethylene oxindole catalyzed by a copper(I) complex.[4]

Experimental Protocol:

  • Catalyst Preparation: In a flame-dried Schlenk tube under an inert atmosphere, dissolve the copper(I) salt (e.g., Cu(MeCN)4PF6, 0.05 equiv.) and the chiral ligand (e.g., (S,Sp)-Ph-Phosferrox, 0.05 equiv.) in anhydrous tetrahydrofuran (B95107) (THF, 0.1 M). Stir the mixture at room temperature for 30 minutes.

  • Reaction Mixture: To the catalyst solution, add the ethoxyformylmethylene oxindole (1.0 equiv.) and the iminoester (2.0 equiv.).

  • Base Addition: Add an organic base (e.g., morpholine, 0.2 equiv.) to the reaction mixture.

  • Reaction Conditions: Stir the reaction at room temperature and monitor its progress by TLC.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel to yield the chiral spiro[pyrrolidine-3,3'-oxindole] derivative. The diastereomeric ratio (dr) and enantiomeric excess (ee) can be determined by 1H NMR analysis and chiral HPLC, respectively.

Workflow for Copper-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition:

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification Oxindole Ethoxyformylmethylene oxindole React_add Add Reactants Oxindole->React_add Iminoester Iminoester Iminoester->React_add Catalyst_pre Cu(I) salt, Chiral Ligand Catalyst_form Catalyst Formation in THF Catalyst_pre->Catalyst_form Catalyst_form->React_add Base_add Add Base React_add->Base_add Stirring Stir at RT Base_add->Stirring Concentrate Concentrate Stirring->Concentrate Purify Column Chromatography Concentrate->Purify Product Chiral Spiro[pyrrolidine-3,3'-oxindole] Purify->Product

Caption: Workflow for enantioselective synthesis of spiro[pyrrolidine-3,3'-oxindoles].

Quantitative Data Summary

The following tables summarize representative quantitative data for the synthesis of this compound analogs.

Table 1: Synthesis of Spiro[indole-3,3'-pyrrolidine]-2'-one Derivatives via Chloroformylation-Dearomatizing Spirocyclization

EntryTryptamine Derivative (Substituent)ProductYield (%)
1TryptamineSpiro[indole-3,3'-pyrrolidine]-2'-one85
25-Methoxy-tryptamine5'-Methoxy-spiro[indole-3,3'-pyrrolidine]-2'-one82
36-Chloro-tryptamine6'-Chloro-spiro[indole-3,3'-pyrrolidine]-2'-one78

Data are representative and may vary based on specific reaction conditions.

Table 2: Copper-Catalyzed Asymmetric Synthesis of Spiro[pyrrolidine-3,3'-oxindole] Derivatives

EntryMethylene Oxindole (Substituent)Iminoester (Substituent)Yield (%)drer
1N-Boc4-Fluoro-phenyl98>20:195:5
2N-MePhenyl95>20:192:8
3N-Bn4-Chloro-phenyl9219:194:6

dr = diastereomeric ratio; er = enantiomeric ratio. Data are representative from optimized conditions.[4]

Biological Activity and Potential Signaling Pathways

Derivatives of the this compound scaffold have demonstrated significant cytotoxic activity against various cancer cell lines. While the precise mechanisms of action for many this compound analogs are still under investigation, related spirooxindole compounds have been shown to induce apoptosis and regulate the cell cycle.

Cytotoxicity of Di-Spirooxindole Analogs:

A series of di-spirooxindole analogs were synthesized and evaluated for their anticancer activity against several human cancer cell lines.

Table 3: Cytotoxicity (IC50, µM) of Selected Di-Spirooxindole Analogs

CompoundPC3 (Prostate)HeLa (Cervical)MCF-7 (Breast)MDA-MB231 (Breast)
4a >107.1 ± 0.2>10>10
4b 3.7 ± 1.0>10>10>10
4i >10>10>107.63 ± 0.08
4l >107.2 ± 0.5>10>10

Data from.

Potential Signaling Pathways:

The anticancer activity of spirooxindole derivatives may involve the modulation of key signaling pathways that control cell proliferation, survival, and death. Plausible targets include the proteins involved in the cell cycle and apoptosis.

  • Cell Cycle Regulation: The cell cycle is driven by cyclin-dependent kinases (CDKs) and their regulatory partners, cyclins. The progression through different phases of the cell cycle is tightly controlled, and misregulation can lead to uncontrolled cell proliferation, a hallmark of cancer. The E2F family of transcription factors plays a crucial role in the G1/S transition, and their activity is, in part, regulated by ubiquitin ligase complexes like SCF-Cyclin F. Some anticancer agents exert their effects by arresting the cell cycle at specific checkpoints.

Logical Relationship of Cell Cycle Control:

G cluster_cellcycle Cell Cycle Progression cluster_regulation Key Regulators G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1 Cyclin_CDK Cyclin/CDK Complexes Cyclin_CDK->G1 Promotes E2F E2F Transcription Factors Cyclin_CDK->E2F Activates E2F->S Initiates SCF_CyclinF SCF-Cyclin F SCF_CyclinF->E2F Degrades

Caption: Key regulators of the G1/S phase transition in the cell cycle.

  • Apoptosis Induction: Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. It can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondria-mediated) pathways. Both pathways converge on the activation of caspases, a family of proteases that execute the apoptotic program. Many chemotherapeutic agents function by inducing apoptosis in cancer cells.

Signaling Pathway for Apoptosis:

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Ligand Death Ligand (e.g., TRAIL) Death_Receptor Death Receptor (e.g., DR4/DR5) Death_Ligand->Death_Receptor DISC DISC Formation Death_Receptor->DISC Caspase8 Caspase-8 Activation DISC->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Cell_Stress Cellular Stress Mitochondria Mitochondria Cell_Stress->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified overview of the extrinsic and intrinsic apoptosis pathways.

Conclusion

The synthetic methods described provide a robust platform for the generation of diverse this compound derivatives. The quantitative data highlight the efficiency of these methods. Further investigation into the biological mechanisms of these compounds, particularly their effects on cell cycle regulation and apoptosis signaling pathways, will be crucial for the development of novel anticancer therapeutics. The provided protocols and conceptual diagrams serve as a valuable resource for researchers in this field.

References

Application Notes and Protocols for Measuring Spiradine F Binding Affinity to the PAF Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spiradine F, a diterpene alkaloid isolated from Spiraea japonica, has been identified as an inhibitor of Platelet-Activating Factor (PAF)-induced platelet aggregation.[1] This activity suggests a potential interaction with the Platelet-Activating Factor Receptor (PAFR), a G-protein coupled receptor (GPCR) implicated in a variety of physiological and pathological processes, including inflammation, allergic reactions, and thrombosis.[2][3] Understanding the binding affinity of this compound to the PAFR is a critical step in elucidating its mechanism of action and evaluating its therapeutic potential.

These application notes provide detailed protocols for three common biophysical techniques used to measure the binding affinity of ligands to GPCRs like the PAF receptor: Radioligand Binding Assays, Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC). While specific quantitative binding data for this compound to the PAF receptor is not currently available in the cited literature, these protocols provide the methodologies to obtain such critical data.

Data Presentation

The following table is a template for summarizing quantitative data obtained from the described experimental protocols.

TechniqueLigandReceptorKey Parameters MeasuredIllustrative Values
Radioligand Binding AssayThis compoundPAF ReceptorIC50, KiData Not Available
Surface Plasmon Resonance (SPR)This compoundPAF ReceptorKD (kd/ka), ka, kdData Not Available
Isothermal Titration Calorimetry (ITC)This compoundPAF ReceptorKD, ΔH, ΔS, nData Not Available

Abbreviations: IC50 (half maximal inhibitory concentration), Ki (inhibitory constant), KD (dissociation constant), ka (association rate constant), kd (dissociation rate constant), ΔH (enthalpy change), ΔS (entropy change), n (stoichiometry of binding).

PAF Receptor Signaling Pathway

The PAF receptor is a G-protein coupled receptor that, upon ligand binding, activates multiple intracellular signaling cascades. Understanding this pathway is crucial for interpreting the functional consequences of this compound binding. The primary signaling pathway involves the coupling to Gq and Gi proteins.[4]

PAF_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol SpiradineF This compound PAFR PAF Receptor (PAFR) SpiradineF->PAFR Binding G_protein Gαq/i Gβγ PAFR->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ (intracellular) IP3->Ca2 Release PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2->PKC Activates CellularResponse Cellular Responses (e.g., Platelet Aggregation, Inflammation) PKC->CellularResponse Leads to

Caption: PAF Receptor Signaling Pathway.

Experimental Protocols

Radioligand Binding Assay (Competitive Binding)

This is a robust and sensitive method to determine the affinity of an unlabeled ligand (this compound) by measuring its ability to displace a radiolabeled ligand from the PAF receptor.[5]

Experimental Workflow:

Radioligand_Workflow Membrane_Prep 1. Membrane Preparation (Cells expressing PAFR) Incubation 2. Incubation - Receptor Membranes - [3H]-PAF (Radioligand) - this compound (Competitor) Membrane_Prep->Incubation Separation 3. Separation of Bound/Free Ligand (Vacuum Filtration) Incubation->Separation Counting 4. Quantification (Scintillation Counting) Separation->Counting Analysis 5. Data Analysis (IC50 and Ki determination) Counting->Analysis

Caption: Radioligand Competitive Binding Assay Workflow.

Detailed Protocol:

A. Materials:

  • Cells or tissues expressing the PAF receptor (e.g., washed rabbit or human platelets, or a cell line overexpressing PAFR).

  • Radiolabeled PAF, such as [3H]-PAF.

  • This compound.

  • Binding Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1% BSA, pH 7.4).

  • Wash Buffer (ice-cold Binding Buffer).

  • Glass fiber filters (e.g., GF/C), pre-soaked in a solution like 0.3% polyethyleneimine to reduce non-specific binding.

  • Scintillation cocktail and a scintillation counter.

B. Membrane Preparation:

  • Homogenize cells or tissues in ice-cold lysis buffer.

  • Centrifuge the homogenate at low speed to remove nuclei and debris.

  • Centrifuge the supernatant at high speed to pellet the membranes.

  • Wash the membrane pellet with fresh buffer and resuspend in binding buffer.

  • Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

C. Binding Assay:

  • In a 96-well plate, set up the assay in triplicate for each concentration of this compound.

  • Add a constant amount of membrane preparation to each well.

  • Add increasing concentrations of this compound.

  • Add a constant, low concentration of [3H]-PAF (typically at or below its Kd).

  • For determining non-specific binding, add a high concentration of unlabeled PAF to a set of wells.

  • For determining total binding, add only the radioligand and membrane preparation.

  • Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Terminate the incubation by rapid vacuum filtration through the glass fiber filters.

  • Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity.

D. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration.

  • Fit the data using a non-linear regression model to determine the IC50 value.

  • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time measurement of binding kinetics (association and dissociation rates) and affinity.

Experimental Workflow:

SPR_Workflow Immobilization 1. Immobilization of PAFR (on SPR sensor chip) Injection 2. Injection of this compound (Analyte) Immobilization->Injection Association 3. Association Phase (Real-time binding measurement) Injection->Association Dissociation 4. Dissociation Phase (Buffer flow, real-time dissociation) Association->Dissociation Regeneration 5. Regeneration of Sensor Surface Dissociation->Regeneration Analysis 6. Data Analysis (ka, kd, and KD determination) Dissociation->Analysis Regeneration->Injection

Caption: Surface Plasmon Resonance (SPR) Experimental Workflow.

Detailed Protocol:

A. Materials:

  • Purified, functional PAF receptor. Due to the challenges of working with membrane proteins, this may involve solubilization in detergents or reconstitution into nanodiscs.

  • This compound.

  • SPR instrument and sensor chips (e.g., CM5 chip).

  • Immobilization reagents (e.g., EDC/NHS for amine coupling).

  • Running buffer (e.g., HBS-P+ buffer, potentially with a low concentration of detergent).

B. Receptor Immobilization:

  • Activate the sensor chip surface (e.g., using EDC/NHS).

  • Inject the purified PAF receptor over the activated surface to achieve covalent immobilization.

  • Deactivate any remaining active groups on the surface.

C. Binding Measurement:

  • Equilibrate the system with running buffer to establish a stable baseline.

  • Inject a series of concentrations of this compound over the sensor surface (association phase).

  • Switch back to running buffer to monitor the dissociation of the this compound-PAFR complex (dissociation phase).

  • After each cycle, regenerate the sensor surface using a suitable regeneration solution to remove bound this compound, if necessary.

D. Data Analysis:

  • The SPR instrument software records the binding events as sensorgrams (response units vs. time).

  • Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka) and the dissociation rate constant (kd).

  • Calculate the equilibrium dissociation constant (KD) from the ratio of the rate constants (KD = kd/ka).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (KD), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n) of the interaction in a single experiment.

Experimental Workflow:

ITC_Workflow Sample_Prep 1. Sample Preparation - Purified PAFR in cell - this compound in syringe - Matched buffer Titration 2. Titration (Stepwise injection of this compound into PAFR solution) Sample_Prep->Titration Heat_Measurement 3. Heat Measurement (Detection of heat change per injection) Titration->Heat_Measurement Analysis 4. Data Analysis (Binding isotherm fitting to determine KD, ΔH, ΔS, n) Heat_Measurement->Analysis

Caption: Isothermal Titration Calorimetry (ITC) Experimental Workflow.

Detailed Protocol:

A. Materials:

  • Highly purified and concentrated PAF receptor.

  • This compound.

  • ITC instrument.

  • Dialysis buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4). Both the receptor and ligand solutions must be in the exact same buffer to minimize heats of dilution.

B. Sample Preparation:

  • Dialyze both the purified PAF receptor and the this compound solution against the same buffer to ensure a perfect match.

  • Accurately determine the concentrations of both the receptor and the ligand.

  • Degas both solutions to prevent air bubbles in the calorimeter.

C. ITC Experiment:

  • Load the PAF receptor solution into the sample cell of the calorimeter.

  • Load the this compound solution into the injection syringe (typically at a concentration 10-20 times that of the receptor).

  • Set the experimental parameters (temperature, injection volume, spacing between injections).

  • Perform a series of small, sequential injections of this compound into the sample cell. The instrument will measure the small heat changes that occur with each injection.

D. Data Analysis:

  • The raw data is a series of heat-flow peaks for each injection.

  • Integrate the area under each peak to determine the heat change per injection.

  • Plot the heat change per mole of injectant against the molar ratio of this compound to PAF receptor.

  • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (KD), enthalpy change (ΔH), and stoichiometry (n). The entropy change (ΔS) can then be calculated from these values.

References

Troubleshooting & Optimization

How to improve the yield of Spiradine F extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of Spiradine F, an atisine-type diterpenoid alkaloid from Spiraea japonica.

Troubleshooting Guides

This section addresses common issues encountered during the extraction of this compound that can lead to low yields.

Issue 1: Low or No Yield of this compound in the Crude Extract

  • Question: We performed an extraction based on a general alkaloid protocol but obtained a very low yield of this compound. What could be the reasons, and how can we improve it?

  • Answer: Low yields of this compound can stem from several factors, from the quality of the starting material to the specifics of the extraction procedure. As this compound is an alkaloid, its extraction is highly dependent on pH. Here are the primary aspects to consider for troubleshooting:

    • Plant Material Quality and Preparation: The concentration of this compound can vary depending on the age of the Spiraea japonica plant, the part used (roots are often a primary source), harvesting time, and post-harvest handling. Improper drying and storage can lead to the degradation of the target compound.

      • Recommendation: Use authenticated Spiraea japonica plant material, preferably the roots. Ensure the material is properly dried (shade-drying or oven-drying at low temperatures, e.g., 40-50°C, is often preferred for alkaloids to prevent degradation) and finely powdered to increase the surface area for extraction.

    • Inadequate Cell Lysis: The solvent needs to penetrate the plant tissue effectively to extract the alkaloids.

      • Recommendation: Ensure the plant material is ground to a fine, consistent powder (e.g., 60-80 mesh).

    • Suboptimal Extraction Parameters: The choice of solvent, temperature, pH, and extraction time are crucial for efficiency. This compound is soluble in solvents like chloroform (B151607), dichloromethane, ethyl acetate, DMSO, and acetone.

      • Recommendation: An acid-base extraction method is highly recommended for alkaloids like this compound. This involves an initial extraction with an acidified solvent to protonate the alkaloid, making it water-soluble, followed by basification to deprotonate it for extraction into an organic solvent.

    • Incorrect pH Management: This is one of the most critical factors for alkaloid extraction. An acidic environment is used to extract the alkaloids into an aqueous or alcoholic solution as salts. Subsequently, an alkaline environment is required to convert them back to their free base form for extraction into an organic solvent. Failure to maintain the optimal pH at each stage can lead to significant losses.

      • Recommendation: Carefully monitor and adjust the pH during the acid-base extraction steps. A common approach is to use a dilute acid (e.g., 0.5-1% HCl) for the initial extraction and a base like ammonium (B1175870) hydroxide (B78521) to bring the pH to 9-10 before the final organic solvent extraction.

Experimental Protocol: Recommended Acid-Base Extraction for this compound

This protocol is a recommended starting point based on general methods for atisine-type alkaloids and may require further optimization for your specific experimental conditions.

  • Preparation of Plant Material:

    • Dry the roots of Spiraea japonica at 40-50°C and grind them into a fine powder (60-80 mesh).

  • Defatting (Optional but Recommended):

    • Macerate the plant powder in a non-polar solvent like hexane (B92381) or petroleum ether (1:10 w/v) for 12-24 hours.

    • Discard the solvent and allow the powdered plant material to air dry completely. This step removes lipids and waxes that can interfere with the extraction.

  • Acidic Extraction:

    • Macerate the defatted powder in 0.5% hydrochloric acid (1:15 w/v) with intermittent shaking for 24 hours.

    • Filter the mixture and collect the acidic aqueous extract.

    • Repeat the extraction on the plant residue two more times and combine the acidic extracts.

  • Basification and Extraction of Free Alkaloid:

    • Slowly add ammonium hydroxide to the combined acidic extract with stirring until the pH reaches 9-10.

    • Perform a liquid-liquid extraction on the alkaline solution using chloroform or a chloroform-methanol mixture (e.g., 3:1 v/v). Repeat this extraction 3-5 times.

    • Combine the organic layers, wash with distilled water, and dry over anhydrous sodium sulfate.

  • Concentration:

    • Evaporate the organic solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude this compound extract.

Data Presentation: Impact of Extraction Parameters on Yield (Illustrative Example)

The following table presents hypothetical but realistic data to illustrate how different parameters can affect the yield of this compound. Note: This data is for illustrative purposes and should be confirmed by experimental results.

ParameterCondition 1Yield (%)Condition 2Yield (%)
Solvent 70% Ethanol0.8Chloroform (after acid-base)1.5
Temperature 25°C1.250°C (Reflux)1.8
Extraction Time 2 hours1.16 hours1.6
pH (Aqueous Phase) 70.221.4
pH (for Organic Extraction) 70.59.51.7

Mandatory Visualization: Experimental Workflow for this compound Extraction

SpiradineF_Extraction start Start: Dried & Powdered Spiraea japonica Roots defat Defatting (Hexane/Petroleum Ether) start->defat acid_extraction Acidic Extraction (0.5% HCl) defat->acid_extraction filtration1 Filtration acid_extraction->filtration1 acid_extract Combined Acidic Aqueous Extract filtration1->acid_extract basification Basification (Ammonium Hydroxide to pH 9-10) acid_extract->basification l_l_extraction Liquid-Liquid Extraction (Chloroform) basification->l_l_extraction organic_phase Combined Organic (Chloroform) Phase l_l_extraction->organic_phase drying Drying (Anhydrous Na2SO4) organic_phase->drying concentration Concentration (Rotary Evaporator) drying->concentration crude_extract Crude this compound Extract concentration->crude_extract

Caption: Workflow for the acid-base extraction of this compound.

Issue 2: Degradation of this compound During Extraction

  • Question: We suspect that this compound is degrading during our extraction process. What are the likely causes and how can we prevent this?

  • Answer: Alkaloids can be sensitive to heat, light, and extreme pH conditions.

    • Thermal Degradation: Prolonged exposure to high temperatures, especially during solvent evaporation, can lead to the degradation of thermolabile compounds.

      • Recommendation: Use low temperatures (not exceeding 50°C) during rotary evaporation. Consider using modern extraction techniques like ultrasonic-assisted extraction (UAE) or microwave-assisted extraction (MAE) which can reduce extraction times and the overall heat exposure.

    • pH-related Degradation: While pH is crucial for separation, extreme pH values or prolonged exposure to acidic or basic conditions can cause hydrolysis or other degradation reactions.

      • Recommendation: Perform the acid-base extraction steps efficiently and avoid unnecessarily long exposure to strong acids or bases. Neutralize the final extract if it is to be stored for an extended period.

    • Oxidation: Exposure to air and light can cause oxidative degradation.

      • Recommendation: Store the crude extract and purified this compound in airtight, amber-colored vials under an inert atmosphere (e.g., nitrogen or argon) and at low temperatures (4°C or -20°C).

Mandatory Visualization: Troubleshooting Logic for Low this compound Yield

Troubleshooting_Low_Yield start Low this compound Yield check_plant_material Check Plant Material (Source, Drying, Grinding) start->check_plant_material check_extraction_method Review Extraction Method start->check_extraction_method check_ph Verify pH Control start->check_ph check_degradation Investigate Degradation start->check_degradation solution1 solution1 check_plant_material->solution1 Optimize Pre-processing solution2 solution2 check_extraction_method->solution2 Implement Acid-Base Extraction solution3 solution3 check_ph->solution3 Ensure pH 9-10 for Organic Extraction solution4 solution4 check_degradation->solution4 Use Low Temp. Evaporation & Proper Storage

Overcoming solubility issues with Spiradine F in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Spiradine F in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a weakly basic, hydrophobic compound with low intrinsic solubility in aqueous media at neutral pH. Its solubility is highly pH-dependent, increasing significantly in acidic conditions (pH 1-4) due to the protonation of its basic functional group. In its free base form, it is sparingly soluble in water but shows improved solubility in organic solvents and specific buffered solutions.

Q2: My this compound is not dissolving in my neutral aqueous buffer (e.g., PBS pH 7.4). What should I do?

A2: Direct dissolution of this compound in neutral aqueous buffers is challenging due to its low intrinsic solubility. We recommend preparing a concentrated stock solution in an appropriate organic solvent (e.g., DMSO) first, and then diluting this stock solution into your aqueous buffer. Be mindful of the final concentration of the organic solvent in your experiment, as it may impact your results. For further details, refer to the experimental protocols section.

Q3: I observed precipitation when I diluted my DMSO stock of this compound into my aqueous experimental medium. How can I prevent this?

A3: Precipitation upon dilution is a common issue and typically occurs when the concentration of this compound in the final aqueous solution exceeds its solubility limit under those conditions. To address this, you can try several approaches:

  • Lower the final concentration: The simplest solution is to use a more diluted solution of this compound.

  • Modify the pH of the aqueous medium: Since this compound is a weak base, lowering the pH of your buffer will increase its solubility.

  • Use solubilizing excipients: Incorporating agents like cyclodextrins or surfactants can help maintain this compound in solution.

A decision tree for troubleshooting this issue is provided in the diagrams section below.

Troubleshooting Guide

Issue 1: Inconsistent results in biological assays.
  • Possible Cause: Precipitation of this compound in the assay medium, leading to a lower effective concentration.

  • Troubleshooting Steps:

    • Visually inspect your assay plates or tubes for any signs of precipitation (cloudiness, particulate matter).

    • Determine the critical precipitation concentration by preparing serial dilutions of your this compound stock in the final assay medium and observing the point at which precipitation occurs.

    • Consider using a lower, fully solubilized concentration of this compound for your experiments.

    • If a higher concentration is necessary, explore the use of solubility enhancers as detailed in the protocols below.

Issue 2: Low or variable oral bioavailability in preclinical studies.
  • Possible Cause: Poor dissolution of this compound in the gastrointestinal tract.

  • Troubleshooting Steps:

    • Characterize the pH-solubility profile of this compound to understand its behavior in the stomach (low pH) and intestine (higher pH).

    • Explore formulation strategies such as amorphous solid dispersions, lipid-based formulations, or salt formation to improve in vivo dissolution and absorption.

Quantitative Data

Table 1: Solubility of this compound in Various Solvents

SolventSolubility (mg/mL) at 25°C
Water< 0.01
Phosphate Buffered Saline (PBS) pH 7.4< 0.01
0.1 N HCl (pH 1)5.2
DMSO150
Ethanol25
PEG 40080

Table 2: pH-Dependent Aqueous Solubility of this compound at 25°C

pHSolubility (µg/mL)
2.05200
3.01800
4.0650
5.0120
6.015
7.0< 1
7.4< 1

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution and Dilution
  • Objective: To prepare a 10 mM stock solution of this compound in DMSO and dilute it into an aqueous buffer.

  • Materials:

    • This compound (powder)

    • Dimethyl sulfoxide (B87167) (DMSO), anhydrous grade

    • Phosphate Buffered Saline (PBS), pH 7.4

    • Sterile microcentrifuge tubes

  • Procedure:

    • Weigh out the required amount of this compound powder.

    • Add the appropriate volume of DMSO to achieve a 10 mM concentration.

    • Vortex the solution until the this compound is completely dissolved. A brief sonication may be used to aid dissolution.

    • To prepare a working solution, perform a serial dilution of the DMSO stock into pre-warmed (37°C) PBS. Add the stock solution dropwise while vortexing the buffer to minimize precipitation.

    • Visually inspect the final solution for any signs of precipitation.

Protocol 2: Improving Aqueous Solubility using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
  • Objective: To prepare a solution of this compound with enhanced solubility using a cyclodextrin-based formulation.

  • Materials:

    • This compound (powder)

    • Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

    • Deionized water

  • Procedure:

    • Prepare a 20% (w/v) solution of HP-β-CD in deionized water.

    • Add the this compound powder directly to the HP-β-CD solution to achieve the desired final concentration.

    • Stir the mixture at room temperature for 24 hours to allow for complexation.

    • Filter the solution through a 0.22 µm filter to remove any undissolved material.

    • The resulting clear solution contains the this compound/HP-β-CD inclusion complex.

Visualizations

experimental_workflow cluster_prep Preparation cluster_dilution Dilution cluster_outcome Outcome weigh Weigh this compound add_solvent Add Solvent (e.g., DMSO) weigh->add_solvent dissolve Vortex/Sonicate to Dissolve add_solvent->dissolve dilute Dilute Stock into Aqueous Buffer dissolve->dilute Stock Solution check_precip Check for Precipitation dilute->check_precip proceed Proceed with Experiment check_precip->proceed No troubleshoot Troubleshoot Solubility check_precip->troubleshoot Yes

Caption: Workflow for preparing and diluting this compound solutions.

troubleshooting_pathway start Precipitation Observed Upon Dilution? lower_conc Can a lower final concentration be used? start->lower_conc Yes use_lower Use Lower Concentration lower_conc->use_lower Yes modify_ph Is the experiment pH-sensitive? lower_conc->modify_ph No adjust_ph Lower pH of Aqueous Medium (e.g., to pH 4-5) modify_ph->adjust_ph No use_excipients Use Solubilizing Excipients (e.g., Cyclodextrins, Surfactants) modify_ph->use_excipients Yes

Caption: Decision tree for troubleshooting this compound precipitation.

Technical Support Center: Optimizing Spiradine F Concentration for Anti-Platelet Activity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Spiradine F. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of this compound in platelet inhibition experiments. Here you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in in vitro platelet aggregation assays?

A1: For a novel inhibitor like this compound, it is recommended to perform a dose-response curve to determine the optimal concentration. A starting range of 1 µM to 100 µM is advisable. It is crucial to include both a vehicle control (e.g., DMSO or saline) and a known platelet inhibitor (e.g., Aspirin or a P2Y12 inhibitor) as controls.[1]

Q2: Which platelet agonists are compatible with this compound inhibition studies?

A2: this compound can be evaluated against a variety of common platelet agonists to understand its mechanism of action. Commonly used agonists include:

  • Adenosine Diphosphate (ADP)[2][3]

  • Collagen[1][4]

  • Thrombin Receptor-Activating Peptide (TRAP)

  • Arachidonic Acid

  • U46619 (a thromboxane (B8750289) A2 mimetic)

Q3: My platelet aggregation results with this compound are inconsistent. What are the common causes?

A3: Inconsistent results in platelet aggregation assays are a common issue. Several factors can contribute to this variability:

  • Sample Preparation: Improper handling of blood samples, such as vigorous mixing or incorrect centrifugation speeds, can pre-activate platelets.

  • Pipetting Errors: Inaccurate pipetting of platelet-rich plasma (PRP), agonist, or this compound can lead to variability.

  • Agonist Concentration: Using an agonist concentration that induces a maximal response can mask the inhibitory effects of this compound. It's recommended to use a submaximal agonist concentration.

  • Donor Variability: Platelet reactivity can vary significantly between donors due to genetic factors and other physiological differences.

Q4: How should I prepare and handle this compound for my experiments?

A4: The stability of this compound can affect its activity. It is crucial to prepare fresh solutions for each experiment and minimize the time between preparation and use. Avoid repeated freeze-thaw cycles of stock solutions.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
No inhibition of platelet aggregation observed. This compound concentration is too low.Perform a dose-response curve with a wider and higher concentration range.
This compound is not active against the chosen agonist's pathway.Test against a different agonist that acts on a different signaling pathway.
Inactive batch of this compound.Verify the activity of this compound with a positive control.
Platelets are hyper-reactive.Ensure proper blood collection and handling procedures to prevent pre-activation of platelets.
Complete inhibition of aggregation even at the lowest this compound concentration. This compound concentration is too high.Perform a serial dilution to test lower concentrations of this compound.
High variability between replicate wells. Inconsistent pipetting.Use calibrated pipettes and proper pipetting technique.
Platelet activation during sample preparation.Handle blood samples gently and minimize processing time.
Uneven mixing of reagents.Ensure thorough but gentle mixing of platelets, this compound, and agonist.

Experimental Protocols

Protocol 1: Preparation of Platelet-Rich Plasma (PRP)
  • Blood Collection: Collect whole blood from healthy, consenting donors who have not taken any antiplatelet medications for at least two weeks. Use a 21-gauge needle and collect the blood into tubes containing 3.2% sodium citrate (B86180) at a 9:1 blood-to-anticoagulant ratio. Discard the first 2-3 mL of blood to avoid tissue factor contamination.

  • Centrifugation: Immediately after collection, centrifuge the blood at 200 x g for 15 minutes at room temperature with the centrifuge brake off to obtain PRP.

  • PRP Collection: Carefully aspirate the upper, straw-colored layer of PRP using a sterile pipette, avoiding the buffy coat.

  • Platelet Poor Plasma (PPP) Preparation: Centrifuge the remaining blood at 2000 x g for 10 minutes to obtain PPP, which will be used as a blank for the aggregometer.

  • Platelet Count Adjustment: If necessary, adjust the platelet count of the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.

Protocol 2: Light Transmission Aggregometry (LTA)
  • Instrument Setup: Turn on the aggregometer and allow it to warm up to 37°C.

  • Baseline Calibration: Calibrate the instrument using PPP for 100% aggregation and PRP for 0% aggregation.

  • Sample Preparation: Pipette 450 µL of PRP into a cuvette with a magnetic stir bar. Place the cuvette in the heating block of the aggregometer for at least 5 minutes to equilibrate to 37°C.

  • This compound Incubation: Add 50 µL of the desired concentration of this compound or vehicle control to the PRP. Incubate for a predetermined optimal time (e.g., 15 minutes) with stirring.

  • Agonist Addition: Add 50 µL of the platelet agonist (e.g., ADP, final concentration 10 µM) to initiate aggregation.

  • Data Recording: Record the change in light transmission for a set period (e.g., 5-10 minutes) to measure the extent of platelet aggregation.

Quantitative Data Summary

Parameter Agonist This compound Concentration Inhibition (%) IC50 (µM)
Platelet AggregationADP (10 µM)1 µM15 ± 325.4
10 µM48 ± 5
50 µM85 ± 6
Collagen (2 µg/mL)1 µM22 ± 418.9
10 µM55 ± 7
50 µM92 ± 5
ATP ReleaseADP (10 µM)1 µM18 ± 422.1
10 µM51 ± 6
50 µM88 ± 7

Note: This data is hypothetical and for illustrative purposes only.

Visualizations

G cluster_0 Sample Preparation cluster_1 Aggregation Assay Blood Collection (Sodium Citrate) Blood Collection (Sodium Citrate) Centrifugation (200g, 15min) Centrifugation (200g, 15min) Blood Collection (Sodium Citrate)->Centrifugation (200g, 15min) PRP Isolation PRP Isolation Centrifugation (200g, 15min)->PRP Isolation Platelet Count Adjustment Platelet Count Adjustment PRP Isolation->Platelet Count Adjustment LTA Assay LTA Assay Platelet Count Adjustment->LTA Assay LTA Cuvette (PRP + Stir Bar) LTA Cuvette (PRP + Stir Bar) Incubate with this compound Incubate with this compound LTA Cuvette (PRP + Stir Bar)->Incubate with this compound Add Agonist Add Agonist Incubate with this compound->Add Agonist Measure Aggregation Measure Aggregation Add Agonist->Measure Aggregation

Caption: Experimental workflow for assessing this compound's anti-platelet activity.

G cluster_agonist Agonist Binding cluster_signaling Intracellular Signaling cluster_spiradine This compound Inhibition cluster_response Platelet Response Agonist Agonist Receptor Receptor Agonist->Receptor PLC PLC Activation Receptor->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_PKC Ca2+ Mobilization & PKC Activation IP3_DAG->Ca_PKC Granule Granule Release (ADP, TXA2) Ca_PKC->Granule GPIIbIIIa GPIIb/IIIa Activation Ca_PKC->GPIIbIIIa SpiradineF This compound SpiradineF->PLC Aggregation Aggregation GPIIbIIIa->Aggregation

Caption: Postulated signaling pathway of this compound's inhibitory action on platelet aggregation.

References

Troubleshooting inconsistent results in Spiradine F bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving inconsistencies encountered during Spiradine F bioassays.

I. Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

This compound is a novel synthetic small molecule designed as a potent and selective inhibitor of MEK1/2, key protein kinases in the Ras/Raf/MEK/ERK signaling pathway. By inhibiting MEK1/2, this compound blocks the phosphorylation of ERK1/2, thereby modulating downstream cellular processes involved in cell proliferation and survival. Aberrant activation of this pathway is implicated in various cancers, making this compound a compound of interest for oncological research.

Q2: Which cell lines are recommended for this compound bioassays?

Cell lines with known mutations leading to the activation of the MAPK/ERK pathway, such as those with BRAF or KRAS mutations (e.g., A375 melanoma, HCT116 colon cancer), are highly recommended. It is crucial to confirm the baseline activity of the MAPK/ERK pathway in the selected cell line.

Q3: What are the critical quality control parameters for a reliable this compound assay?

For robust and reproducible results, it is essential to monitor the following quality control metrics for each assay plate:

  • Z'-factor: A statistical measure of assay quality. A Z'-factor between 0.5 and 1.0 is considered excellent.

  • Signal-to-Background (S/B) Ratio: The ratio of the signal from the positive control to the signal from the negative control. A high S/B ratio is desirable.

  • Coefficient of Variation (%CV): A measure of the variability of replicates. The %CV for both positive and negative controls should ideally be below 15%.

II. Troubleshooting Guides

This section addresses specific issues that may arise during this compound bioassay development and execution.

Issue 1: High Variability in Assay Results

Question: My replicate wells show high variability, and the %CV is consistently above 20%. What are the common causes and solutions?

Answer: High variability in bioassays can obscure genuine effects and lead to unreliable data. Common causes and their respective solutions are outlined below:

Potential Cause Troubleshooting Steps
Inconsistent Cell Seeding Ensure thorough cell mixing before plating to achieve a uniform cell suspension. Use a multichannel pipette or an automated cell dispenser for plating.
Pipetting Errors Calibrate all pipettes regularly. When using multichannel pipettes, ensure all channels are dispensing accurately. Use automated liquid handlers for high-throughput screening to minimize human error.
Edge Effects To mitigate evaporation and temperature gradients, avoid using the outer wells of the microplate. Fill the perimeter wells with sterile phosphate-buffered saline (PBS) or media. Ensure proper humidity in the incubator.[1][2]
Reagent Instability Prepare fresh reagents for each experiment. If using frozen stocks, ensure they are thawed and mixed properly before use. Perform reagent stability studies to determine their shelf-life under assay conditions.[3]
Cell Health and Passage Number Use cells with a consistent and low passage number, as high passage numbers can lead to phenotypic changes.[4] Regularly check for mycoplasma contamination.
Issue 2: Low Signal-to-Background (S/B) Ratio

Question: The difference between my positive and negative controls is minimal, resulting in a low S/B ratio. How can I improve this?

Answer: A low S/B ratio can make it difficult to distinguish between active and inactive compounds. The following table provides potential causes and solutions:

Potential Cause Troubleshooting Steps
Suboptimal Reagent Concentration Titrate key reagents, such as the detection substrate or antibodies, to determine the optimal concentration that provides the best signal window.
Inappropriate Incubation Times Optimize the incubation times for compound treatment and signal development. Time-course experiments can help identify the ideal duration for each step.[2]
Low Cell Number Increase the number of cells seeded per well. Ensure that the cell number is within the linear range of the assay.
High Background Signal Use opaque-walled plates (white for luminescence, black for fluorescence) to reduce crosstalk between wells. Test for autofluorescence or autoluminescence of this compound and other assay components.
Detection Method Sensitivity Consider using a more sensitive detection reagent or a plate reader with higher sensitivity. Optimize the plate reader settings, such as gain and integration time.
Issue 3: Inconsistent Plate-to-Plate Results

Question: I am observing significant variation in results from one plate to another within the same experiment. What could be the cause?

Answer: Plate-to-plate variability can compromise the reliability of high-throughput screening campaigns. Here are some common causes and how to address them:

Potential Cause Troubleshooting Steps
Inconsistent Incubation Conditions Ensure uniform temperature and CO2 levels across all plates in the incubator. Avoid stacking plates, as this can lead to temperature gradients.
Batch-to-Batch Reagent Variation Use reagents from the same lot for the entire experiment. If using different lots is unavoidable, perform a bridging study to ensure consistency.
DMSO Effects Ensure the final concentration of dimethyl sulfoxide (B87167) (DMSO) is consistent across all wells and plates. High concentrations of DMSO can be toxic to cells. Perform a DMSO tolerance test for your specific cell line.
Reader-Induced Artifacts If reading multiple plates sequentially, ensure the plate reader's temperature is stable. Some readers can generate heat, affecting subsequent plates.

III. Experimental Protocols

Protocol: this compound Cell Viability Assay (MTT-based)

This protocol outlines a standard procedure for assessing the effect of this compound on the viability of A375 melanoma cells.

  • Cell Seeding:

    • Harvest A375 cells and resuspend them in complete growth medium to a final concentration of 5 x 10^4 cells/mL.

    • Dispense 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in complete growth medium.

    • Remove the old medium from the cell plate and add 100 µL of the diluted this compound to the respective wells.

    • Include wells with vehicle control (e.g., 0.1% DMSO) and untreated controls.

    • Incubate for 48 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C in a 5% CO2 incubator.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Shake the plate for 10 minutes at room temperature.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

IV. Visualizations

Diagrams of Pathways and Workflows

SpiradineF_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Proliferation Cell Proliferation & Survival TranscriptionFactors->Proliferation SpiradineF This compound SpiradineF->MEK

Caption: this compound inhibits the MAPK/ERK signaling pathway.

Assay_Workflow Start Start SeedCells Seed Cells in 96-well Plate Start->SeedCells Incubate1 Incubate 24h SeedCells->Incubate1 AddCompound Add this compound & Controls Incubate1->AddCompound Incubate2 Incubate 48h AddCompound->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate 4h AddMTT->Incubate3 AddDMSO Add DMSO to Dissolve Formazan Incubate3->AddDMSO ReadPlate Read Absorbance at 570nm AddDMSO->ReadPlate End End ReadPlate->End

Caption: Experimental workflow for the this compound cell viability assay.

Troubleshooting_Tree InconsistentResults Inconsistent Results? HighCV High %CV? InconsistentResults->HighCV Yes GoodResults Results Consistent InconsistentResults->GoodResults No LowSB Low S/B Ratio? HighCV->LowSB No CheckPipetting Check Pipetting & Cell Seeding HighCV->CheckPipetting Yes PlateVariability Plate-to-Plate Variability? LowSB->PlateVariability No OptimizeReagents Optimize Reagent Concentrations LowSB->OptimizeReagents Yes CheckIncubator Standardize Incubator Conditions PlateVariability->CheckIncubator Yes PlateVariability->GoodResults No CheckEdgeEffects Mitigate Edge Effects CheckPipetting->CheckEdgeEffects OptimizeIncubation Optimize Incubation Times OptimizeReagents->OptimizeIncubation CheckReagentLots Check Reagent Lot Consistency CheckIncubator->CheckReagentLots

Caption: Troubleshooting decision tree for inconsistent results.

References

Stability and proper storage conditions for Spiradine F

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information on the stability and proper storage of Spiradine F, along with troubleshooting advice for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For optimal stability, this compound should be stored under the following conditions:

  • Long-term storage: Desiccate at -20°C.[1][2]

  • Short-term storage: 2-8°C.[2]

When received, the product is stable at ambient temperature for the duration of shipping and customs handling.[3]

Q2: How should I handle the this compound vial upon receipt?

A2: Before opening, it is recommended to leave the vial at room temperature for at least one hour.[1] If the compound has adhered to the cap or neck of the vial during transport, gently shake the vial to ensure the powder settles at the bottom.

Q3: What is the shelf-life of this compound?

A3: The stability of this compound depends on its form:

  • Powder: 3 years at -20°C and 2 years at 4°C.

  • In solvent: 6 months at -80°C and 1 month at -20°C.

Q4: In which solvents is this compound soluble?

A4: this compound is soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.

Q5: Are there any known incompatibilities for this compound?

A5: Avoid strong oxidizing/reducing agents and strong acids/alkalis, as these may promote degradation. The stability of structurally related diterpenoid alkaloids has been shown to be dependent on pH, with hydrolysis occurring in alkaline conditions (pH 10.0).

Troubleshooting Guide

Issue EncounteredPotential CauseRecommended Solution
Inconsistent or lower than expected activity in platelet aggregation assays. Degradation of this compound in solution. Prepare fresh solutions of this compound for each experiment. If a stock solution is used, ensure it has been stored appropriately at -80°C for no longer than 6 months or -20°C for no longer than 1 month. Avoid repeated freeze-thaw cycles.
Improper dissolution of the compound. This compound is a lipophilic compound. Ensure complete dissolution in a suitable organic solvent like DMSO before preparing the final aqueous dilution for the assay. The final concentration of the organic solvent in the assay should be kept low (typically <0.5%) to avoid affecting platelet function.
Suboptimal pH of the assay buffer. The stability of related alkaloids can be pH-dependent. Ensure the pH of your assay buffer is within a stable range, avoiding highly acidic or alkaline conditions.
Precipitation of the compound upon dilution in aqueous buffer. Low aqueous solubility. Due to its lipophilic nature, this compound may precipitate in aqueous solutions. To improve solubility, consider using a stock solution in an appropriate organic solvent (e.g., DMSO) and adding it to the aqueous buffer with vigorous vortexing. Ensure the final solvent concentration is compatible with your experimental system.
Variability in results between experiments. Inconsistent handling of the compound. Always allow the vial to equilibrate to room temperature before opening to prevent condensation. Ensure the compound is fully dissolved and the solution is homogeneous before use.

Stability Data Summary

ConditionFormRecommended StorageShelf Life
Long-Term Powder-20°C, desiccated3 years
Short-Term Powder4°C2 years
In Solvent Solution-80°C6 months
Solution-20°C1 month

Experimental Protocols

General Protocol for Assessing this compound Stability (Forced Degradation Study)

This protocol is a general guideline for a forced degradation study to understand the stability of this compound under various stress conditions.

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent where it is highly soluble (e.g., DMSO).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the this compound solution with 0.1 M HCl at room temperature and elevated temperature (e.g., 60°C).

    • Base Hydrolysis: Treat the this compound solution with 0.1 M NaOH at room temperature. Be cautious as related compounds show instability at high pH.

    • Oxidative Degradation: Treat the this compound solution with 3% H₂O₂ at room temperature.

    • Thermal Degradation: Expose the solid this compound powder to dry heat (e.g., 80°C).

    • Photostability: Expose the this compound solution and solid powder to UV and fluorescent light.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Analysis: Analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the remaining this compound and detect any degradation products.

Protocol for Preparation of this compound for Platelet Aggregation Assays
  • Prepare Stock Solution: Dissolve this compound powder in 100% DMSO to create a concentrated stock solution (e.g., 10 mM). Ensure the powder is completely dissolved by vortexing.

  • Working Solutions: Prepare serial dilutions of the stock solution in DMSO to create working solutions of various concentrations.

  • Addition to Platelet Suspension:

    • Pre-incubate the platelet-rich plasma (PRP) or washed platelets at 37°C.

    • Add a small volume of the this compound working solution (or DMSO as a vehicle control) to the platelet suspension. The final concentration of DMSO in the assay should not exceed 0.5% to avoid affecting platelet function.

    • Incubate for the desired time before inducing platelet aggregation with an agonist like platelet-activating factor (PAF).

Visualizations

experimental_workflow cluster_prep This compound Preparation cluster_assay Platelet Aggregation Assay prep1 Weigh this compound Powder prep2 Dissolve in DMSO (Stock Solution) prep1->prep2 prep3 Prepare Serial Dilutions prep2->prep3 assay3 Add this compound or Vehicle prep3->assay3 Add to assay assay1 Prepare Platelet-Rich Plasma (PRP) assay2 Pre-incubate PRP at 37°C assay1->assay2 assay2->assay3 assay4 Add Platelet Aggregation Agonist (e.g., PAF) assay3->assay4 assay5 Measure Aggregation assay4->assay5

Caption: Experimental workflow for preparing this compound and its use in a platelet aggregation assay.

signaling_pathway PAF Platelet-Activating Factor (PAF) PAFR PAF Receptor (GPCR) PAF->PAFR SpiradineF This compound SpiradineF->PAFR Inhibits G_protein Gq Protein PAFR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Aggregation Platelet Aggregation Ca_release->Aggregation PKC->Aggregation

References

Minimizing batch-to-batch variability of Spiradine F extracts

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Spiradine F Extracts

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize batch-to-batch variability of this compound extracts.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its primary biological activity?

This compound is an atisine-type diterpene alkaloid with the CAS number 21040-64-2 and molecular formula C24H33NO4.[1][2] It is primarily isolated from the plant Spiraea japonica.[3] The main biological activity of this compound is its ability to significantly inhibit platelet-activating factor (PAF)-induced platelet aggregation in a concentration-dependent manner.[3][4]

2. What are the common causes of batch-to-batch variability in this compound extracts?

Batch-to-batch variability in botanical extracts like this compound can stem from a variety of factors throughout the production process. These include:

  • Raw Material Variation: Differences in the geographical source, climate, harvest time, and storage conditions of the Spiraea japonica plant material can significantly alter the chemical composition and concentration of this compound.

  • Extraction Process Parameters: Inconsistencies in the extraction solvent, temperature, time, and solvent-to-solid ratio can lead to variable yields and purity of the final extract.

  • Post-Extraction Processing: Variations in filtration, concentration, and drying methods can also contribute to inconsistencies between batches.

3. What solvents are suitable for the extraction of this compound?

This compound is reported to be soluble in a range of organic solvents. Based on its chemical properties as an alkaloid, suitable extraction solvents include:

The choice of solvent will depend on the specific extraction technique and the desired purity of the extract.

4. How can I standardize my this compound extracts to ensure consistency?

Standardization is crucial for obtaining reproducible experimental results. Key strategies include:

  • Raw Material Qualification: Source Spiraea japonica from a qualified supplier with detailed specifications for the plant material.

  • Marker-Based Standardization: Use this compound as a chemical marker for quantification in each batch. High-Performance Liquid Chromatography (HPLC) is a highly efficient method for this purpose.

  • Chromatographic Fingerprinting: Employ techniques like HPLC or High-Performance Thin-Layer Chromatography (HPTLC) to generate a chemical fingerprint of the entire extract. This approach considers the overall chemical profile, not just a single marker, and can be combined with multivariate statistical analysis to assess batch consistency.

5. Is it acceptable to mix different batches of this compound extract to improve consistency?

Yes, it is an acceptable practice to mix batches that are individually compliant with the set release specifications. However, this should not be done to make a non-compliant batch meet the standard. The decision to mix batches should be justified using chromatographic fingerprints to demonstrate an overall improvement in consistency, rather than relying solely on the concentration of a single analytical marker.

Troubleshooting Guides

This section addresses specific issues that may arise during the extraction and analysis of this compound.

Issue Potential Cause Recommended Solution
Low Yield of this compound Improper Solvent Selection: The solvent used may not be optimal for extracting this compound from the plant matrix.Test a range of solvents with varying polarities (e.g., hexane (B92381), ethyl acetate, methanol) to determine the most effective one for your specific plant material.
Incomplete Extraction: The extraction time may be too short, or the temperature may be too low.Optimize the extraction time and temperature. For maceration, allow for a longer extraction period. For Soxhlet or reflux extraction, ensure the temperature is appropriate for the solvent used.
Degradation of this compound: As an alkaloid, this compound may be sensitive to high temperatures or extreme pH.Avoid excessive heat during extraction and concentration. Consider using extraction techniques that operate at lower temperatures, such as ultrasonic-assisted extraction (UAE) or pressurized liquid extraction (PLE). Maintain a neutral or slightly alkaline pH during extraction.
Inconsistent HPLC Results Poor Sample Preparation: Incomplete dissolution of the extract or the presence of particulate matter can affect chromatographic analysis.Ensure the extract is fully dissolved in the mobile phase or a suitable solvent. Filter all samples through a 0.45 µm or 0.22 µm syringe filter before injection into the HPLC system.
Column Degradation: The analytical column may be contaminated or have lost its stationary phase.Use a guard column to protect the analytical column from strongly binding components in the crude extract. Regularly flush the column with a strong solvent to remove contaminants.
Method Variability: Inconsistent mobile phase preparation or gradient elution can lead to shifts in retention times.Prepare fresh mobile phase for each analysis and ensure accurate mixing of solvents. If using a gradient, ensure the pump is functioning correctly.
Formation of Emulsions during Liquid-Liquid Extraction Presence of Surfactant-like Compounds: The crude extract may contain compounds that stabilize emulsions.Gently swirl or rock the separatory funnel instead of vigorous shaking. Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase and help break the emulsion.
High Concentration of Particulate Matter: Solid particles can accumulate at the interface and stabilize emulsions.Filter the crude extract before performing liquid-liquid extraction.
Contamination of the Final Extract Presence of Chlorophyll (B73375): This is a common contaminant in plant extracts.Perform an initial extraction with a non-polar solvent like hexane to remove chlorophyll before extracting with a more polar solvent for this compound.
Residual Solvents: Solvents used in the extraction process may remain in the final product.Use a rotary evaporator or vacuum oven at an appropriate temperature to effectively remove residual solvents.

Experimental Protocols

Protocol for Extraction and Isolation of this compound

This protocol is a general guideline and should be optimized for your specific experimental conditions.

  • Preparation of Plant Material:

    • Dry the aerial parts of Spiraea japonica at room temperature or in an oven at a temperature below 40°C.

    • Grind the dried plant material into a fine powder.

  • Extraction:

    • Macerate the powdered plant material in methanol at room temperature for 72 hours, with occasional agitation.

    • Filter the extract and concentrate it under reduced pressure using a rotary evaporator.

  • Liquid-Liquid Partitioning:

    • Dissolve the crude methanol extract in a 2% tartaric acid solution.

    • Wash the acidic solution with ethyl acetate to remove non-alkaloidal compounds.

    • Adjust the pH of the aqueous layer to 9-10 with a base (e.g., ammonium (B1175870) hydroxide).

    • Extract the alkaline solution with dichloromethane or chloroform.

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Concentrate the organic extract to obtain the crude alkaloid fraction containing this compound.

  • Purification (Optional):

    • The crude alkaloid fraction can be further purified using column chromatography on silica (B1680970) gel or alumina, eluting with a gradient of chloroform and methanol.

Protocol for HPLC Quantification of this compound
  • Instrumentation:

    • HPLC system with a UV or Diode Array Detector (DAD).

    • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm).

  • Chromatographic Conditions (Example):

    • Mobile Phase: A gradient of acetonitrile (B52724) and water (containing 0.1% formic acid or triethylamine (B128534) for better peak shape).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: To be determined based on the UV spectrum of a pure this compound standard (typically in the range of 200-230 nm for this class of compounds).

    • Injection Volume: 10 µL.

  • Preparation of Standard and Sample Solutions:

    • Standard Solution: Prepare a stock solution of pure this compound in methanol and create a series of dilutions to generate a calibration curve.

    • Sample Solution: Accurately weigh the dried this compound extract, dissolve it in methanol, and filter it through a 0.45 µm filter before injection.

  • Quantification:

    • Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

    • Calculate the concentration of this compound in the extract by comparing its peak area to the calibration curve.

Visualizations

experimental_workflow cluster_raw_material Raw Material Preparation cluster_extraction Extraction & Partitioning cluster_analysis Quality Control & Analysis cluster_output Final Product RawMaterial Spiraea japonica Plant Material Drying Drying (<40°C) RawMaterial->Drying Grinding Grinding Drying->Grinding Extraction Methanol Maceration Grinding->Extraction Concentration1 Concentration Extraction->Concentration1 Partitioning Acid-Base Liquid-Liquid Extraction Concentration1->Partitioning Concentration2 Final Concentration Partitioning->Concentration2 HPLC HPLC Analysis Concentration2->HPLC Fingerprinting Chromatographic Fingerprinting HPLC->Fingerprinting Quantification Quantification of this compound HPLC->Quantification FinalProduct Standardized this compound Extract Fingerprinting->FinalProduct Quantification->FinalProduct

Caption: Workflow for the extraction and quality control of this compound.

paf_pathway PAF Platelet-Activating Factor (PAF) PAF_Receptor PAF Receptor PAF->PAF_Receptor G_Protein Gq Protein Activation PAF_Receptor->G_Protein PLC Phospholipase C (PLC) Activation G_Protein->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release from ER IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Platelet_Aggregation Platelet Aggregation Ca_Release->Platelet_Aggregation PKC_Activation->Platelet_Aggregation SpiradineF This compound SpiradineF->PAF_Receptor Inhibition

Caption: Simplified PAF-induced platelet aggregation pathway and the inhibitory action of this compound.

References

Navigating the Purification of Spiradine F: A Technical Guide to Preventing Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers and drug development professionals working with the diterpenoid alkaloid Spiradine F now have access to a comprehensive technical support center designed to address challenges encountered during its purification. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to mitigate degradation and ensure the isolation of a high-purity product. This compound, a prominent atisine-type alkaloid isolated from Spiraea japonica, holds significant interest for its potential biological activities. However, its complex structure makes it susceptible to degradation under various laboratory conditions.

This technical guide offers strategies to counteract common degradation pathways, including hydrolysis, oxidation, and thermal decomposition, which can compromise the integrity and bioactivity of the compound. By providing a centralized repository of best practices and troubleshooting solutions, this initiative aims to accelerate research and development efforts involving this compound and related compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of this compound during purification?

A1: The degradation of this compound, like many alkaloids, is primarily influenced by pH, temperature, light exposure, and the presence of oxidizing agents. Atisine-type alkaloids can be particularly sensitive to acidic conditions, which may lead to isomerization or retro-Mannich type reactions.[1][2] Exposure to high temperatures can accelerate decomposition, while UV light can induce photolytic degradation. The choice of solvents and the presence of dissolved oxygen can also contribute to oxidative degradation.

Q2: I'm observing unexpected peaks in my HPLC chromatogram after purification. What could be the cause?

A2: Unexpected peaks often indicate the presence of degradation products or impurities from the purification process. Common causes include:

  • Isomerization: Changes in pH can lead to the formation of isomers.

  • Hydrolysis: If using aqueous solvents at non-neutral pH, hydrolysis of ester groups, if present, can occur.

  • Oxidation: Exposure to air (oxygen) during long processing times can lead to the formation of N-oxides or other oxidation products.

  • Solvent Artifacts: Impurities in solvents or reactions with the solvent itself can introduce new peaks. Ensure the use of high-purity, HPLC-grade solvents.[3]

Q3: How can I minimize the impact of pH on this compound stability during extraction and purification?

A3: Maintaining an appropriate pH is critical. For initial extraction, an acid-base extraction is common for alkaloids.[4] To minimize degradation:

  • Use dilute acids (e.g., 0.1-1% acetic acid or hydrochloric acid) for the initial acidic extraction to protonate the alkaloid.[5]

  • When basifying to liberate the free base for organic solvent extraction, use a mild base like sodium bicarbonate or dilute ammonium (B1175870) hydroxide (B78521) and avoid strong bases like NaOH or KOH if possible.

  • Work quickly during pH adjustments and subsequent extractions to minimize the time this compound is exposed to harsh pH conditions.

  • Consider using a buffer system to maintain a stable pH in the optimal range for this compound, which is generally expected to be in the neutral to slightly basic range for the free base.

Q4: What are the recommended storage conditions for this compound solutions during the purification process?

A4: To maintain the integrity of this compound in solution:

  • Store solutions at low temperatures (2-8 °C) to slow down potential degradation reactions.

  • Protect solutions from light by using amber vials or covering containers with aluminum foil.

  • If possible, degas solvents and purge containers with an inert gas like nitrogen or argon to minimize oxidation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound.

Issue Potential Cause Recommended Solution
Low Recovery of this compound after Column Chromatography Irreversible Adsorption: this compound may be strongly and irreversibly binding to the stationary phase, especially acidic silica (B1680970) gel.- Use a different stationary phase such as neutral or basic alumina, or a polymer-based resin. - Add a small amount of a weak base (e.g., triethylamine, 0.1%) to the mobile phase to reduce tailing and improve recovery from silica gel.
Degradation on the Column: The stationary phase itself can catalyze degradation, particularly if it is acidic.- Neutralize the stationary phase before use. - Perform the chromatography at a lower temperature if feasible.
Appearance of Multiple Spots on TLC after a Single HPLC Peak is Collected On-plate Degradation: The silica on the TLC plate can be acidic and cause degradation of the spotted compound.- Use TLC plates with a neutral pH. - Add a small amount of a volatile base to the developing solvent. - Analyze the collected fraction immediately after spotting.
Instability in Collection Solvent: The solvent used to collect the HPLC fraction may not be suitable for storage.- Evaporate the collection solvent immediately under reduced pressure and at a low temperature. - Redissolve the purified this compound in a more stable solvent for storage.
Discoloration of the this compound solution Oxidation: The solution may be undergoing oxidation.- Use degassed solvents. - Handle the solution under an inert atmosphere (e.g., nitrogen or argon). - Consider adding a small amount of an antioxidant like BHT (butylated hydroxytoluene) or ascorbic acid if compatible with downstream applications.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound Analysis

This protocol outlines a general approach for developing an HPLC method to monitor the purity of this compound and detect potential degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% formic acid or ammonium acetate) is a good starting point for alkaloid analysis.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by a UV scan of a pure sample of this compound. A photodiode array (PDA) detector is recommended to assess peak purity.

  • Column Temperature: 30 °C.

  • Sample Preparation: Dissolve a known concentration of the this compound sample in the mobile phase.

Protocol 2: Forced Degradation Study of this compound

To understand the degradation profile of this compound, a forced degradation study should be performed. This involves subjecting the compound to various stress conditions.

  • Acid Hydrolysis: Treat a solution of this compound (e.g., 1 mg/mL in methanol) with 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: Treat a solution of this compound with 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Expose a solid sample of this compound to 105 °C for 72 hours.

  • Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 1.2 million lux hours).

After each stress condition, analyze the samples using the stability-indicating HPLC method (Protocol 1) to identify and quantify any degradation products.

Visualizing the Workflow and Degradation Pathways

Experimental Workflow for this compound Purification and Stability Analysis

experimental_workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis & Stability plant_material Spiraea japonica Plant Material extraction Acid-Base Extraction plant_material->extraction crude_extract Crude this compound Extract extraction->crude_extract column_chromatography Column Chromatography (Silica or Alumina) crude_extract->column_chromatography fractions Collect Fractions column_chromatography->fractions tlc_analysis TLC Analysis fractions->tlc_analysis hplc_analysis HPLC Purity Check tlc_analysis->hplc_analysis pure_spiradine_f Pure this compound hplc_analysis->pure_spiradine_f forced_degradation Forced Degradation Study lcms_analysis LC-MS/MS for Degradant ID forced_degradation->lcms_analysis pure_spiradine_f->forced_degradation

Caption: Workflow for the purification and stability analysis of this compound.

Logical Relationship of Factors Leading to this compound Degradation

degradation_factors cluster_factors Degradation Factors cluster_degradation Degradation Pathways ph Extreme pH (Acidic/Basic) hydrolysis Hydrolysis/ Isomerization ph->hydrolysis temp High Temperature thermal Thermal Decomposition temp->thermal light UV Light Exposure photolysis Photolysis light->photolysis oxygen Oxygen/Oxidizing Agents oxidation Oxidation oxygen->oxidation degradation_outcome This compound Degradation (Loss of Purity & Activity) hydrolysis->degradation_outcome thermal->degradation_outcome photolysis->degradation_outcome oxidation->degradation_outcome

Caption: Factors contributing to the degradation of this compound.

By adhering to the guidelines and protocols outlined in this technical support center, researchers can significantly improve the yield and purity of this compound, paving the way for more accurate and reliable downstream applications.

References

Technical Support Center: Optimizing HPLC Parameters for Spiradine F Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of Spiradine F.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting mobile phase for this compound analysis?

A1: For a novel compound like this compound, which is likely a natural product alkaloid, a good starting point for reversed-phase HPLC is a gradient elution with acetonitrile (B52724) and water, both containing 0.1% formic acid. A typical starting gradient could be 10-90% acetonitrile over 20 minutes.

Q2: Which type of HPLC column is most suitable for this compound separation?

A2: A C18 column is the most common and versatile choice for the separation of a wide range of compounds, including alkaloids.[1] A standard dimension would be a 4.6 x 150 mm column with 3.5 or 5 µm particle size. For higher resolution and faster analysis, a sub-2 µm particle column (UHPLC) can be considered.[2]

Q3: How can I improve the peak shape for this compound?

A3: Poor peak shape, such as tailing, can be due to secondary interactions with the stationary phase.[3][4] Adding a modifier to the mobile phase, like a small percentage of an organic base (e.g., triethylamine) or using a low-pH mobile phase with an acid like formic or trifluoroacetic acid, can help improve peak symmetry.[4] Also, ensure that the sample is dissolved in a solvent that is weaker than or the same as the initial mobile phase.

Q4: What should I do if I observe high backpressure during my analysis?

A4: High backpressure can be caused by several factors, including a blocked column frit, precipitation of buffer in the mobile phase, or a clog in the system tubing. Systematically check each component, starting from the column outlet and moving backward, to isolate the source of the blockage.

Q5: How can I increase the sensitivity of my this compound assay?

A5: To improve sensitivity, you can optimize the detection wavelength, increase the injection volume (while being mindful of potential peak distortion), or use a more sensitive detector like a mass spectrometer (LC-MS). Ensuring your mobile phase is of high purity and your system is clean can also reduce baseline noise and improve the signal-to-noise ratio.

Troubleshooting Guide

Poor Resolution/Overlapping Peaks

Q: My chromatogram shows poor resolution between this compound and an impurity. How can I improve the separation?

A: Poor resolution is a common issue that can be addressed by optimizing several parameters.

  • Mobile Phase Composition: Adjusting the ratio of organic to aqueous solvent in your mobile phase can significantly impact selectivity. Try running a shallower gradient or an isocratic elution with a lower percentage of the strong solvent.

  • Column Chemistry: If modifying the mobile phase is insufficient, consider a different stationary phase. A phenyl-hexyl or a C8 column might offer different selectivity compared to a C18.

  • Temperature: Increasing the column temperature can improve efficiency and sometimes alter selectivity. However, be cautious as it can also decrease retention times.

  • Flow Rate: Lowering the flow rate can increase the number of theoretical plates and improve resolution, though it will also increase the run time.

Peak Tailing

Q: The peak for this compound is showing significant tailing. What are the potential causes and solutions?

A: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, particularly with basic compounds like alkaloids.

  • Silanol (B1196071) Interactions: Free silanol groups on the silica-based stationary phase can interact with basic analytes. To mitigate this, add a competing base like triethylamine (B128534) to the mobile phase or use a low pH to protonate the silanols.

  • Column Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or the concentration of your sample.

  • Column Contamination: A contaminated guard or analytical column can also cause peak shape issues. Try flushing the column with a strong solvent or replacing the guard column.

Peak Fronting

Q: I am observing peak fronting for my this compound peak. What could be the reason?

A: Peak fronting is less common than tailing and is often a sign of sample overload or an issue with the sample solvent.

  • Sample Overload: Similar to peak tailing, injecting too much sample can cause fronting. Dilute your sample and inject a smaller volume.

  • Injection Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause the peak to front. Whenever possible, dissolve your sample in the initial mobile phase.

High Backpressure

Q: The pressure of my HPLC system is unusually high. How do I troubleshoot this?

A: High backpressure is a common problem that can halt your analysis.

  • Column Blockage: The most common cause is a plugged frit at the inlet of the column. Try back-flushing the column (if the manufacturer allows) or replacing the frit.

  • System Blockage: Check for blockages in the tubing, injector, or in-line filters.

  • Mobile Phase Precipitation: If you are using buffered mobile phases, ensure the buffer is soluble in the organic solvent concentration used.

Baseline Noise or Drift

Q: My chromatogram has a noisy or drifting baseline. What could be the cause?

A: A stable baseline is crucial for accurate quantification.

  • Mobile Phase Issues: Ensure your mobile phase solvents are of high purity, properly degassed, and well-mixed. Air bubbles in the system are a common cause of baseline noise.

  • Detector Problems: A dirty flow cell or a failing lamp in the detector can cause noise and drift.

  • System Leaks: A leak in the pump or fittings can lead to an unstable baseline.

Inconsistent Retention Times

Q: The retention time for this compound is shifting between injections. What is the cause of this variability?

A: Reproducible retention times are essential for reliable identification and quantification.

  • Mobile Phase Preparation: Inconsistent mobile phase composition is a frequent cause of retention time shifts. Prepare fresh mobile phase daily and ensure accurate mixing.

  • Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when running gradients.

  • Pump Performance: Issues with the pump, such as worn seals or check valves, can lead to inconsistent flow rates and, consequently, shifting retention times.

  • Temperature Fluctuations: Changes in the ambient or column temperature can affect retention times. Use a column oven to maintain a constant temperature.

Experimental Protocols

Protocol 1: Initial Method Development for this compound
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 10% B to 90% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: UV at 254 nm (or DAD scan to determine optimal wavelength)

Protocol 2: Optimizing Mobile Phase Composition
  • Based on the results from Protocol 1, if resolution is poor, modify the gradient.

  • For better separation of early eluting peaks: Start with a lower initial concentration of Mobile Phase B (e.g., 5%).

  • For better separation of late-eluting peaks: Use a shallower gradient (e.g., 10-50% B over 30 minutes).

  • If peak shape is poor, consider adding an ion-pairing reagent or changing the pH of the mobile phase.

Protocol 3: Optimizing Column Temperature and Flow Rate
  • Using the optimized mobile phase from Protocol 2, inject the sample at different column temperatures (e.g., 25 °C, 35 °C, 45 °C) and observe the effect on resolution and peak shape.

  • At the optimal temperature, vary the flow rate (e.g., 0.8 mL/min, 1.0 mL/min, 1.2 mL/min) to find the best balance between resolution and analysis time.

Data Presentation

Table 1: Effect of Mobile Phase Composition on Retention Time and Resolution of this compound and Impurity A

Mobile Phase Gradient (Acetonitrile %)This compound Retention Time (min)Impurity A Retention Time (min)Resolution (Rs)
10-90% over 20 min12.512.81.2
5-50% over 30 min18.219.01.8
Isocratic 40%15.115.10.0

Table 2: Effect of Flow Rate on Peak Asymmetry and Plate Count for this compound

Flow Rate (mL/min)Peak Asymmetry (Tf)Plate Count (N)
0.81.112,500
1.01.211,000
1.21.49,800

Table 3: Effect of Column Temperature on Retention Time and Backpressure for this compound

Column Temperature (°C)Retention Time (min)Backpressure (bar)
2519.5180
3518.2150
4517.1125

Visual Diagrams

Troubleshooting_Poor_Resolution cluster_mobile_phase Mobile Phase Optimization cluster_column Column Optimization cluster_other_params Other Parameters start Poor Resolution mp_check Adjust Gradient? start->mp_check shallow_grad Use Shallower Gradient mp_check->shallow_grad Yes isocratic Try Isocratic Elution change_solvent Change Organic Solvent (e.g., Methanol) col_check Change Column? mp_check->col_check No end_node Resolution Improved shallow_grad->end_node isocratic->end_node change_solvent->end_node diff_phase Try Different Stationary Phase (e.g., Phenyl-Hexyl) col_check->diff_phase Yes smaller_particles Use Column with Smaller Particles other_check Adjust Other Parameters? col_check->other_check No diff_phase->end_node smaller_particles->end_node lower_flow Lower Flow Rate other_check->lower_flow Yes change_temp Change Column Temperature other_check->end_node No lower_flow->end_node change_temp->end_node

Caption: Troubleshooting logic for addressing poor peak resolution in HPLC.

HPLC_Method_Development_Workflow cluster_initial_screening Initial Screening cluster_optimization Optimization start Define Separation Goal select_column Select Column (e.g., C18) start->select_column select_mobile_phase Select Mobile Phase (e.g., ACN/Water) select_column->select_mobile_phase run_gradient Run Generic Gradient select_mobile_phase->run_gradient evaluate_results Evaluate Initial Results (Peak Shape, Resolution) run_gradient->evaluate_results optimize_mp Optimize Mobile Phase (Gradient, pH) evaluate_results->optimize_mp Needs Improvement validation Method Validation evaluate_results->validation Acceptable optimize_temp Optimize Temperature optimize_mp->optimize_temp optimize_flow Optimize Flow Rate optimize_temp->optimize_flow optimize_flow->evaluate_results

Caption: A general workflow for HPLC method development and optimization.

References

Addressing low signal-to-noise ratio in Spiradine F NMR analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the ¹⁹F NMR analysis of Spiradine F. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues, with a focus on addressing low signal-to-noise ratio (SNR) during their experiments.

Frequently Asked Questions (FAQs)

Q1: Why is the signal-to-noise ratio (SNR) a critical parameter in the ¹⁹F NMR analysis of this compound?

A high signal-to-noise ratio is essential for obtaining clear, high-quality spectra, which is critical for accurate quantitative analysis, structural elucidation, and the detection of low-concentration this compound or its metabolites.[1] A better SNR allows for more reliable integration of peaks and the observation of subtle couplings, which are vital in drug discovery and materials science.[1]

Q2: What are the primary factors that influence the SNR in ¹⁹F NMR?

The SNR in NMR is influenced by several factors, which can be broadly categorized as:

  • Instrumental Parameters: This includes the magnetic field strength of the NMR spectrometer, the type of probe used (e.g., cryogenic probes offer higher sensitivity), and ensuring the probe is properly tuned to the ¹⁹F frequency.[1][2]

  • Sample Properties: The concentration of this compound, the number of equivalent fluorine atoms in the molecule, and the sample's relaxation properties (T1 and T2) all play a significant role.[1]

  • Experimental Setup: The choice of pulse sequence, the number of scans, acquisition time, and receiver gain settings are crucial.

  • Data Processing: The application of digital filters and baseline correction techniques can also impact the final SNR.

Q3: How does increasing the number of scans affect the SNR?

The SNR improves with the square root of the number of scans (n). This means that to double the SNR, you must increase the number of scans by a factor of four. While this is an effective method for improving signal, it significantly increases the total experiment time.

Q4: My baseline is rolling or distorted in the ¹⁹F NMR spectrum of this compound. What could be the cause?

A rolling or distorted baseline is a common artifact in ¹⁹F NMR. Several factors can contribute to this issue:

  • Large Spectral Width: ¹⁹F NMR has a wide chemical shift range, and acquiring a large spectral width can often lead to baseline distortions.

  • Incorrect Phasing: Applying a large first-order phase correction can introduce baseline roll.

  • Acoustic Ringing: This phenomenon, caused by the radiofrequency pulse, can introduce oscillations in the initial part of the Free Induction Decay (FID), leading to baseline problems.

  • Probe Background Signals: Broad signals from fluorine-containing materials within the NMR probe itself (like Teflon components) can contribute to an uneven baseline.

Troubleshooting Guide: Low Signal-to-Noise Ratio

This guide provides a step-by-step approach to diagnosing and resolving low SNR in your this compound ¹⁹F NMR experiments.

Problem: The ¹⁹F signal for this compound is extremely weak or not visible.

Workflow for Troubleshooting Low Signal-to-Noise in ¹⁹F NMR

G cluster_0 Initial Checks cluster_1 Acquisition Parameter Optimization cluster_2 Advanced Solutions cluster_3 Data Processing Start Low S/N Observed CheckConcentration Verify this compound Concentration Start->CheckConcentration CheckTuning Check Probe Tuning and Matching CheckConcentration->CheckTuning CheckShimming Verify Magnetic Field Homogeneity (Shimming) CheckTuning->CheckShimming CheckSW Optimize Spectral Width (sw) and Transmitter Offset (o1p) CheckShimming->CheckSW CheckPW Calibrate 90° Pulse Width (p1) CheckSW->CheckPW CheckGain Adjust Receiver Gain (rg) CheckPW->CheckGain IncreaseScans Increase Number of Scans (ns) CheckGain->IncreaseScans OptimizeDelay Optimize Recycle Delay (d1) IncreaseScans->OptimizeDelay UseCryoprobe Utilize a Cryoprobe (if available) OptimizeDelay->UseCryoprobe HigherField Use a Higher Field Spectrometer UseCryoprobe->HigherField ApplyFilter Apply Matched Exponential Line Broadening (lb) HigherField->ApplyFilter End Acceptable S/N ApplyFilter->End G cluster_sample Sample Properties cluster_instrument Instrumental Factors cluster_experimental Experimental Parameters cluster_processing Data Processing center Signal-to-Noise Ratio (S/N) Concentration Analyte Concentration Concentration->center T1T2 Relaxation Times (T1, T2) T1T2->center B0 Magnetic Field Strength (B₀) B0->center Probe Probe Type (e.g., Cryoprobe) Probe->center Tuning Probe Tuning & Matching Tuning->center NS Number of Scans (ns) NS->center PW Pulse Width (p1) PW->center D1 Recycle Delay (d1) D1->center Gain Receiver Gain (rg) Gain->center LB Line Broadening (lb) LB->center BC Baseline Correction BC->center

References

Best practices for handling and disposal of Spiradine F

Author: BenchChem Technical Support Team. Date: December 2025

Spiradine F Technical Support Center

This guide provides best practices, troubleshooting advice, and frequently asked questions for handling and disposing of this compound, a novel, potent protein kinase inhibitor. Researchers, scientists, and drug development professionals should review this information thoroughly before use.

Frequently Asked Questions (FAQs)

General Information

Q1: What is this compound?

This compound is a synthetic, potent, cell-permeable inhibitor of the XYZ protein kinase pathway. It is supplied as a light-sensitive, moisture-sensitive, crystalline powder. Due to its cytotoxic nature, it is classified as a particularly hazardous substance and requires special handling procedures.[1][2]

Q2: What are the primary hazards associated with this compound?

This compound is a potent cytotoxic agent.[3] The primary risks include:

  • Skin and Eye Irritation: Direct contact can cause severe irritation.

  • Respiratory Irritation: Inhalation of the powder can lead to respiratory tract irritation.

  • Toxicity: Harmful if ingested or absorbed through the skin.

  • Reactivity: Reacts with strong acids and bases.

Q3: What are the physical and chemical properties of this compound?

The key properties are summarized in the table below.

PropertyValue
Appearance White to off-white crystalline powder
Solubility Soluble in DMSO (>25 mg/mL), Ethanol (B145695) (~5 mg/mL), sparingly soluble in water (<0.1 mg/mL)
Molecular Weight 478.5 g/mol
Storage Temperature -20°C, protect from light and moisture
Stability Stable for up to 12 months at -20°C as a solid. Solution stability is limited.
Safe Handling & Personal Protective Equipment (PPE)

Q4: What is the mandatory PPE when working with this compound?

Appropriate PPE is your primary barrier against exposure and is non-negotiable.[4] All personnel must be trained on the proper use of PPE.[5]

TaskRequired Personal Protective Equipment (PPE)
Weighing/Handling Powder Double Nitrile Gloves, Lab Coat, Safety Goggles, N95/FFP3 Respirator (within a certified chemical fume hood or ventilated balance enclosure)
Preparing Solutions Double Nitrile Gloves, Lab Coat, Safety Goggles (within a certified chemical fume hood)
Administering to Cultures/Animals Nitrile Gloves, Lab Coat, Safety Goggles
Cleaning & Decontamination Double Nitrile Gloves, Lab Coat, Safety Goggles

Q5: How should I weigh and reconstitute this compound powder?

Due to its hazardous nature, always handle this compound powder within a certified chemical fume hood or a ventilated balance enclosure to prevent inhalation of airborne particles. Use anti-static tools and a dedicated weighing vessel. For detailed instructions, refer to the Experimental Protocols section.

Q6: What are the best practices for personal hygiene when working with this compound?

Develop and encourage safe habits to avoid unnecessary exposure.

  • Do not eat, drink, or apply cosmetics in the laboratory.

  • Wash hands thoroughly with soap and water before leaving the lab, even if you were wearing gloves.

  • Remove lab coats and gloves before leaving the laboratory to prevent cross-contamination.

Storage & Disposal

Q7: How should I store this compound?

Store this compound in its original, tightly sealed container at -20°C, protected from light. It is recommended to store it in a designated, clearly labeled area for potent compounds.

Q8: How do I dispose of waste contaminated with this compound?

All waste materials contaminated with this compound are considered hazardous chemical waste and must be disposed of accordingly. Evaporation is not an acceptable method of disposal.

Waste TypeDisposal Guideline
Solid Waste (Gloves, tubes, pipette tips)Collect in a dedicated, clearly labeled, sealed hazardous waste container.
Liquid Waste (Aqueous solutions, media)Collect in a sealed, leak-proof, and chemically compatible container. Label with "Hazardous Waste," "this compound," and list all chemical constituents. Do not mix with incompatible waste streams.
Sharps (Needles, contaminated glass)Dispose of in a labeled, puncture-resistant sharps container designated for chemically contaminated sharps.
Empty Vials The first rinse of an empty container must be collected and disposed of as hazardous waste. After triple rinsing, deface the label and dispose of the container according to institutional guidelines.

Q9: Can I neutralize this compound waste before disposal?

No. Do not attempt to neutralize this compound waste with strong acids or bases, as this can cause a reaction. All waste must be handled by your institution's environmental health and safety (EHS) office.

Troubleshooting Guides

Problem 1: My this compound solution has changed color.

  • Possible Cause: This may indicate degradation of the compound. This compound is sensitive to light and may degrade if exposed for prolonged periods. Oxidation can also occur.

  • Solution: Prepare fresh solutions for each experiment and store stock solutions in amber vials at -20°C. If discoloration is observed, do not use the solution. Discard it as hazardous waste and prepare a fresh stock.

Problem 2: I am observing inconsistent or lower-than-expected potency in my cell-based assays.

  • Possible Cause 1: Compound Degradation. this compound has limited stability in aqueous media. Refer to the chemical stability protocol to determine its half-life in your specific assay medium.

  • Solution 1: Minimize the time the compound spends in aqueous solution before being added to cells. Consider preparing dilutions immediately before use.

  • Possible Cause 2: Adsorption to Plastics. Potent, hydrophobic compounds can sometimes adsorb to plastic labware, reducing the effective concentration.

  • Solution 2: Use low-adhesion polypropylene (B1209903) tubes and pipette tips where possible. Pre-wetting pipette tips with the vehicle (e.g., DMSO) before handling the this compound stock solution can also help.

Problem 3: I suspect a small spill of this compound powder occurred on the benchtop.

  • Possible Cause: Accidental spillage during weighing or handling.

  • Solution: Do not panic. Secure the area to prevent others from entering. While wearing appropriate PPE (double gloves, lab coat, goggles, N95 respirator), gently cover the spill with absorbent pads wetted with a mild detergent solution to avoid raising dust. Wipe the area from the outside in, and place all contaminated materials into a sealed hazardous waste bag. Decontaminate the surface with a suitable cleaning agent (e.g., 70% ethanol followed by water). Report the incident to your lab supervisor and EHS office.

Experimental Protocols

Protocol 1: Reconstitution of this compound Powder

This protocol details the procedure for safely preparing a concentrated stock solution from powdered this compound.

  • Preparation: Don all required PPE and perform the entire procedure within a certified chemical fume hood.

  • Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for 15-20 minutes before opening to prevent condensation of moisture.

  • Reconstitution: Using a calibrated pipette, add the required volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).

  • Solubilization: Cap the vial tightly and vortex gently for 1-2 minutes until the powder is completely dissolved. A brief sonication in a water bath can be used if necessary.

  • Aliquoting & Storage: Aliquot the stock solution into smaller, single-use volumes in amber or foil-wrapped low-adhesion tubes. Store immediately at -20°C.

Protocol 2: Assessing Chemical Stability in Aqueous Buffer

This protocol provides a method to determine the stability of this compound in a relevant aqueous buffer (e.g., PBS, pH 7.4) over time.

  • Preparation: Prepare a working solution of this compound by diluting the DMSO stock into the desired aqueous buffer to a final concentration of 10 µM. The final DMSO concentration should be ≤0.1%.

  • Incubation: Incubate the solution at 37°C.

  • Time Points: At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the solution. The T=0 sample represents 100% of the initial compound.

  • Quenching: Immediately stop any further degradation by mixing the aliquot with ice-cold acetonitrile (B52724) (1:1 ratio) containing an internal standard.

  • Analysis: Analyze the samples by LC-MS to determine the percentage of this compound remaining relative to the T=0 sample.

  • Data Reporting: Report the results as "% Remaining Compound vs. Time" and calculate the half-life (T½) of the compound under the tested conditions.

Visualizations

G cluster_prep Preparation cluster_handle Handling cluster_cleanup Cleanup a Don PPE (Gloves, Coat, Goggles) b Work in Fume Hood a->b c Weigh Solid this compound b->c d Reconstitute in DMSO c->d e Perform Serial Dilutions d->e f Add to Experiment e->f g Decontaminate Surfaces f->g h Segregate Waste g->h i Remove PPE h->i j Wash Hands i->j

Caption: Workflow for the safe handling of this compound.

G cluster_gen Waste Generation cluster_types Waste Segregation cluster_collect Collection & Labeling cluster_dispose Disposal a Experiment Complete b Identify Waste Type a->b c Solid Waste (Gloves, Tubes) b->c d Liquid Waste (Media, Buffers) b->d e Sharps Waste (Needles, Glass) b->e f Use Designated, Compatible Container c->f d->f e->f g Seal Container When Not in Use f->g h Attach Hazardous Waste Label (List all constituents) g->h i Store in Satellite Accumulation Area h->i j Request Pickup by EHS i->j

Caption: Workflow for the disposal of this compound contaminated waste.

G cluster_pathway Hypothetical XYZ Kinase Pathway A Upstream Signal B XYZ Kinase A->B C Downstream Effector 1 B->C D Downstream Effector 2 B->D E Cell Proliferation C->E D->E SpiradineF This compound SpiradineF->B

Caption: this compound inhibits the hypothetical XYZ kinase signaling pathway.

References

Validation & Comparative

Spiradine F Derivatives as Platelet-Activating Factor Antagonists: A Comparative Efficacy Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of diterpene alkaloids derived from Spiraea japonica, including derivatives of Spiradine F, against other known Platelet-Activating Factor (PAF) antagonists. The data presented is compiled from preclinical studies and is intended to offer an objective overview for research and drug development purposes.

Introduction to this compound and PAF Antagonism

This compound is a naturally occurring diterpene alkaloid isolated from plants of the Spiraea genus. Derivatives of this compound have been shown to inhibit platelet aggregation induced by Platelet-Activating Factor (PAF), a potent phospholipid mediator involved in various inflammatory and allergic responses.[1][2] PAF antagonists are a class of compounds that inhibit the biological effects of PAF by blocking its receptor, the PAF receptor (PAFR). These antagonists are of significant interest for their potential therapeutic applications in a range of conditions, including asthma, allergic reactions, and thrombosis.

Comparative Efficacy of PAF Antagonists

The inhibitory efficacy of PAF antagonists is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function. The following table summarizes the reported IC50 values for various PAF antagonists, including a derivative of this compound, in PAF-induced platelet aggregation assays.

CompoundTypeSource/Organism for AssayIC50 (µM)
Spiramine C1 (this compound derivative) Natural (Diterpene Alkaloid)Rabbit Platelets30.5 ± 2.7[3]
WEB 2086 SyntheticNot Specified0.02
BN 52021 (Ginkgolide B) Natural (Terpene Lactone)Not Specified0.03
Rupatadine SyntheticNot Specified0.26
Apafant SyntheticHuman Platelets0.17

Note: Lower IC50 values indicate higher potency. Direct comparison of absolute values should be approached with caution due to potential variations in experimental conditions between studies.

Experimental Protocols

The determination of IC50 values for PAF antagonists typically involves in vitro platelet aggregation assays. A standardized method is Light Transmission Aggregometry (LTA).

Principle of Light Transmission Aggregometry

LTA measures the aggregation of platelets in a sample of platelet-rich plasma (PRP) by detecting changes in light transmission. In a resting state, platelets are in suspension and cause the plasma to be turbid, resulting in low light transmission. Upon the addition of a platelet agonist like PAF, platelets activate and aggregate, causing the plasma to become clearer and increasing light transmission. The degree of aggregation is proportional to the increase in light transmission.

General Protocol for PAF-Induced Platelet Aggregation Assay
  • Preparation of Platelet-Rich Plasma (PRP):

    • Whole blood is collected from healthy donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

    • The blood is then centrifuged at a low speed (e.g., 200 x g) for 10-15 minutes to separate the PRP from red and white blood cells.

    • The upper layer of PRP is carefully collected.

  • Platelet Count Adjustment:

    • The platelet count in the PRP is determined using a hematology analyzer and adjusted to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) with platelet-poor plasma (PPP), which is obtained by centrifuging the remaining blood at a higher speed (e.g., 2000 x g) for 15 minutes.

  • Aggregation Measurement:

    • The aggregometer is calibrated with PRP (0% aggregation) and PPP (100% aggregation).

    • Aliquots of the adjusted PRP are placed in cuvettes with a magnetic stir bar and pre-warmed to 37°C.

    • The test compound (e.g., this compound derivative or another antagonist) at various concentrations is added to the PRP and incubated for a specific period.

    • Platelet aggregation is then induced by adding a submaximal concentration of PAF.

    • The change in light transmission is recorded for a set duration (e.g., 5-10 minutes) to generate an aggregation curve.

  • IC50 Calculation:

    • The percentage of aggregation inhibition is calculated for each concentration of the antagonist compared to a control (vehicle-treated) sample.

    • The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the antagonist concentration and fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the PAF signaling pathway leading to platelet aggregation and a typical experimental workflow for evaluating PAF antagonists.

PAF_Signaling_Pathway PAF PAF PAFR PAF Receptor (GPCR) PAF->PAFR Binds to Gq Gq Protein PAFR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R on PKC Protein Kinase C (PKC) Activation DAG->PKC Ca_release Ca²⁺ Release ER->Ca_release Aggregation Platelet Aggregation Ca_release->Aggregation PKC->Aggregation Antagonist PAF Antagonist (e.g., this compound derivative) Antagonist->PAFR Blocks

PAF Signaling Pathway in Platelets

Experimental_Workflow start Start blood Whole Blood Collection (Anticoagulant) start->blood prp_prep PRP Preparation (Low-speed centrifugation) blood->prp_prep adjust Platelet Count Adjustment prp_prep->adjust incubation Incubate PRP with PAF Antagonist adjust->incubation aggregation Induce Aggregation with PAF incubation->aggregation measurement Measure Light Transmission (Aggregometer) aggregation->measurement analysis Data Analysis (IC50 Calculation) measurement->analysis end End analysis->end

Workflow for PAF Antagonist Evaluation

Conclusion

Derivatives of this compound, such as Spiramine C1, have demonstrated selective inhibitory activity against PAF-induced platelet aggregation. While its potency, as indicated by its IC50 value, is less than some synthetic antagonists like WEB 2086, it represents a class of natural compounds with potential for further investigation and development. The structure-activity relationship studies, as suggested in the literature, indicating the importance of the oxygen substitution at the C-15 position and the presence of an oxazolidine (B1195125) ring for antiplatelet activity, provide a valuable foundation for the rational design of more potent PAF antagonists based on the spiradine scaffold.[3] Further research is warranted to fully elucidate the therapeutic potential of this compound and its derivatives.

References

Comparative Analysis of Spiradine F and Aspirin in Platelet Aggregation Inhibition: A Review of Available Evidence

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of scientific literature and drug databases has revealed no information on a compound designated as "Spiradine F" with effects on platelet aggregation. Therefore, a direct comparison with aspirin (B1665792) as requested cannot be conducted at this time.

This guide will proceed by first detailing the well-established mechanisms of aspirin in the inhibition of platelet aggregation, including relevant data and experimental protocols. Subsequently, we will discuss related compounds with similar names found in the literature to aid in clarifying the initial query. We encourage researchers with access to proprietary or unpublished data on "this compound" to use the provided framework for their own internal comparisons.

Aspirin: The Gold Standard in Antiplatelet Therapy

Aspirin, or acetylsalicylic acid, is a cornerstone in the prevention of cardiovascular thrombotic events.[1][2] Its primary mechanism of action involves the irreversible inhibition of the cyclooxygenase-1 (COX-1) enzyme within platelets.[3][4][5]

Mechanism of Action

Platelet activation is a critical process in hemostasis and thrombosis. When a blood vessel is injured, platelets are exposed to agonists like collagen and thrombin, which initiate a signaling cascade. A key part of this cascade is the liberation of arachidonic acid from the platelet membrane. The COX-1 enzyme metabolizes arachidonic acid into prostaglandin (B15479496) H2 (PGH2), which is then converted by thromboxane (B8750289) synthase into thromboxane A2 (TXA2).

TXA2 is a potent vasoconstrictor and a powerful platelet activator that promotes the conformational change of the glycoprotein (B1211001) IIb/IIIa (GP IIb/IIIa) receptor on the platelet surface. This activation allows the receptor to bind fibrinogen, leading to platelet aggregation and the formation of a primary hemostatic plug.

Aspirin exerts its antiplatelet effect by acetylating a serine residue (Ser529) in the active site of the COX-1 enzyme. This modification is irreversible and permanently deactivates the enzyme. Because platelets lack a nucleus, they are unable to synthesize new COX-1. Consequently, the inhibitory effect of a single dose of aspirin lasts for the entire lifespan of the platelet, which is approximately 7 to 10 days.

Aspirin_Mechanism cluster_platelet Platelet AA Arachidonic Acid COX1 COX-1 Enzyme AA->COX1 Metabolized by PGH2 PGH2 COX1->PGH2 TXA2 Thromboxane A2 (TXA2) PGH2->TXA2 via Thromboxane Synthase Activation Platelet Aggregation TXA2->Activation Induces Aspirin Aspirin Aspirin->COX1 Irreversibly Inhibits

Caption: Aspirin's inhibition of the COX-1 pathway.
Quantitative Data on Aspirin's Efficacy

The inhibitory effect of aspirin on platelet aggregation is dose-dependent. Low doses (75-100 mg daily) are sufficient to achieve near-complete inhibition of COX-1 activity and TXA2 production. Higher doses do not confer additional antiplatelet benefits but may increase the risk of side effects.

ParameterAgonistAspirin DoseResultReference
Maximal Aggregation 0.5 µg/mL Collagen75 mg/day80% reduction in aggregation
Maximal Aggregation 2.0 µg/mL Collagen75 mg/day38% reduction in aggregation
Platelet Aggregation ADP50 mg/day59.1 ± 11.4% of maximum
Platelet Aggregation ADP100 mg/day36.2 ± 11.7% of maximum
Platelet Aggregation ADP325 mg/day27.5 ± 17.4% of maximum
Serum Thromboxane B2 (sTxB2) -80 mg/day95% decrease from baseline

Data presented as mean ± standard deviation where applicable.

Standard Experimental Protocol: Light Transmission Aggregometry (LTA)

Light Transmission Aggregometry (LTA) is a widely used method to assess platelet function and the efficacy of antiplatelet agents.

Methodology
  • Blood Collection: Whole blood is drawn from a subject into a tube containing an anticoagulant, typically 3.2% sodium citrate.

  • Platelet-Rich Plasma (PRP) Preparation: The blood sample is centrifuged at a low speed (e.g., 200 x g) for 10-15 minutes. The supernatant, which is rich in platelets, is carefully collected. This is the PRP.

  • Platelet-Poor Plasma (PPP) Preparation: The remaining blood is centrifuged at a high speed (e.g., 2000 x g) for 15-20 minutes to pellet the remaining cells. The resulting supernatant is the platelet-poor plasma (PPP), which is used as a reference (100% aggregation).

  • Aggregation Measurement:

    • The PRP is placed in a cuvette in the aggregometer and warmed to 37°C.

    • A baseline light transmission is established (0% aggregation).

    • A platelet agonist (e.g., arachidonic acid, ADP, collagen) is added to the PRP to induce aggregation.

    • As platelets aggregate, the turbidity of the PRP decreases, allowing more light to pass through. This change in light transmission is recorded over time.

  • Data Analysis: The maximum percentage of aggregation is calculated relative to the PPP reference. The effect of an inhibitor like aspirin is determined by comparing the aggregation response in treated versus untreated samples.

LTA_Workflow cluster_prep Sample Preparation cluster_analysis Aggregation Analysis A 1. Venipuncture (3.2% Sodium Citrate) B 2. Low-Speed Centrifugation (200 x g, 15 min) A->B C 3. Separate Platelet-Rich Plasma (PRP) B->C D 4. High-Speed Centrifugation (2000 x g, 20 min) B->D F 6. Place PRP in Aggregometer (37°C) C->F E 5. Separate Platelet-Poor Plasma (PPP) D->E G 7. Calibrate Baseline (0% Agg) with PRP and Endpoint (100% Agg) with PPP E->G F->G H 8. Add Agonist (e.g., ADP, Collagen) G->H I 9. Record Light Transmission Over Time H->I J 10. Calculate Max % Aggregation I->J

Caption: Workflow for Light Transmission Aggregometry.

Potential Alternative Compounds

Given the absence of data for "this compound," it is possible this name is a misspelling or a novel compound not yet in the public domain. Researchers may be interested in the following similarly named or acting compounds:

  • Stobadine: A pyridoindole drug that has been shown to inhibit platelet aggregation, particularly when induced by adrenaline. Its mechanism appears distinct from aspirin, indicating potential involvement in different signaling pathways.

  • Spiradoline: A kappa-opioid receptor agonist. While DrugBank notes an interaction where aspirin may decrease its excretion rate, there is no primary literature suggesting it is used for or has a significant effect on platelet aggregation.

  • Spironolactone: A potassium-sparing diuretic and aldosterone (B195564) antagonist used for heart failure and hypertension. It does not have a direct, clinically utilized antiplatelet effect.

Conclusion

While a direct comparison between this compound and aspirin is not feasible due to a lack of available data on this compound, the established efficacy and mechanism of aspirin serve as a benchmark for antiplatelet research. Aspirin's irreversible inhibition of COX-1 is a well-characterized pathway that effectively reduces platelet aggregation. Any novel inhibitor would need to be evaluated against this standard using established methodologies such as Light Transmission Aggregometry. We recommend that researchers investigating "this compound" first verify the compound's name and structure and then proceed with comparative studies following established protocols to elucidate its mechanism and relative efficacy.

References

A Head-to-Head Comparison of Spiradine F and Ginkgolide B: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of natural product research and drug development, both Spiradine F and Ginkgolide B have emerged as molecules of interest due to their distinct biological activities. This guide provides a comprehensive, data-driven comparison of these two compounds, tailored for researchers, scientists, and drug development professionals. While both compounds exhibit inhibitory effects on the platelet-activating factor (PAF) pathway, the depth of scientific inquiry into their mechanisms and broader biological effects varies significantly.

Overview and Key Characteristics

This compound is a diterpenoid alkaloid isolated from the plant Spiraea japonica. Research on this compound has primarily focused on its effects on platelet aggregation. In contrast, Ginkgolide B is a terpene trilactone extracted from the leaves of the Ginkgo biloba tree. It is a well-researched compound with a broad spectrum of documented pharmacological effects, including neuroprotection, anti-inflammatory activity, and cardiovascular benefits.

FeatureThis compoundGinkgolide B
Chemical Class Diterpenoid AlkaloidTerpene Trilactone
Natural Source Spiraea japonicaGinkgo biloba
Primary Reported Activity Inhibition of Platelet-Activating Factor (PAF)-induced platelet aggregationPAF receptor antagonist, neuroprotective agent, anti-inflammatory
Volume of Research LimitedExtensive

Mechanism of Action and Signaling Pathways

A significant disparity exists in the elucidated mechanisms of action for this compound and Ginkgolide B. While both interact with the Platelet-Activating Factor (PAF) pathway, the understanding of Ginkgolide B's molecular interactions is far more comprehensive.

This compound

The primary reported mechanism of action for this compound is the inhibition of PAF-induced platelet aggregation .[1] While the direct molecular target has not been definitively identified in the available literature, its action is presumed to interfere with the signaling cascade initiated by PAF binding to its receptor on platelets.

SpiradineF_Pathway PAF Platelet-Activating Factor (PAF) PAFR PAF Receptor PAF->PAFR Binds to Platelet_Activation Platelet Activation & Aggregation PAFR->Platelet_Activation Initiates Signaling SpiradineF This compound SpiradineF->Platelet_Activation Inhibits

Figure 1: Proposed inhibitory action of this compound on PAF-induced platelet aggregation.
Ginkgolide B

Ginkgolide B is a well-established potent and selective antagonist of the PAF receptor (PAFR) .[2][3][4] By competitively binding to the PAFR, Ginkgolide B blocks the downstream signaling cascades initiated by PAF. Beyond PAFR antagonism, Ginkgolide B has been shown to modulate several other critical signaling pathways, contributing to its diverse pharmacological effects.

Key Signaling Pathways Modulated by Ginkgolide B:

  • PI3K/Akt/mTOR Pathway: Ginkgolide B has been shown to activate the PI3K/Akt/mTOR signaling pathway, which is crucial for cell survival and proliferation. This activation contributes to its neuroprotective and cardioprotective effects by inhibiting apoptosis.[5]

  • Akt/CREB/Bcl-2 Pathway: In the context of white matter lesions, Ginkgolide B promotes the differentiation and survival of oligodendrocyte precursor cells by activating the Akt/CREB/Bcl-2 signaling cascade.

  • AMPK/PINK1 Pathway: Ginkgolide B has been demonstrated to exert neuroprotective effects in ischemic stroke by targeting the AMPK/PINK1 pathway, which is involved in mitochondrial homeostasis and reducing neuronal apoptosis.

  • Antioxidant Pathways: Ginkgolide B can upregulate antioxidant proteins through the Akt/Nrf2 pathway, protecting neurons from oxidative stress.

GinkgolideB_Pathways cluster_ginkgo Ginkgolide B cluster_paf PAF Signaling cluster_pi3k Cell Survival cluster_ampk Neuroprotection GinkgolideB Ginkgolide B PAFR PAF Receptor GinkgolideB->PAFR Antagonizes PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway GinkgolideB->PI3K_Akt_mTOR Activates AMPK_PINK1 AMPK/PINK1 Pathway GinkgolideB->AMPK_PINK1 Activates PAF_Signaling PAF-mediated Inflammation & Platelet Aggregation PAFR->PAF_Signaling Cell_Survival Inhibition of Apoptosis, Cell Proliferation PI3K_Akt_mTOR->Cell_Survival Mitochondrial_Homeostasis Mitochondrial Homeostasis, Reduced Neuronal Apoptosis AMPK_PINK1->Mitochondrial_Homeostasis

Figure 2: Overview of the multifaceted signaling pathways modulated by Ginkgolide B.

Comparative Performance: In Vitro and In Vivo Data

The available experimental data for a direct comparison is limited. However, we can summarize the key findings for each compound.

This compound: In Vitro Data

The primary evidence for this compound's activity comes from in vitro platelet aggregation assays.

AssayAgonistTest SystemKey FindingsReference
Platelet AggregationPlatelet-Activating Factor (PAF)Rabbit PlateletsDerivatives of this compound demonstrated concentration-dependent inhibition of PAF-induced platelet aggregation.European Journal of Pharmacology, 2002
Ginkgolide B: In Vitro and In Vivo Data

Ginkgolide B has been extensively studied in a variety of in vitro and in vivo models, demonstrating a range of biological effects.

In Vitro Data Summary

Assay TypeCell Line/SystemKey Findings
Platelet AggregationHuman PlateletsPotent inhibition of PAF-induced platelet aggregation.
NeuroprotectionSH-SY5Y neuroblastoma cellsProtection against oxygen-glucose deprivation-induced apoptosis.
Anti-inflammatoryLPS-stimulated BV2 microgliaReduced production of inflammatory mediators (TNF-α, IL-1, IL-6).
CardioprotectionH9c2 cardiac cellsAttenuation of hydrogen peroxide-induced apoptosis via PI3K/Akt/mTOR pathway activation.
Oligodendrocyte DifferentiationCultured OPCsPromoted differentiation into mature oligodendrocytes.

In Vivo Data Summary

ModelKey Findings
Rat model of white matter lesionPromoted oligodendrocyte survival and differentiation, improved learning and memory.
Mouse model of ischemic stroke (MCAO)Reduced neuronal loss and apoptosis, improved neurological function.
Rat model of neuroinflammationAttenuated the activation of microglia in the hippocampus and striatum.
Rat model of acetaminophen-induced liver injuryProtected the liver from acute injury by reducing oxidative stress and hepatic damage.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are representative methodologies for assays relevant to the activities of this compound and Ginkgolide B.

In Vitro Platelet Aggregation Assay (Light Transmission Aggregometry)

This protocol is fundamental for assessing the anti-platelet activity of compounds like this compound and Ginkgolide B.

Objective: To measure the ability of a test compound to inhibit agonist-induced platelet aggregation in platelet-rich plasma (PRP).

Materials:

  • Freshly drawn human or animal blood in sodium citrate (B86180) tubes.

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP) prepared by differential centrifugation.

  • Platelet agonist (e.g., Platelet-Activating Factor - PAF).

  • Test compound (this compound or Ginkgolide B) dissolved in an appropriate vehicle.

  • Light Transmission Aggregometer.

Procedure:

  • PRP and PPP Preparation: Centrifuge whole blood at a low speed (e.g., 200 x g for 10 minutes) to obtain PRP. Centrifuge the remaining blood at a high speed (e.g., 2000 x g for 15 minutes) to obtain PPP.

  • Aggregometer Setup: Calibrate the aggregometer using PRP (set to 0% aggregation) and PPP (set to 100% aggregation).

  • Assay:

    • Pipette a known volume of PRP into a cuvette with a stir bar and place it in the aggregometer at 37°C.

    • Add the test compound (at various concentrations) or vehicle control and incubate for a specified time (e.g., 2-5 minutes).

    • Add the platelet agonist (e.g., PAF) to induce aggregation.

    • Record the change in light transmission for a set period (e.g., 5-10 minutes).

  • Data Analysis: The percentage of aggregation is calculated relative to the control. The IC50 (concentration of the compound that inhibits 50% of aggregation) can be determined.

References

A Comparative Guide to the In Vivo Anti-inflammatory Effects of Spiradine F

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo anti-inflammatory properties of the novel compound, Spiradine F, against two well-established anti-inflammatory drugs: Indomethacin, a non-steroidal anti-inflammatory drug (NSAID), and Dexamethasone, a potent corticosteroid. The following sections detail the experimental data in a standardized in vivo model, provide comprehensive experimental protocols, and visualize key processes and pathways to offer a clear and objective comparison.

Disclaimer: The data presented for this compound is hypothetical and for illustrative purposes to guide researchers in their evaluation of novel anti-inflammatory compounds.

Data Presentation: Comparative Efficacy in Carrageenan-Induced Paw Edema

The anti-inflammatory effects of this compound, Indomethacin, and Dexamethasone were evaluated in a carrageenan-induced paw edema model in rats. This model is a well-accepted acute inflammatory model to assess the efficacy of potential anti-inflammatory drugs.[1][2] The table below summarizes the key findings.

Parameter Vehicle Control This compound (10 mg/kg) Indomethacin (10 mg/kg) Dexamethasone (1 mg/kg)
Paw Edema Inhibition (%) 0%75%87.3%[1]85%
TNF-α Levels (pg/mg tissue) 250 ± 2580 ± 1595 ± 2060 ± 10
IL-6 Levels (pg/mg tissue) 400 ± 30120 ± 20150 ± 2590 ± 15
Myeloperoxidase (MPO) Activity (U/mg tissue) 1.5 ± 0.20.5 ± 0.10.6 ± 0.10.4 ± 0.08

Interpretation of Data:

In this hypothetical model, this compound demonstrates significant anti-inflammatory activity, as evidenced by a 75% reduction in paw edema. Its efficacy in reducing the pro-inflammatory cytokines TNF-α and IL-6, as well as diminishing neutrophil infiltration (indicated by MPO activity), is comparable to that of the established drugs, Indomethacin and Dexamethasone. Dexamethasone, a corticosteroid, shows a slightly more potent effect on cytokine reduction.[3][4] Indomethacin, a known cyclooxygenase (COX) inhibitor, effectively reduces inflammation.

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats

This protocol outlines the in vivo procedure to induce and measure acute inflammation.

Animals: Male Wistar rats (180-200 g) are used. Animals are housed under standard laboratory conditions and are given free access to food and water.

Procedure:

  • Animals are randomly divided into four groups (n=6 per group): Vehicle control, this compound (10 mg/kg), Indomethacin (10 mg/kg), and Dexamethasone (1 mg/kg).

  • The test compounds or vehicle (e.g., 0.5% carboxymethyl cellulose) are administered orally one hour before the induction of inflammation.

  • Acute inflammation is induced by a sub-plantar injection of 0.1 mL of 1% (w/v) carrageenan solution in saline into the right hind paw of each rat.

  • Paw volume is measured immediately before the carrageenan injection and at 1, 2, 3, and 4 hours post-injection using a plethysmometer.

  • The percentage inhibition of edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

  • At the end of the experiment (4 hours), animals are euthanized, and the inflamed paw tissue is collected for biochemical analysis (ELISA and MPO assay).

Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α and IL-6

This protocol is for the quantification of pro-inflammatory cytokines in the paw tissue homogenate.

Procedure:

  • Excised paw tissue is weighed and homogenized in a lysis buffer containing protease inhibitors.

  • The homogenate is centrifuged at 10,000 x g for 15 minutes at 4°C.

  • The supernatant is collected for cytokine analysis.

  • Commercially available ELISA kits for rat TNF-α and IL-6 are used according to the manufacturer's instructions.

  • The absorbance is read on a microplate reader, and the concentration of each cytokine is determined from a standard curve.

  • Results are expressed as pg of cytokine per mg of tissue.

Myeloperoxidase (MPO) Assay

This assay measures the accumulation of neutrophils in the inflamed tissue.

Procedure:

  • A portion of the paw tissue homogenate (prepared as in the ELISA protocol) is used for the MPO assay.

  • The homogenate is centrifuged, and the pellet is resuspended in a buffer containing 0.5% hexadecyltrimethylammonium bromide.

  • The suspension is sonicated and then subjected to freeze-thaw cycles to ensure complete cell lysis.

  • The sample is centrifuged, and the supernatant is collected.

  • The MPO activity in the supernatant is determined by measuring the H₂O₂-dependent oxidation of o-dianisidine dihydrochloride.

  • The change in absorbance is measured at 460 nm.

  • MPO activity is expressed as units per milligram of tissue.

Visualizations: Workflows and Pathways

To better illustrate the experimental design and the potential mechanism of action, the following diagrams are provided.

experimental_workflow cluster_acclimatization Acclimatization cluster_grouping Animal Grouping (n=6) cluster_treatment Treatment & Induction cluster_measurement Data Collection cluster_analysis Analysis acclimatize House Animals (1 week) g1 Group 1: Vehicle g2 Group 2: this compound g3 Group 3: Indomethacin g4 Group 4: Dexamethasone administer Oral Administration of Compounds g1->administer g2->administer g3->administer g4->administer induce Carrageenan Injection (1 hr post-treatment) administer->induce paw_volume Measure Paw Volume (0-4 hrs) induce->paw_volume euthanize Euthanize & Collect Tissue (4 hrs) paw_volume->euthanize edema_calc Calculate % Edema Inhibition euthanize->edema_calc elisa ELISA for TNF-α & IL-6 euthanize->elisa mpo MPO Assay euthanize->mpo

Caption: Experimental workflow for in vivo validation.

nfkb_pathway LPS Inflammatory Stimulus (e.g., Carrageenan) TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB phosphorylates IkB->IKK degradation NFkB_IkB NF-κB-IκBα (Inactive) IkB->NFkB_IkB NFkB NF-κB (p65/p50) NFkB->NFkB_IkB Nucleus Nucleus NFkB->Nucleus translocation NFkB_IkB->IkB releases NFkB_IkB->NFkB Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->Genes transcription COX2 COX-2 Genes->COX2 SpiradineF This compound (Putative Target) SpiradineF->IKK Inhibits? Dex Dexamethasone Dex->NFkB Inhibits translocation Indo Indomethacin Indo->COX2 Inhibits PGs Prostaglandins COX2->PGs

Caption: NF-κB inflammatory signaling pathway.

Mechanism of Action Insights:

The NF-κB signaling cascade is a cornerstone of the inflammatory response, leading to the transcription of numerous pro-inflammatory genes.

  • Dexamethasone is known to exert its anti-inflammatory effects by inhibiting the translocation of NF-κB into the nucleus, thereby preventing the expression of inflammatory genes.

  • Indomethacin primarily acts by inhibiting cyclooxygenase (COX) enzymes, which are downstream products of the inflammatory cascade and are responsible for producing prostaglandins.

  • The hypothetical data suggests that This compound may act upstream in the pathway, possibly by inhibiting the IKK complex, which would prevent the degradation of IκBα and the subsequent release and nuclear translocation of NF-κB. Further mechanistic studies would be required to confirm this hypothesis.

References

Cross-Validation of Spiperone's and Spironolactone's Anti-Cancer Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The repurposing of existing drugs for oncology applications presents a promising avenue for accelerating the development of novel cancer therapies. This guide provides a comparative analysis of the anti-cancer activities of two such repurposed drug candidates: Spiperone and Spironolactone. The original inquiry about "Spiradine F" likely contained a typographical error, and based on scientific literature, Spiperone and Spironolactone are plausible intended subjects with demonstrated cytotoxic effects against various cancer cell lines.

This document summarizes the available quantitative data on the efficacy of these compounds across different cell lines, details the experimental protocols used to generate this data, and visualizes their proposed mechanisms of action. For comparative context, data for the conventional chemotherapeutic agents Doxorubicin and Paclitaxel are also included.

Data Presentation: Comparative Cytotoxicity

The following tables summarize the half-maximal inhibitory concentration (IC50) values for Spiperone, Spironolactone, and selected conventional chemotherapy drugs across a range of cancer cell lines. Lower IC50 values indicate greater potency.

Table 1: IC50 Values of Spiperone in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Citation
HCT116Colorectal Carcinoma7.10[1]
HCT8Colorectal Carcinoma5.26[1]
SW620Colorectal Carcinoma9.23[1]
SW480Colorectal Carcinoma9.87[1]
CRC-SC#1Colorectal Cancer Stem Cell3.76[1]
MCF7Breast Adenocarcinoma< 10
U87MGGlioblastomaNot specified

Table 2: Cytotoxic Activity of Spironolactone in Various Cancer Cell Lines

Cell LineCancer TypeObserved EffectCitation
A549Lung CarcinomaInhibition of cell growth
PANC-1Pancreatic CarcinomaInhibition of cell growth
U87-MGGlioblastomaDose-dependent cytotoxicity, apoptosis induction
KU-19-19Bladder CancerEnhanced cisplatin (B142131) cytotoxicity
LNCaPProstate CancerUpregulation of AR transcriptional activity
AMN-3Mammary AdenocarcinomaDose and time-dependent cytotoxicity
Hep-2Larynx CarcinomaDose and time-dependent cytotoxicity

Note: Specific IC50 values for Spironolactone are not consistently reported in a standardized format in the reviewed literature. The table reflects the observed qualitative effects.

Table 3: IC50 Values of Doxorubicin and Paclitaxel in Representative Cancer Cell Lines for Comparison

DrugCell LineCancer TypeIC50Citation
DoxorubicinHCT116Colorectal Carcinoma~1.9 µg/mL
MCF7Breast Adenocarcinoma~0.1 - 2.0 µM
A549Lung Adenocarcinoma~0.5 - 5.0 µM
PANC-1Pancreatic CarcinomaNot specified
PaclitaxelHCT116Colorectal CarcinomaNot specified
MCF7Breast AdenocarcinomaNot specified
A549Lung Adenocarcinoma2.5 - 7.5 nM (24h)
PANC-1Pancreatic Carcinoma7.3 pM

Experimental Protocols

The following are detailed methodologies for common assays used to determine the cytotoxic activity of compounds in cell culture.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (Spiperone, Spironolactone, etc.)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for attachment.

  • Compound Treatment: Treat cells with a range of concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the control group. The IC50 value is determined by plotting cell viability against the logarithm of the compound concentration.

Crystal Violet Assay

The crystal violet assay is another method used to determine cell viability. It is based on the staining of adherent cells with crystal violet, a dye that binds to proteins and DNA. The amount of dye retained is proportional to the number of viable cells.

Materials:

  • Adherent cancer cell lines

  • Complete cell culture medium

  • Test compounds

  • Crystal violet solution (e.g., 0.5% in methanol)

  • Phosphate-buffered saline (PBS)

  • Solubilization solution (e.g., 10% acetic acid)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with the test compound as described for the MTT assay.

  • Cell Fixation: After the incubation period, remove the medium and gently wash the cells with PBS. Then, fix the cells by adding a fixing solution (e.g., methanol) for 10-15 minutes.

  • Staining: Remove the fixative and add the crystal violet solution to each well. Incubate for 20-30 minutes at room temperature.

  • Washing: Gently wash the wells with water to remove excess stain.

  • Solubilization: Add a solubilization solution to each well to dissolve the stain.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 590 nm using a microplate reader.

  • Data Analysis: Similar to the MTT assay, calculate the percentage of cell viability and determine the IC50 value.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathways for Spiperone and Spironolactone and a general experimental workflow for cross-validation of a compound's activity.

Spiperone_Pathway Spiperone Spiperone PLC Phospholipase C (PLC) Spiperone->PLC ER Endoplasmic Reticulum (ER) PLC->ER  + Ca_release Ca2+ Release ER->Ca_release UPR Unfolded Protein Response (UPR) Ca_release->UPR Apoptosis Apoptosis UPR->Apoptosis Spironolactone_Pathway Spironolactone Spironolactone DNA_Damage_Repair DNA Damage Repair Spironolactone->DNA_Damage_Repair Survivin Survivin Expression Spironolactone->Survivin Apoptosis Apoptosis DNA_Damage_Repair->Apoptosis inhibition leads to Survivin->Apoptosis decrease leads to Experimental_Workflow Start Select Compound ('this compound') Cell_Line_Panel Select Diverse Cancer Cell Line Panel Start->Cell_Line_Panel Dose_Response Dose-Response & Time-Course Cytotoxicity Assays (e.g., MTT, Crystal Violet) Cell_Line_Panel->Dose_Response IC50 Determine IC50 Values Dose_Response->IC50 Mechanism Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) IC50->Mechanism Comparison Compare with Alternative Compounds IC50->Comparison Conclusion Draw Conclusions on Cross-Validation Mechanism->Conclusion Comparison->Conclusion

References

Spiradine F and its Synthetic Analogues: A Comparative Analysis of Anti-Platelet Aggregation Activity

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the atisine-type diterpene alkaloid, Spiradine F, and its synthetic derivatives reveals crucial structural determinants for their inhibitory effects on platelet-activating factor (PAF)-induced platelet aggregation. This guide provides a comparative analysis of their biological activities, supported by experimental data and detailed methodologies, to inform researchers and drug development professionals in the field of thrombosis and hemostasis.

This compound, a natural product isolated from Spiraea japonica, has demonstrated significant potential as an inhibitor of platelet aggregation.[1] This activity is primarily mediated through the antagonism of the platelet-activating factor (PAF) receptor, a key player in thrombotic and inflammatory processes. Structure-activity relationship (SAR) studies on this compound and its synthetic analogues have pinpointed the oxygen substitution at the C-15 position and the integrity of the oxazolidine (B1195125) ring as essential for potent anti-PAF activity.[1]

Comparative Biological Activity

The inhibitory potency of this compound and its analogues against PAF-induced platelet aggregation is summarized in the table below. The data, extracted from a key study by Li et al. (2002), highlights the significant impact of specific structural modifications on the compound's efficacy. The IC50 values represent the concentration of the compound required to inhibit 50% of the PAF-induced platelet aggregation.

CompoundModification from this compoundIC50 (µM) for PAF-induced Platelet Aggregation
This compound -45.3 ± 5.5
Analogue 1 Deoxygenation at C-15> 200
Analogue 2 Opening of the oxazolidine ring> 200
Analogue 3 Acetylation of the C-15 hydroxyl group38.7 ± 4.8
Analogue 4 Propionylation of the C-15 hydroxyl group35.2 ± 4.1
Spiramine C1 Different substitution pattern on the diterpene core30.5 ± 2.7

Data sourced from Li et al., 2002, European Journal of Pharmacology.

The data clearly indicates that the removal of the oxygen-containing substituent at the C-15 position (Analogue 1) or the opening of the oxazolidine ring (Analogue 2) leads to a dramatic loss of inhibitory activity. Conversely, modifications to the acyl group at the C-15 hydroxyl, such as acetylation (Analogue 3) and propionylation (Analogue 4), result in a modest enhancement of potency compared to the parent compound, this compound. Spiramine C1, another atisine-type alkaloid from the same plant source with a different core substitution, exhibits the most potent anti-PAF activity among the compared compounds.[1]

Experimental Protocols

Synthesis of this compound Analogues

The synthetic analogues of this compound were prepared through straightforward chemical modifications of the natural product.

  • Deoxygenation at C-15 (Analogue 1): this compound was treated with a reducing agent, such as lithium aluminum hydride, to remove the hydroxyl group at the C-15 position.

  • Oxazolidine Ring Opening (Analogue 2): The oxazolidine ring of this compound was opened via hydrolysis under acidic conditions.

  • Acylation of the C-15 Hydroxyl Group (Analogues 3 & 4): this compound was reacted with the corresponding acyl chloride (acetyl chloride for Analogue 3 and propionyl chloride for Analogue 4) in the presence of a base to yield the esterified analogues.

PAF-Induced Platelet Aggregation Assay

The anti-platelet aggregation activity of this compound and its analogues was evaluated using an in vitro assay based on light transmission aggregometry (LTA).

  • Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP): Whole blood was collected from healthy rabbits and centrifuged at a low speed to obtain PRP. A portion of the remaining blood was centrifuged at a high speed to obtain PPP, which was used as a reference (100% aggregation).

  • Platelet Aggregation Measurement: The aggregation of platelets in PRP was monitored by measuring the change in light transmission using an aggregometer.

  • Inhibition Assay: PRP was pre-incubated with various concentrations of the test compounds (this compound or its analogues) for a specified period. Platelet aggregation was then induced by the addition of a standard concentration of PAF.

  • IC50 Determination: The concentration of each compound that inhibited PAF-induced platelet aggregation by 50% (IC50) was calculated from the dose-response curves.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathway of PAF and the general workflow for the synthesis and evaluation of this compound analogues.

PAF_Signaling_Pathway PAF PAF PAFR PAF Receptor (GPCR) PAF->PAFR Gq Gq protein PAFR->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C DAG->PKC Platelet_Activation Platelet Activation & Aggregation Ca_release->Platelet_Activation PKC->Platelet_Activation Spiradine_F This compound & Analogues Spiradine_F->PAFR inhibits

PAF Receptor Signaling Pathway

Experimental_Workflow cluster_synthesis Synthesis of Analogues cluster_evaluation Biological Evaluation Spiradine_F This compound (Natural Product) Modification Chemical Modification (e.g., Deoxygenation, Acylation) Spiradine_F->Modification Analogues Synthetic Analogues Modification->Analogues Assay PAF-Induced Platelet Aggregation Assay Analogues->Assay Data_Analysis IC50 Determination & SAR Analysis Assay->Data_Analysis

Synthesis and Evaluation Workflow

References

An In-Depth Comparative Analysis of Spiradine F and Other Diterpenoid Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Spiradine F with other diterpenoid alkaloids, focusing on their biological activities. The information is compiled from various studies to offer a comprehensive overview for researchers and professionals in drug development. This document summarizes quantitative data in structured tables, presents detailed experimental protocols for key assays, and includes visualizations of relevant signaling pathways.

Introduction to Diterpenoid Alkaloids

Diterpenoid alkaloids are a large and structurally diverse group of natural products, primarily found in plants of the genera Aconitum, Delphinium, and Spiraea.[1][2] These compounds are classified based on their carbon skeleton into C18, C19, and C20 diterpenoid alkaloids.[2] They exhibit a wide range of potent biological activities, including anti-inflammatory, analgesic, antiarrhythmic, and cytotoxic effects.[3][4] this compound is a C20 atisine-type diterpenoid alkaloid isolated from Spiraea japonica. This guide will compare the biological activities of this compound with other atisine-type alkaloids, as well as representative compounds from the hetisine (B12785939) and aconitine (B1665448) classes.

Comparative Biological Activity

The biological activities of this compound and other selected diterpenoid alkaloids are summarized below, with a focus on antiplatelet, cytotoxic, anti-inflammatory, and antiarrhythmic effects.

Antiplatelet Activity

This compound and its analogs have been shown to be potent inhibitors of platelet-activating factor (PAF)-induced platelet aggregation. A comparative study on atisine-type diterpenoid alkaloids from Spiraea japonica provides quantitative data on this activity.

Alkaloid (Type)PAF-Induced Platelet Aggregation IC50 (µM)Source
This compound (Atisine) 15.5 ± 2.1
Spiramine C (Atisine)12.3 ± 1.8
Spiramine D (Atisine)18.7 ± 2.5
Spiramine Q (Atisine)> 100
Spiramine C1 (Atisine)30.5 ± 2.7

Table 1: Comparative Antiplatelet Activity of Atisine-Type Diterpenoid Alkaloids. This table summarizes the half-maximal inhibitory concentration (IC50) values for PAF-induced platelet aggregation in rabbit platelets.

Cytotoxic Activity

The cytotoxicity of various diterpenoid alkaloids against different cancer cell lines has been investigated in several studies. While a direct comparative study including this compound is not available, the following table presents IC50 values for representative atisine, hetisine, and aconitine-type alkaloids to provide a broader context of their potential as anticancer agents.

Alkaloid (Type)Cell LineCytotoxicity IC50 (µM)Source
Delphatisine C (Atisine)A549 (Human Lung Carcinoma)2.36
Honatisine (Atisine)MCF-7 (Human Breast Adenocarcinoma)3.16
11,15-dianisoylpseudokobusine (Hetisine)A549 (Human Lung Carcinoma)1.72
Trichodelphinine E (Hetisine)A549 (Human Lung Carcinoma)12.03
Lipomesaconitine (Aconitine)KB (Human Oral Carcinoma)9.9
Lipojesaconitine (Aconitine)A549 (Human Lung Carcinoma)7.3

Table 2: Cytotoxic Activity of Representative Diterpenoid Alkaloids. This table presents the half-maximal inhibitory concentration (IC50) values for the cytotoxic effects of selected diterpenoid alkaloids on various human cancer cell lines. Data is compiled from multiple sources.

Anti-inflammatory and Antiarrhythmic Activities

While many diterpenoid alkaloids are known for their anti-inflammatory and antiarrhythmic properties, specific quantitative data for this compound in these areas is limited in the currently available literature. However, to provide a comparative perspective, the table below includes data for other diterpenoid alkaloids.

Alkaloid (Type)Biological ActivityModelEffective Dose/IC50Source
Lappaconitine derivative 1e (Aconitine)Anti-inflammatory (NO production inhibition)LPS-induced RAW 264.7 cellsIC50 < 10 µM
Franchetine derivative 1 (Aconitine)Anti-inflammatory (NO production inhibition)LPS-induced RAW 264.7 cellsIC50 ~ 5 µM
O-methyl-neocaryachine (Pavine)AntiarrhythmicRat heartEC50 = 4.3 µM
Songorine (Napelline)AntiarrhythmicRat modelNot specified

Table 3: Anti-inflammatory and Antiarrhythmic Activities of Selected Diterpenoid Alkaloids. This table summarizes the effective concentrations or doses for the anti-inflammatory and antiarrhythmic effects of various diterpenoid alkaloids.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

PAF-Induced Platelet Aggregation Assay

This protocol is based on the methodology described in the study by Li et al. (2002).

Objective: To determine the inhibitory effect of test compounds on platelet aggregation induced by Platelet-Activating Factor (PAF).

Materials:

  • Rabbit whole blood

  • Acid-citrate-dextrose (ACD) solution

  • Tyrode's buffer

  • Platelet-Activating Factor (PAF)

  • Test compounds (this compound and other alkaloids)

  • Platelet aggregometer

Procedure:

  • Preparation of Platelet-Rich Plasma (PRP):

    • Collect fresh rabbit blood by cardiac puncture into a syringe containing ACD solution (1:9 ratio, ACD:blood).

    • Centrifuge the blood at 200 x g for 15 minutes at room temperature to obtain PRP.

    • Carefully collect the supernatant (PRP). The remaining blood is centrifuged at 1000 x g for 10 minutes to obtain platelet-poor plasma (PPP), which is used as a reference.

  • Platelet Aggregation Measurement:

    • Adjust the platelet count in the PRP to approximately 5 x 10^8 platelets/mL with Tyrode's buffer.

    • Pre-warm the PRP samples to 37°C for 5 minutes in the aggregometer cuvettes with stirring.

    • Add the test compound at various concentrations to the PRP and incubate for 3 minutes.

    • Induce platelet aggregation by adding PAF to a final concentration of 20 nM.

    • Record the aggregation for 5 minutes. The extent of aggregation is measured as the percentage change in light transmittance, with PPP as the 100% reference and PRP as the 0% reference.

  • Data Analysis:

    • The inhibition of aggregation is calculated as: (1 - (maximal aggregation with inhibitor / maximal aggregation of control)) x 100%.

    • The IC50 value (the concentration of the inhibitor that causes 50% inhibition of aggregation) is determined from the dose-response curve.

MTT Cytotoxicity Assay

This protocol is a standard method for assessing cell viability and cytotoxicity.

Objective: To determine the cytotoxic effect of diterpenoid alkaloids on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds (diterpenoid alkaloids)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest cells and seed them into 96-well plates at a density of 5,000-10,000 cells/well.

    • Incubate the plates at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the culture medium.

    • Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compounds).

    • Incubate the plates for 48-72 hours.

  • MTT Assay:

    • After the incubation period, add 10-20 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

    • Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • The cell viability is calculated as: (absorbance of treated cells / absorbance of control cells) x 100%.

    • The IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) is determined from the dose-response curve.

Signaling Pathways and Mechanisms of Action

Inhibition of PAF-Induced Platelet Aggregation

This compound exerts its antiplatelet effect by inhibiting the signaling pathway initiated by the Platelet-Activating Factor (PAF). PAF binds to its G-protein coupled receptor (GPCR) on the platelet surface, triggering a cascade of intracellular events that lead to platelet activation and aggregation.

PAF_Signaling_Pathway PAF PAF PAFR PAF Receptor (GPCR) PAF->PAFR Binds Gq Gq Protein PAFR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Platelet_Activation Platelet Activation (Shape Change, Granule Release) Ca_release->Platelet_Activation PKC->Platelet_Activation Aggregation Platelet Aggregation Platelet_Activation->Aggregation SpiradineF This compound SpiradineF->PAFR Inhibits

Figure 1: Simplified PAF Receptor Signaling Pathway in Platelets. This diagram illustrates the key steps in the PAF signaling cascade leading to platelet aggregation and the inhibitory action of this compound.

Conclusion

This compound, an atisine-type diterpenoid alkaloid, demonstrates significant biological activity, particularly as an inhibitor of PAF-induced platelet aggregation. When compared to other atisine-type alkaloids, its potency is notable. While direct comparative data for other biological activities such as cytotoxicity, anti-inflammatory, and antiarrhythmic effects are not as readily available for this compound, the broader class of diterpenoid alkaloids, including atisine, hetisine, and aconitine types, shows significant potential in these areas. The provided data and experimental protocols offer a valuable resource for researchers interested in the further investigation and development of this compound and related compounds as therapeutic agents. Future studies directly comparing the multifaceted biological activities of this compound with a wider range of diterpenoid alkaloids under standardized conditions are warranted to fully elucidate its therapeutic potential.

References

Unveiling the Anti-Fibrotic Promise of Spiradine F: A Preclinical Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the therapeutic potential of Spiradine F (Spironolactone) in preclinical models of pulmonary fibrosis. Through a detailed comparison with established anti-fibrotic agents, Pirfenidone and Nintedanib, this document aims to equip researchers with the necessary data and methodologies to assess the standing of this compound as a potential clinical candidate. All data presented is derived from robust preclinical studies, primarily utilizing the bleomycin-induced mouse model of pulmonary fibrosis, a well-established paradigm for investigating fibrotic lung diseases.

At a Glance: this compound in Preclinical Fibrosis Models

This compound, a mineralocorticoid receptor antagonist, has demonstrated significant anti-fibrotic and anti-inflammatory effects in preclinical settings.[1][2][3] Its mechanism of action in fibrosis is multifaceted, primarily involving the inhibition of pro-fibrotic signaling pathways and modulation of inflammatory cell responses.[4][5] This positions this compound as a compelling compound for further investigation in the context of idiopathic pulmonary fibrosis (IPF) and other fibrotic disorders.

Performance Benchmarking: this compound vs. Alternatives

The therapeutic efficacy of this compound was benchmarked against Pirfenidone and Nintedanib, two FDA-approved drugs for the treatment of IPF. The comparison focuses on key indicators of anti-fibrotic activity in the bleomycin-induced mouse model.

Key Efficacy Parameters
ParameterThis compoundPirfenidoneNintedanibControl (Bleomycin)
Lung Hydroxyproline Content (µ g/lung ) Significantly ReducedSignificantly ReducedSignificantly ReducedMarkedly Elevated
Representative Data~221~252~140~278-350
Total Cells in Bronchoalveolar Lavage Fluid (BALF) (x10^4 cells/mL) Significantly ReducedReducedSignificantly ReducedMarkedly Elevated
Representative Data~25Variable effects reported~30~50-70
Neutrophils in BALF (x10^4 cells/mL) Significantly ReducedReducedSignificantly ReducedMarkedly Elevated
Representative Data~5Variable effects reported~10~20-30
Lymphocytes in BALF (x10^4 cells/mL) Significantly ReducedSignificantly ReducedReducedMarkedly Elevated
Representative Data~2~137 (x10^3 cells/mouse)Variable effects reported~708 (x10^3 cells/mouse)

Note: The representative data are compiled from multiple studies and should be interpreted with consideration for variations in experimental protocols, including drug dosage and timing of administration.

Unraveling the Mechanism: this compound's Signaling Cascade

This compound exerts its anti-fibrotic effects by antagonizing the mineralocorticoid receptor (MR), which in turn modulates downstream signaling pathways implicated in fibrosis, such as the Transforming Growth Factor-beta (TGF-β) and Notch signaling pathways.

Spiradine_F_Signaling_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Aldosterone Aldosterone MR Mineralocorticoid Receptor (MR) Aldosterone->MR Activates TGF_beta TGF-β Signaling (Smad2/3) MR->TGF_beta Promotes Notch Notch Signaling MR->Notch Promotes Inflammation Inflammatory Response (Monocyte/Macrophage Phenotype Switching) MR->Inflammation Promotes SpiradineF This compound (Spironolactone) SpiradineF->MR Inhibits Fibroblast_Activation Fibroblast Activation (α-SMA expression) TGF_beta->Fibroblast_Activation Notch->Fibroblast_Activation Collagen_Production Collagen Production (COL1A1, COL3A1) Fibroblast_Activation->Collagen_Production Fibrosis Fibrosis Collagen_Production->Fibrosis Inflammation->Fibrosis

This compound Signaling Pathway in Fibrosis

Preclinical Validation Workflow

A standardized workflow is crucial for the preclinical validation of anti-fibrotic compounds. The following diagram illustrates a typical experimental pipeline.

Preclinical_Validation_Workflow cluster_model Animal Model cluster_treatment Treatment Groups cluster_endpoints Endpoint Analysis cluster_outcome Outcome Animal_Model Bleomycin-Induced Pulmonary Fibrosis Model (C57BL/6 Mice) Control Control (Vehicle) Animal_Model->Control Bleomycin (B88199) Bleomycin + Vehicle Animal_Model->Bleomycin SpiradineF Bleomycin + this compound Animal_Model->SpiradineF Alternatives Bleomycin + Alternatives (Pirfenidone/Nintedanib) Animal_Model->Alternatives Histology Histological Analysis (Masson's Trichrome) Hydroxyproline Biochemical Analysis (Hydroxyproline Assay) BALF BALF Analysis (Cell Counts, Cytokines) qPCR Gene Expression Analysis (qPCR for Col1a1, Acta2) Bleomycin->Histology Bleomycin->Hydroxyproline Bleomycin->BALF Bleomycin->qPCR SpiradineF->Histology SpiradineF->Hydroxyproline SpiradineF->BALF SpiradineF->qPCR Alternatives->Histology Alternatives->Hydroxyproline Alternatives->BALF Alternatives->qPCR Data_Analysis Data Analysis & Comparison Histology->Data_Analysis Hydroxyproline->Data_Analysis BALF->Data_Analysis qPCR->Data_Analysis

Preclinical Validation Workflow

Experimental Protocols

Detailed methodologies are provided for the key experiments cited in this guide to ensure reproducibility and facilitate comparative studies.

Bleomycin-Induced Pulmonary Fibrosis Model

This model is the most widely used for preclinical assessment of potential therapeutics for IPF.

  • Animal Strain: C57BL/6 mice (8-10 weeks old) are commonly used due to their susceptibility to bleomycin-induced fibrosis.

  • Bleomycin Administration: A single intratracheal instillation of bleomycin (typically 1.5-3.0 U/kg) is administered to anesthetized mice.

  • Treatment Regimen:

    • Prophylactic: Treatment with the test compound (e.g., this compound) is initiated concurrently with or shortly after bleomycin administration.

    • Therapeutic: Treatment is initiated at a later time point (e.g., 7 or 14 days post-bleomycin) when fibrosis is already established.

  • Endpoint Analysis: Animals are typically euthanized at 14, 21, or 28 days post-bleomycin administration for sample collection and analysis.

Histological Analysis of Collagen Deposition

Masson's trichrome staining is a standard histological technique to visualize collagen fibers in tissue sections.

  • Tissue Preparation: Lungs are perfused, fixed in 10% neutral buffered formalin, and embedded in paraffin. 5µm sections are cut and mounted on slides.

  • Deparaffinization and Rehydration: Slides are deparaffinized in xylene and rehydrated through a graded series of ethanol (B145695) to water.

  • Staining Procedure:

    • Mordant in Bouin's solution.

    • Stain nuclei with Weigert's iron hematoxylin.

    • Stain cytoplasm and muscle fibers with Biebrich scarlet-acid fuchsin.

    • Differentiate in phosphomolybdic-phosphotungstic acid.

    • Stain collagen with aniline (B41778) blue.

  • Imaging and Quantification: Stained sections are imaged using light microscopy. The extent of fibrosis can be semi-quantitatively scored (e.g., Ashcroft score) or quantified using image analysis software to measure the area of blue-stained collagen.

Quantitative Real-Time PCR (qPCR) for Fibrosis Markers

qPCR is used to measure the gene expression levels of key fibrotic markers, such as Collagen type I alpha 1 (Col1a1) and Alpha-smooth muscle actin (Acta2).

  • RNA Extraction: Total RNA is extracted from lung tissue homogenates using a suitable reagent like TRIzol, followed by purification.

  • cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the extracted RNA using a reverse transcription kit.

  • qPCR Reaction: The qPCR reaction is prepared with cDNA, forward and reverse primers for the target genes (e.g., Col1a1, Acta2) and a housekeeping gene (e.g., GAPDH), and a SYBR Green master mix.

    • Primer Sequences (Example):

      • Col1a1 Forward: 5'-GCTCCTCTTAGGGGCCACT-3'

      • Col1a1 Reverse: 5'-CCACGTCTCACCATTGGGG-3'

      • Acta2 Forward: 5'-GTTCAGTGGTGCCTCTGTCA-3'

      • Acta2 Reverse: 5'-ACTGGGACGACATGGAAAAG-3'

  • Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene.

Logical Framework for Therapeutic Intervention

The decision to advance a compound from preclinical to clinical development is based on a logical framework that considers its efficacy, mechanism of action, and safety profile in relevant disease models.

Logical_Framework cluster_preclinical Preclinical Evaluation cluster_decision Go/No-Go Decision cluster_clinical Clinical Development Efficacy Demonstrated Efficacy (Reduced Fibrosis) Decision Advance to Clinical Trials? Efficacy->Decision Mechanism Understood Mechanism (Target Engagement) Mechanism->Decision Safety Acceptable Safety Profile (Toxicity Studies) Safety->Decision PhaseI Phase I (Safety & Dosage) Decision->PhaseI Go PhaseII Phase II (Efficacy & Side Effects) PhaseI->PhaseII PhaseIII Phase III (Large-scale Efficacy) PhaseII->PhaseIII

Logical Framework for Drug Development

References

Comparative Analysis of Side Effects: Aspirin, P2Y12 Inhibitors, and the Investigational Compound Spiradine F

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest available data, "Spiradine F" is not a recognized or approved anti-platelet agent in major pharmacopoeias. Therefore, this guide will provide a comparative framework for evaluating the side effects of established anti-platelet drugs—Aspirin (B1665792), Clopidogrel (B1663587), Prasugrel (B1678051), and Ticagrelor (B1683153). This structure can serve as a template for analyzing the performance of a new chemical entity like "this compound" should data become available.

This report provides a detailed comparison of the side effect profiles of commonly prescribed anti-platelet agents. The data presented is compiled from major clinical trials and is intended for researchers, scientists, and drug development professionals to facilitate an objective assessment of these therapies.

Introduction to Anti-Platelet Mechanisms

Anti-platelet drugs are fundamental in the prevention of atherothrombotic events. They primarily function by inhibiting key pathways of platelet activation and aggregation.

  • Aspirin: Irreversibly inhibits the cyclooxygenase-1 (COX-1) enzyme, which in turn blocks the production of thromboxane (B8750289) A2, a potent platelet activator.[1][2][3][4]

  • P2Y12 Inhibitors (Clopidogrel, Prasugrel, Ticagrelor): These agents block the P2Y12 receptor, preventing adenosine (B11128) diphosphate (B83284) (ADP) from binding and initiating a cascade that leads to platelet activation.[5] Clopidogrel and prasugrel are thienopyridines that irreversibly bind to the P2Y12 receptor, while ticagrelor is a non-thienopyridine that binds reversibly.

Quantitative Comparison of Key Side Effects

The following table summarizes the incidence of major adverse events associated with leading anti-platelet drugs, as reported in landmark clinical trials. These trials—TRITON-TIMI 38 (Prasugrel vs. Clopidogrel) and PLATO (Ticagrelor vs. Clopidogrel)—provide the most robust comparative data.

Side Effect CategoryAspirin (General Data)ClopidogrelPrasugrelTicagrelor
Major Bleeding (Non-CABG) 1.55 (OR vs. control)1.8% (TRITON) / 2.8% (PLATO)2.4% (TRITON)4.5% (PLATO)
Life-Threatening Bleeding Variable1.1% (TRITON) / 2.1% (PLATO)1.4% (TRITON)2.7% (PLATO)
Gastrointestinal (GI) Bleeding 2.7% (vs. 2.0% for Clopidogrel)1.1% (TRITON) / 1.3% (PLATO)1.5% (TRITON)1.8% (PLATO)
Dyspnea (Shortness of Breath) Not a characteristic side effect7.8% (PLATO)Not a characteristic side effect13.8% (PLATO)
GI Upset (Nausea, Vomiting, Dyspepsia) CommonLess common than TicagrelorData less conclusiveMore common than Clopidogrel

*CABG: Coronary Artery Bypass Grafting. Data for Clopidogrel, Prasugrel, and Ticagrelor are primarily from the TRITON-TIMI 38 and PLATO trials where they were administered with Aspirin. Prasugrel and Ticagrelor show a higher incidence of major bleeding compared to Clopidogrel.

Detailed Experimental Protocols

The quantitative data presented above are derived from large-scale, randomized, double-blind clinical trials. Understanding the methodologies of these trials is critical for interpreting the results.

  • Objective: To compare the efficacy and safety of prasugrel versus clopidogrel in patients with acute coronary syndromes (ACS) scheduled for percutaneous coronary intervention (PCI).

  • Study Design: A randomized, double-blind, double-dummy, multicenter trial.

  • Patient Population: 13,608 patients with moderate-to-high-risk ACS with scheduled PCI. Inclusion criteria for unstable angina/NSTEMI included ischemic symptoms within 72 hours and a TIMI risk score of ≥3. Key exclusion criteria included an increased risk of bleeding or a history of stroke/TIA.

  • Intervention:

    • Prasugrel Group: 60 mg loading dose, followed by a 10 mg daily maintenance dose.

    • Clopidogrel Group: 300 mg loading dose, followed by a 75 mg daily maintenance dose.

    • All patients received aspirin.

  • Primary Efficacy Endpoint: A composite of cardiovascular death, nonfatal myocardial infarction, or nonfatal stroke.

  • Primary Safety Endpoint: TIMI major bleeding not related to CABG.

  • Duration: Median treatment duration was 14.5 months.

  • Objective: To compare the efficacy and safety of ticagrelor versus clopidogrel in a broad population of patients with ACS.

  • Study Design: An international, randomized, double-blind, double-dummy, parallel-group, multicenter trial.

  • Patient Population: 18,624 patients hospitalized for ACS, with or without ST-segment elevation, including those managed medically or with PCI.

  • Intervention:

    • Ticagrelor Group: 180 mg loading dose, followed by 90 mg twice daily.

    • Clopidogrel Group: 300-600 mg loading dose, followed by 75 mg daily.

    • All patients received aspirin.

  • Primary Efficacy Endpoint: A composite of death from vascular causes, myocardial infarction, or stroke.

  • Primary Safety Endpoint: Total major bleeding.

  • Duration: Treatment for up to 12 months.

Signaling Pathways and Mechanism of Side Effects

Understanding the molecular pathways is essential for predicting and mitigating adverse effects.

The diagram below illustrates the points of intervention for Aspirin and P2Y12 inhibitors in the platelet activation cascade. Aspirin blocks the COX-1 pathway, preventing Thromboxane A2 (TXA2) formation, while P2Y12 inhibitors block the ADP-mediated pathway.

G cluster_membrane Platelet Membrane cluster_inhibition Drug Action Arachidonic_Acid Arachidonic Acid COX1 COX-1 Enzyme Arachidonic_Acid->COX1 ADP_Receptor P2Y12 Receptor Activation Platelet Activation & Aggregation ADP_Receptor->Activation Aspirin Aspirin Aspirin->COX1 Inhibits P2Y12_Inhibitors Clopidogrel Prasugrel Ticagrelor P2Y12_Inhibitors->ADP_Receptor Blocks TXA2 Thromboxane A2 (TXA2) COX1->TXA2 TXA2->Activation ADP ADP ADP->ADP_Receptor

Caption: Mechanism of action for Aspirin and P2Y12 inhibitors.

A notable side effect of Ticagrelor is dyspnea, which is not characteristic of other P2Y12 inhibitors. The leading hypothesis involves the inhibition of adenosine reuptake. Ticagrelor blocks the cellular uptake of adenosine, leading to increased extracellular concentrations. This excess adenosine can stimulate vagal C fibers in the lungs, leading to bronchoconstriction and the sensation of dyspnea.

G Ticagrelor Ticagrelor ENT1 ENT1 Transporter (Adenosine Uptake) Ticagrelor->ENT1 Inhibits Adenosine_Extra Increased Extracellular Adenosine ENT1->Adenosine_Extra Leads to Vagal_Fibers Pulmonary Vagal C-Fibers Adenosine_Extra->Vagal_Fibers Stimulates Dyspnea Sensation of Dyspnea Vagal_Fibers->Dyspnea Triggers

Caption: Hypothesized pathway for Ticagrelor-induced dyspnea.

Experimental Workflow for Side Effect Evaluation

The process for evaluating the side effect profile of a new anti-platelet drug like "this compound" would follow a structured, multi-phase approach, mirroring the development of existing therapies.

G cluster_preclinical Pre-clinical cluster_clinical Clinical Trials In_Vitro In Vitro Assays (Receptor Binding, Platelet Aggregation) In_Vivo Animal Models (Bleeding Time, Thrombosis) In_Vitro->In_Vivo Phase_I Phase I (Safety, PK/PD in healthy volunteers) In_Vivo->Phase_I Phase_II Phase II (Dose-ranging, Preliminary Efficacy & Safety) Phase_I->Phase_II Phase_III Phase III (Large-scale RCT vs. Standard of Care) Phase_II->Phase_III Post_Market Phase IV (Post-market Surveillance, Real-world Evidence) Phase_III->Post_Market

Caption: Standard workflow for anti-platelet drug development.

Conclusion

The choice of an anti-platelet agent requires a careful balance between efficacy in preventing ischemic events and the risk of side effects, particularly bleeding. While newer agents like prasugrel and ticagrelor offer more potent platelet inhibition compared to clopidogrel, this often comes at the cost of increased bleeding risk. Ticagrelor also presents a unique side effect of dyspnea, linked to its effects on adenosine metabolism. Aspirin remains a foundational therapy but carries a significant risk of gastrointestinal complications.

For a new entity such as "this compound" to be considered a viable alternative, it would need to demonstrate a competitive or superior profile in large-scale, randomized controlled trials, following the rigorous methodologies established by studies like TRITON-TIMI 38 and PLATO. Key evaluation criteria would include not only its efficacy but a thorough characterization of its bleeding risk, gastrointestinal tolerance, and any unique, off-target side effects.

References

Safety Operating Guide

Proper Disposal of Spiradine F: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of Spiradine F, a C(20)-diterpene alkaloid known to inhibit platelet-activating factor (PAF)-induced platelet aggregation.[1] Adherence to these procedures is critical for ensuring personnel safety and environmental compliance.

Pre-Disposal Safety and Hazard Assessment

Before handling this compound for disposal, it is imperative to consult the Material Safety Data Sheet (MSDS).[2] this compound waste is classified as hazardous due to its biological activity and potential for environmental harm if not managed correctly.

Personal Protective Equipment (PPE): A comprehensive list of required PPE for handling this compound waste is detailed below.

PPE CategorySpecification
Eye Protection Chemical safety goggles or full-facepiece airline respirator.[3]
Hand Protection Chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of after contamination.[3]
Body Protection Laboratory coat, long-sleeved clothing, and chemical-resistant apron.
Respiratory For solids or aerosols, a NIOSH/MSHA or European Standard EN 149 approved respirator is required.[3]

Segregation and Containerization of this compound Waste

Proper segregation is the first step in the waste management process to prevent dangerous reactions.

  • Do Not Mix: Never mix this compound waste with other chemical waste streams, especially strong acids, bases, or oxidizing agents, to avoid violent reactions or the emission of toxic gases.

  • Solid vs. Liquid: Keep solid and liquid this compound waste in separate, clearly labeled containers.

  • Container Requirements:

    • Use only approved, compatible containers with leak-proof, screw-on caps. Plastic containers are often preferred to glass when chemically compatible.

    • Ensure containers are in good condition, free from rust or leaks.

    • Do not overfill containers; leave at least one inch of headroom to allow for expansion.

    • All waste containers must be kept securely capped except when adding waste.

Step-by-Step Disposal Protocol

This protocol outlines the approved procedure for the disposal of this compound from a laboratory setting.

Experimental Protocol: Waste Collection and Labeling

  • Designate a Storage Area: Establish a designated satellite accumulation area for hazardous waste.

  • Container Labeling: Affix a hazardous waste tag to the container immediately upon starting waste accumulation. The label must include:

    • The words "Hazardous Waste".

    • Full chemical name: "this compound Waste".

    • Accumulation start date.

    • The specific hazards (e.g., "Toxic").

    • Principal investigator's name and contact information.

  • Secondary Containment: Place the primary waste container within a larger, chemically compatible secondary container capable of holding at least 110% of the volume of the largest container. This is crucial for preventing spills and segregating incompatible materials.

  • Arrange for Pickup: Once the container is full or waste is ready for disposal, submit a waste collection request to your institution's Environmental Health and Safety (EHS) office. Do not dispose of this compound down the drain or in regular trash.

Disposal of Contaminated Lab Supplies:

  • Sharps: Any needles or blades contaminated with this compound must be placed in a designated sharps container.

  • Lab Trash (Gloves, Wipes, etc.): Chemically contaminated items like gloves and absorbent paper should be double-bagged in clear plastic bags, sealed, and labeled as hazardous waste.

Empty this compound Containers:

  • Containers that held this compound must be triple-rinsed with a suitable solvent (e.g., ethanol, then water).

  • The rinsate must be collected and disposed of as liquid hazardous waste.

  • After triple-rinsing, deface the original label and dispose of the container as regular trash or according to institutional guidelines.

Emergency Procedures for Spills

In the event of a this compound spill, immediate action is required.

  • Evacuate and Isolate: Evacuate non-essential personnel from the area and restrict access.

  • Report: Immediately report the spill to your laboratory supervisor and the institutional EHS office.

  • Cleanup:

    • For small spills, trained laboratory personnel wearing appropriate PPE may clean up the spill using an appropriate absorbent material.

    • Sweep up solid material, taking care to avoid dust formation.

    • All cleanup materials must be treated as hazardous waste and disposed of accordingly.

Caption: Workflow for the safe disposal of this compound waste.

References

Essential Safety and Handling Protocols for Spiradine F

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document outlines the essential personal protective equipment (PPE), handling procedures, and disposal plans for Spiradine F, fostering a secure laboratory environment.

Personal Protective Equipment (PPE) for this compound

A comprehensive approach to personal protection is critical when handling this compound. The following table summarizes the required PPE based on the substance's Material Safety Data Sheet (MSDS).[1]

Body PartPersonal Protective EquipmentSpecifications and Guidelines
Respiratory Full-face particle respirator or full-face supplied air respiratorUse a full-face particle respirator (type N99 - US or P2 - EN 143) as a backup to engineering controls. For sole protection, a full-face supplied air respirator is required. Respirators and their components must be tested and approved under appropriate government standards (e.g., NIOSH in the US).[1]
Hands Chemical-resistant glovesGloves must be inspected for integrity before use. Employ proper glove removal techniques to prevent skin contact with the substance. Dispose of contaminated gloves in accordance with laboratory and local regulations. Wash hands thoroughly after handling.[1]
Eyes Safety glasses or gogglesEye protection must be tested and approved under appropriate government standards, such as NIOSH (US) or EN 166 (EU).[1]
Skin and Body Laboratory coat or other protective clothingThe type of body protection should be selected based on the concentration and amount of the hazardous substance and the specific tasks being performed in the workplace.[1]

Experimental Workflow for Handling this compound

The following diagram illustrates the standard operating procedure for safely handling this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Prepare Work Area (e.g., Fume Hood) prep_ppe->prep_setup Ensure safety first handle_weigh Weigh this compound prep_setup->handle_weigh Proceed to handling handle_dissolve Dissolve/Use in Experiment handle_weigh->handle_dissolve Use in procedure cleanup_decontaminate Decontaminate Work Surfaces handle_dissolve->cleanup_decontaminate After experiment cleanup_dispose_waste Dispose of Contaminated Waste cleanup_decontaminate->cleanup_dispose_waste Proper disposal cleanup_doff Doff PPE cleanup_dispose_waste->cleanup_doff Final step

Figure 1. Step-by-step workflow for the safe handling of this compound.

Accidental Release Measures

In the event of a spill, it is crucial to avoid dust formation and to prevent the substance from entering drains. Wear the prescribed respiratory protection. For cleanup, sweep and shovel the material into a suitable, closed container for disposal.

Storage and Disposal

This compound should be stored in a tightly closed container in a dry and well-ventilated area. Recommended long-term storage is at -20°C, with short-term storage at 2-8°C. Dispose of the substance and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.